5-(Pyridin-4-yl)-1,3,4-thiadiazole-2-thiol
Description
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Properties
IUPAC Name |
5-pyridin-4-yl-3H-1,3,4-thiadiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3S2/c11-7-10-9-6(12-7)5-1-3-8-4-2-5/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSPHQWQMWIUIPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NNC(=S)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70415420 | |
| Record name | 5-pyridin-4-yl-3H-1,3,4-thiadiazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70415420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13581-25-4 | |
| Record name | 5-pyridin-4-yl-3H-1,3,4-thiadiazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70415420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Crystal Structure Analysis of 5-(pyridin-4-yl)-3H-1,3,4-thiadiazole-2-thione
This guide provides a comprehensive technical overview of the synthesis, characterization, and single-crystal X-ray diffraction analysis of 5-(pyridin-4-yl)-3H-1,3,4-thiadiazole-2-thione. It is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the structural elucidation of heterocyclic compounds.
Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a prominent heterocyclic motif that has garnered significant attention in medicinal chemistry. This five-membered ring system, containing sulfur and two nitrogen atoms, is a key structural component in a wide array of therapeutic agents.[1] Its prevalence stems from its ability to engage in various non-covalent interactions, its metabolic stability, and its role as a versatile pharmacophore. Derivatives of 1,3,4-thiadiazole have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1]
The subject of this guide, 5-(pyridin-4-yl)-3H-1,3,4-thiadiazole-2-thione, incorporates a pyridine ring, another crucial heterocycle in drug design, which can act as a hydrogen bond acceptor and participate in π-stacking interactions. Understanding the precise three-dimensional arrangement of this molecule is paramount for rational drug design, as the crystal structure provides invaluable insights into its intermolecular interactions, which in turn govern its physicochemical properties and biological activity. This guide will delve into the critical aspects of its structural analysis, from synthesis to the intricate details of its crystalline architecture.
Experimental Methodology: A Self-Validating Protocol
The experimental workflow is designed to ensure the unambiguous determination of the compound's structure. Each step is logically connected, with the outcome of one stage informing the next.
Synthesis of 5-(pyridin-4-yl)-3H-1,3,4-thiadiazole-2-thione
The synthesis of the title compound is a multi-step process that begins with the formation of a potassium dithiocarbazate salt, which is then cyclized.[2]
Protocol:
-
Potassium Dithiocarbazate Salt Formation:
-
Isonicotinic acid hydrazide (0.1 mol) is dissolved in absolute ethanol.
-
Carbon disulfide (0.1 mol) is added to the solution.
-
A solution of potassium hydroxide (0.1 mol) in absolute ethanol is added dropwise with constant stirring.
-
The reaction mixture is stirred for an additional 30 minutes to yield the solid potassium dithiocarbazate salt.
-
The salt is filtered, washed with ethanol, and dried.
-
-
Cyclization:
-
The dried potassium dithiocarbazate salt (0.1 mol) is added slowly in small portions to concentrated sulfuric acid (2.5 times the weight of the salt) at 5 °C with continuous stirring.
-
The reaction mixture is stirred for 30 minutes.
-
The resulting viscous liquid is poured slowly over crushed ice.
-
The solid product that precipitates is filtered, washed thoroughly with water, and dried.
-
-
Recrystallization for Single Crystal Growth:
-
The crude product is dissolved in dimethylformamide (DMF).
-
The solution is allowed to evaporate slowly at room temperature.
-
Colorless, prism-shaped single crystals suitable for X-ray diffraction are obtained.[2]
-
Causality Behind Experimental Choices: The use of a strong acid like concentrated sulfuric acid is crucial for the dehydration and cyclization of the dithiocarbazate salt to form the stable 1,3,4-thiadiazole ring. The choice of DMF for recrystallization is based on its high boiling point and good solvating power for the compound, allowing for slow evaporation and the growth of high-quality single crystals.[3]
Experimental Workflow for Synthesis and Crystal Growth
Caption: Workflow for the synthesis and crystallization of the title compound.
Single-Crystal X-ray Diffraction Analysis
The cornerstone of this investigation is the single-crystal X-ray diffraction experiment, which provides the definitive atomic-level structure.
Protocol:
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (113 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å).
-
Structure Solution and Refinement: The structure is solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in geometrically calculated positions and refined using a riding model.
Causality Behind Experimental Choices: Conducting the experiment at a low temperature (113 K) improves the quality of the diffraction data by reducing atomic thermal motion, leading to more precise bond lengths and angles.[2] Mo Kα radiation is a standard choice for small-molecule crystallography due to its suitable wavelength for resolving atomic positions.
Results and Discussion: Unveiling the Molecular Architecture
The crystallographic analysis provides a wealth of information about the molecular and supramolecular structure of 5-(pyridin-4-yl)-3H-1,3,4-thiadiazole-2-thione.
Crystallographic Data
The fundamental crystallographic parameters are summarized in the table below. The compound crystallizes in the monoclinic space group P2(1)/c.[2]
| Parameter | Value |
| Chemical Formula | C₇H₅N₃S₂ |
| Formula Weight | 195.26 g/mol [4][5] |
| Crystal System | Monoclinic[2] |
| Space Group | P2(1)/c[2] |
| a (Å) | 7.837 (3)[2] |
| b (Å) | 15.971 (5)[2] |
| c (Å) | 6.694 (2)[2] |
| β (°) | 103.680 (4)[2] |
| Volume (ų) | 814.1 (5)[2] |
| Z | 4[2] |
| Temperature (K) | 113[2] |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| CCDC Number | 807442[4] |
Molecular Structure and Tautomerism
The asymmetric unit contains one molecule of 5-(pyridin-4-yl)-3H-1,3,4-thiadiazole-2-thione. The analysis confirms that the molecule exists in the thione tautomeric form in the solid state.[2] This is a crucial finding, as tautomerism can significantly impact the molecule's chemical reactivity and biological interactions.
The pyridine and 1,3,4-thiadiazole rings are nearly coplanar, with a dihedral angle of only 2.08 (6)°.[2] This planarity facilitates the formation of extended π-systems and influences the molecular packing in the crystal lattice.
Molecular Structure of the Title Compound
Caption: 2D representation of 5-(pyridin-4-yl)-3H-1,3,4-thiadiazole-2-thione.
Supramolecular Assembly via Hydrogen Bonding
The crystal packing is dominated by intermolecular hydrogen bonds. Specifically, the N-H group of the thiadiazole ring acts as a hydrogen bond donor to the nitrogen atom of the pyridine ring of an adjacent molecule. This N—H⋯N interaction links the molecules into infinite C(8) chains that propagate along the[6] direction.[2] These chains are a key feature of the supramolecular architecture, contributing significantly to the stability of the crystal lattice.
Hydrogen Bonding Network
Caption: Schematic of the intermolecular N-H···N hydrogen bonds forming chains.
Conclusion and Future Outlook
The single-crystal X-ray diffraction analysis of 5-(pyridin-4-yl)-3H-1,3,4-thiadiazole-2-thione has provided a definitive structural characterization. The molecule exists as the thione tautomer and adopts a nearly planar conformation. The supramolecular structure is dictated by robust N—H⋯N hydrogen bonds, which assemble the molecules into one-dimensional chains.
This detailed structural information is invaluable for understanding the solid-state properties of this compound and serves as a critical foundation for future drug development efforts. The identified hydrogen bonding motifs can inform the design of new analogs with tailored properties, potentially leading to the discovery of more potent and selective therapeutic agents. Further studies could explore the co-crystallization of this compound with other active pharmaceutical ingredients to modulate its physicochemical properties, such as solubility and bioavailability.
References
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Hoser, A. A., Kamiński, D. M., Skrzypek, A., Matwijczuk, A., Niewiadomy, A., Gagoś, M., & Woźniak, K. (2018). Interplay of Inter- and Intramolecular Interactions in Crystal Structures of 1,3,4-Thiadiazole Resorcinol Derivatives. Crystal Growth & Design, 18(7), 3851–3862). Available at: [Link]
-
Li, Y., & Wang, L. (2011). 5-(4-Pyridyl)-1,3,4-thiadiazole-2(3H)-thione. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1734. Available at: [Link]
-
PubChem. (n.d.). 5-(Pyridin-4-yl)-1,3,4-thiadiazole-2-thiol. National Center for Biotechnology Information. Retrieved from [Link]
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Kowalski, P., Niewiadomy, A., Gąsior, M., Matwijczuk, A., Gagoś, M., & Rzymowska, J. (2020). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Molecules, 25(16), 3623. Available at: [Link]
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GSR. (n.d.). 5-PYRIDIN-4-YL-1,3,4-THIADIAZOLE-2-THIOL. Global Substance Registration System. Retrieved from [Link]
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Jadhav, S. D., Singh, S. K., & Gaikwad, A. B. (2019). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Molecules, 24(23), 4347. Available at: [Link]
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- 4. This compound | C7H5N3S2 | CID 5300214 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Spectroscopic and Structural Elucidation of 5-(pyridin-4-yl)-1,3,4-thiadiazole-2-thiol: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic properties of 5-(pyridin-4-yl)-1,3,4-thiadiazole-2-thiol, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on the interpretation of spectral data, grounded in the compound's structural features, particularly its thiol-thione tautomerism.
Introduction and Structural Context
This compound (PubChem CID: 5300214) is a molecule that exhibits prototropic tautomerism, existing in equilibrium between the thiol and thione forms. However, crystallographic studies have demonstrated that in the solid state, the compound predominantly exists as the 5-pyridin-4-yl-3H-1,3,4-thiadiazole-2-thione tautomer. This structural preference is crucial for the accurate interpretation of its spectroscopic data. The thione form is stabilized by the formation of an amide-like N-H bond and a C=S double bond within the thiadiazole ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For 5-(pyridin-4-yl)-1,3,4-thiadiazole-2-thione, both ¹H and ¹³C NMR are essential for confirming the connectivity and chemical environment of the atoms. The following data is predicted based on the analysis of structurally similar compounds and fundamental principles of NMR spectroscopy.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be characterized by signals from the pyridine ring and the N-H proton of the thiadiazole ring. The solvent used for analysis (e.g., DMSO-d₆) will influence the chemical shift of the labile N-H proton.
Table 1: Predicted ¹H NMR Spectral Data for 5-(pyridin-4-yl)-3H-1,3,4-thiadiazole-2-thione in DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~14.5 | Singlet (broad) | 1H | N-H (thiadiazole) |
| ~8.8 | Doublet | 2H | H-2', H-6' (pyridine) |
| ~7.9 | Doublet | 2H | H-3', H-5' (pyridine) |
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N-H Proton: The proton attached to the nitrogen in the thiadiazole ring is expected to appear as a broad singlet at a downfield chemical shift (around 14.5 ppm) due to its acidic nature and potential for hydrogen bonding with the solvent.
-
Pyridine Protons: The pyridine ring exhibits a characteristic AA'BB' system. The protons ortho to the nitrogen (H-2' and H-6') are deshielded and appear as a doublet around 8.8 ppm. The protons meta to the nitrogen (H-3' and H-5') are less deshielded and are expected as a doublet around 7.9 ppm.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information about the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Spectral Data for 5-(pyridin-4-yl)-3H-1,3,4-thiadiazole-2-thione in DMSO-d₆
| Chemical Shift (δ, ppm) | Assignment |
| ~185 | C=S (C-2) |
| ~155 | C-5 |
| ~151 | C-2', C-6' (pyridine) |
| ~135 | C-4' (pyridine) |
| ~121 | C-3', C-5' (pyridine) |
-
Thione Carbon: The most downfield signal is anticipated for the C=S carbon (C-2) of the thiadiazole ring, typically appearing around 185 ppm.
-
Thiadiazole Carbon (C-5): The other carbon of the thiadiazole ring (C-5), attached to the pyridine ring, is expected around 155 ppm.
-
Pyridine Carbons: The chemical shifts of the pyridine carbons are influenced by the nitrogen atom. The C-2' and C-6' carbons are the most deshielded, followed by the C-4' carbon, and then the C-3' and C-5' carbons.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 5-(pyridin-4-yl)-3H-1,3,4-thiadiazole-2-thione is expected to show characteristic absorption bands for the N-H, C=S, and aromatic C-H and C=N bonds. An experimental FTIR spectrum on a KBr wafer has been reported, and the expected key absorptions are summarized below.
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretching |
| ~2900 | Weak-Medium | N-H stretching |
| 1600-1450 | Strong | C=N and C=C stretching (pyridine and thiadiazole rings) |
| 1250-1050 | Strong | C=S stretching (thione) |
-
N-H Stretch: The N-H stretching vibration is expected in the region of 2900 cm⁻¹, which is lower than that of a typical amine due to hydrogen bonding.
-
C=S Stretch: A strong absorption band characteristic of the thione C=S bond is expected in the 1250-1050 cm⁻¹ region.
-
Aromatic Stretches: The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, and the C=N and C=C stretching vibrations of the pyridine and thiadiazole rings will be observed in the 1600-1450 cm⁻¹ range.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak (M⁺) is expected at m/z 195, corresponding to the molecular formula C₇H₅N₃S₂.
Predicted Fragmentation Pattern
The fragmentation of the molecular ion is likely to proceed through the cleavage of the thiadiazole and pyridine rings.
Caption: Predicted Mass Spectrometry Fragmentation Pathway.
-
m/z 195: The molecular ion peak.
-
m/z 134: Loss of a CSN radical.
-
m/z 117: Loss of the pyridyl radical.
-
m/z 78: Formation of the pyridyl radical cation.
Experimental Protocols
The following are generalized protocols for the synthesis and spectroscopic analysis of this compound.
Synthesis
The title compound can be synthesized via the cyclization of isonicotinic acid hydrazide with carbon disulfide in the presence of a base.
Caption: Synthetic Workflow for the Target Compound.
-
Reaction Setup: In a round-bottom flask, dissolve isonicotinic acid hydrazide and potassium hydroxide in ethanol.
-
Addition of CS₂: Slowly add carbon disulfide to the stirred solution.
-
Reflux: Heat the reaction mixture to reflux for 3-4 hours.
-
Work-up: After cooling, the reaction mixture is poured into ice water and acidified with dilute hydrochloric acid to precipitate the product.
-
Purification: The crude product is filtered, washed with water, and recrystallized from a suitable solvent like dimethylformamide (DMF) to yield the pure compound.
Spectroscopic Analysis
-
NMR: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer using DMSO-d₆ as the solvent and tetramethylsilane (TMS) as an internal standard.
-
IR: The IR spectrum is recorded on an FTIR spectrometer using the KBr pellet technique.
-
MS: The mass spectrum is obtained using an electron ionization (EI) mass spectrometer.
Conclusion
The spectroscopic data for this compound are consistent with its predominant existence as the thione tautomer in the solid state and in solution. The characteristic signals in the NMR, IR, and mass spectra provide a clear and consistent picture of its molecular structure. This guide serves as a valuable resource for the identification, characterization, and further investigation of this important heterocyclic compound.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Li, Y., et al. (2011). 5-(4-Pyridyl)-1,3,4-thiadiazole-2(3H)-thione. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 6), o1433. [Link]
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Brieflands. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. [Link]
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ResearchGate. (2011). [Study on the spectroscopy of 5-(4-pyridyl)-1,3,4-oxadiazole-2-thiol]. [Link]
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Semantic Scholar. 1,3,4-Thiadiazol-2-ylphenyl-1,2,4,5-tetrazines: efficient synthesis via Pinner reaction and their luminescent properties. [Link]
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ResearchGate. (2011). 5-(4-Pyridyl)-1,3,4-thiadiazole-2(3H)-thione. [Link]
Tautomerism in 5-(pyridin-4-yl)-1,3,4-thiadiazole-2-thiol.
An In-Depth Technical Guide to the Tautomeric Landscape of 5-(pyridin-4-yl)-1,3,4-thiadiazole-2-thiol
Authored by: A Senior Application Scientist
Abstract
The phenomenon of tautomerism, the dynamic equilibrium between readily interconverting structural isomers, is a cornerstone of heterocyclic chemistry with profound implications for drug design and materials science. The physicochemical properties, receptor-binding affinity, and metabolic stability of a molecule are intrinsically linked to its dominant tautomeric form. This guide provides a comprehensive technical exploration of the tautomerism in this compound, a heterocyclic scaffold of significant pharmacological interest. We will dissect the critical thione-thiol equilibrium and the competing protonation states, grounding the discussion in spectroscopic and computational evidence. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deep, mechanistic understanding of this versatile molecule.
The Principle of Tautomerism: More Than Just Isomerism
Tautomerism is a specific type of constitutional isomerism where isomers, known as tautomers, are in dynamic equilibrium, with the chemical transformation between them typically involving the formal migration of a hydrogen atom or proton, accompanied by a switch of a single bond and an adjacent double bond.[1] Unlike other forms of isomerism, tautomers can coexist and readily interconvert under ambient conditions. For nitrogen- and sulfur-containing heterocycles, this equilibrium is a critical determinant of molecular behavior.
In the context of drug development, identifying the predominant tautomer under physiological conditions is paramount. Different tautomers exhibit distinct hydrogen bonding patterns (donor vs. acceptor capabilities), lipophilicity, and three-dimensional shapes, which collectively dictate how a molecule interacts with its biological target. For this compound, two primary equilibria define its chemical personality: the thione-thiol tautomerism of the thiadiazole ring and the protonation equilibrium involving the basic nitrogen centers.
The Dominant Equilibrium: Thione vs. Thiol
The core tautomeric interplay in this compound is the equilibrium between its thione and thiol forms. This involves the migration of a proton between the N3 nitrogen of the thiadiazole ring and the exocyclic sulfur atom at the C2 position.
-
Thione Form: 5-pyridin-4-yl-1,3,4-thiadiazole-2(3H)-thione
-
Thiol Form: 5-pyridin-4-yl-1,3,4-thiadiazole-2-thiol
Extensive experimental and computational studies on related 1,3,4-thiadiazole-2-thiol systems have consistently shown that the thione tautomer is the more stable and predominant form in both the solid state and in solution.[2][3] This preference is largely attributed to the greater thermodynamic stability of the C=S double bond (thiocarbonyl) and the amide-like resonance within the heterocyclic ring.
Caption: Thione-thiol equilibrium of the title compound.
Experimental Validation of the Thione Form
The predominance of the thione tautomer is not merely theoretical; it is substantiated by robust spectroscopic data. The choice of analytical technique is driven by the need to identify specific functional groups that differentiate the two forms.
Infrared (IR) Spectroscopy
IR spectroscopy provides a direct probe into the vibrational modes of covalent bonds. The distinction between the thione and thiol forms is clear:
-
Thione Form: Characterized by a strong N-H stretching vibration (typically 3100-3300 cm⁻¹) and a C=S stretching vibration (typically 1250-1270 cm⁻¹).[4]
-
Thiol Form: Would be identified by a weak S-H stretching band (around 2550-2600 cm⁻¹) and the absence of the N-H stretch.
In practice, the experimental spectra of 5-substituted-1,3,4-thiadiazole-2-thiols consistently display the N-H and C=S bands, confirming the thione structure as dominant.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most definitive technique for tautomer analysis in solution.
-
¹H NMR: The thione form exhibits a broad singlet corresponding to the N-H proton, typically downfield (δ > 13 ppm) in aprotic polar solvents like DMSO-d₆. The thiol form would instead show a sharper singlet for the S-H proton at a significantly different chemical shift. The observation of the N-H proton signal is a key piece of evidence.[2]
-
¹³C NMR: The carbon atom at the C2 position provides another clear distinction. In the thione form, this carbon is a thiocarbonyl (C=S) and resonates at a very low field (typically δ > 180 ppm). In the thiol form, it is an sp² carbon single-bonded to sulfur (C-SH) and would appear at a considerably higher field. Experimental ¹³C NMR data for analogous compounds align with the thiocarbonyl chemical shift, further validating the thione structure.[1]
The choice of solvent is critical, as polarity can influence the tautomeric equilibrium. While the thione form dominates in most common NMR solvents, comparing spectra in solvents of varying polarity (e.g., DMSO-d₆ vs. Chloroform-d) is a self-validating step to check for any significant shifts in the equilibrium.[5]
Computational Corroboration
Density Functional Theory (DFT) calculations have become an indispensable tool for investigating tautomerism. By modeling the electronic structure, one can accurately predict the relative thermodynamic stabilities of the tautomers.
Computational studies on 1,2,4-triazole-3-thiones and 1,3,4-thiadiazole-2-thiones consistently find that the thione form possesses a lower ground-state energy compared to the thiol form in the gas phase and in various solvent models.[2][6] This computational result provides a strong theoretical underpinning for the experimental observations.
| Tautomer | Relative Energy (Gas Phase, kcal/mol) | Key Computational Finding |
| Thione Form | 0 (Reference) | Consistently calculated as the global minimum energy structure.[2][6] |
| Thiol Form | +2 to +5 | Higher in energy, confirming its lower thermodynamic stability.[7] |
Table 1: Representative relative energies for thione-thiol tautomers of similar heterocyclic systems based on DFT calculations.
The Influence of Protonation: A Three-Way Equilibrium
The presence of the pyridin-4-yl substituent introduces additional complexity. The pyridine nitrogen is a basic center (pKa of pyridinium ion ≈ 5.2) and can be readily protonated. The thiadiazole ring also contains two nitrogen atoms (N3 and N4). This creates a competitive equilibrium between protonation at three potential sites, which in turn can influence the thione-thiol balance.
The most probable protonation site under acidic conditions is the pyridine nitrogen, as it is generally more basic than the nitrogen atoms of the thiadiazole ring. Protonation of the pyridine ring would likely further stabilize the thione tautomer through resonance effects.
Caption: Potential protonation sites on the molecule.
Understanding this protonation landscape is vital for drug development, as the charge state of the molecule at physiological pH (≈7.4) will dictate its solubility, membrane permeability, and interactions with target proteins.
Experimental & Computational Protocols
To ensure scientific rigor, protocols must be designed as self-validating systems. The convergence of results from multiple, independent techniques provides the highest level of confidence.
Protocol 1: NMR Spectroscopic Analysis of Tautomeric Equilibrium
Objective: To definitively identify the dominant tautomer in solution.
Methodology:
-
Sample Preparation: Prepare two separate samples of the compound (~5-10 mg) in 0.6 mL of deuterated solvent.
-
Sample A: High-polarity aprotic solvent (e.g., DMSO-d₆). This solvent is excellent for observing exchangeable protons like N-H.
-
Sample B: Low-polarity solvent (e.g., Chloroform-d). Comparing results helps assess solvent effects on the equilibrium.
-
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum (e.g., at 400 MHz).
-
Causality: Look for a broad, exchangeable proton signal in the δ 13-15 ppm range in DMSO-d₆. Its presence is strong evidence for the N-H of the thione form. The absence of a signal in the typical S-H region (δ 3-5 ppm) argues against the thiol form.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Protocol 2: Computational Workflow for Tautomer Stability Analysis
Objective: To calculate the relative energies of the thione and thiol tautomers to predict the most stable form.
Methodology:
Caption: DFT workflow for tautomer energy comparison.
-
Structure Generation: Build 3D structures for both the thione and thiol tautomers using molecular modeling software.
-
Geometry Optimization: Perform a full geometry optimization for each tautomer using a reliable DFT functional and basis set (e.g., B3LYP/6-31G(d)).[6] Causality: This step finds the lowest energy conformation (the most stable shape) for each isolated tautomer.
-
Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory. Causality: A true energy minimum will have zero imaginary frequencies. This is a critical self-validation step to ensure the optimized structure is a stable state and not a transition state.
-
Refined Energy Calculation: Perform a higher-accuracy single-point energy calculation on the optimized geometries, using a larger basis set (e.g., 6-311+G(d,p)).[2]
-
Solvent Effects: Repeat the energy calculation using a continuum solvation model (e.g., Polarizable Continuum Model - PCM) to simulate the influence of a solvent like water or DMSO. Causality: This provides a more realistic prediction of stability in a condensed phase, which is more relevant to experimental and biological conditions.
Conclusion and Implications
For scientists in drug discovery, this knowledge is immediately actionable. When designing analogues or developing formulations, the thione structure should be considered the primary entity. Its specific hydrogen bond donor (N-H) and acceptor (C=S, pyridine N) sites are the key features that will govern molecular recognition at a target receptor. Understanding this fundamental behavior is the first step toward rationally designing more potent, selective, and bioavailable therapeutics based on this privileged heterocyclic core.
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Mohamed, T. A., et al. (2015). Raman, infrared and NMR spectral analysis, normal coordinate analysis and theoretical calculations of 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione and its thiol tautomer. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 150, 339-349. [Link]
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Ghafouri, R., et al. (2009). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. Journal of Molecular Modeling, 16, 687-696. [Link]
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Al-Amiery, A. A., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. PubMed. [Link]
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Yüksek, H., et al. (2005). 5-Furan-2yl[3][8][9]oxadiazole-2-thiol, 5-Furan-2yl-4H[2][8][9] triazole-3-thiol and Their Thiol-Thione Tautomerism. Molecules, 10(5), 634-642. [Link]
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A Technical Guide to the Synthesis and Exploration of Novel 5-(pyridin-4-yl)-1,3,4-thiadiazole-2-thiol Derivatives
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, consistently featured in a multitude of pharmacologically active agents. Its unique electronic and structural characteristics, coupled with favorable pharmacokinetic properties like metabolic stability and bioavailability, make it a privileged scaffold in drug design. This guide provides an in-depth technical exploration of a specific, highly promising subclass: 5-(pyridin-4-yl)-1,3,4-thiadiazole-2-thiol and its derivatives. The incorporation of the pyridine ring, particularly with nitrogen at the 4-position, introduces a key hydrogen bond acceptor and a locus for modifying solubility and receptor interaction, making this a compelling combination for novel drug discovery. We will dissect the synthetic pathways, crucial characterization techniques, and the burgeoning therapeutic potential of these compounds, offering a robust framework for researchers entering or expanding their work in this area.
The Strategic Importance of the 1,3,4-Thiadiazole Scaffold
The five-membered 1,3,4-thiadiazole ring is a bioisostere of pyrimidine and oxadiazole, enabling it to interact with a wide array of biological targets. Its strong aromaticity contributes to high in vivo stability. The presence of a sulfur atom enhances liposolubility, which can facilitate passage across cellular membranes. Consequently, derivatives of this scaffold have demonstrated a vast spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory effects.
The focus of this guide, this compound, combines this versatile core with a pyridine moiety. The pyridine nitrogen introduces a polar, basic center that can significantly influence the molecule's ADME (absorption, distribution, metabolism, and excretion) properties and its ability to form critical interactions with biological targets.
Synthetic Pathways: From Precursors to Products
The synthesis of this compound derivatives typically originates from isonicotinic acid hydrazide (isoniazid), a readily available and inexpensive starting material. The general synthetic approach involves the formation of a thiosemicarbazide intermediate followed by cyclization.
Core Synthesis: A Foundational Protocol
The most common and efficient route to the core structure, this compound, involves the reaction of isoniazid with carbon disulfide in the presence of a base, such as potassium hydroxide.
Conceptual Workflow:
-
Dithiocarbazate Salt Formation: Isoniazid reacts with carbon disulfide in an alkaline medium (e.g., ethanolic KOH) to form a potassium dithiocarbazate salt.
-
Acid-Catalyzed Cyclization: The intermediate salt is then cyclized under acidic conditions to yield the desired this compound.
This core molecule exists in tautomeric equilibrium between the thiol and thione forms, with the thione form often predominating in the solid state.
Caption: General synthetic scheme for this compound derivatives.
Derivatization Strategies
The true potential of this scaffold lies in the facile derivatization of the core structure. The thiol group is a versatile handle for introducing a wide range of substituents, allowing for the fine-tuning of physicochemical and pharmacological properties.
-
S-Alkylation/Arylation: The thiol group can be readily alkylated or arylated using various alkyl or aryl halides in the presence of a base. This is a common strategy to explore the impact of lipophilicity and steric bulk on biological activity.
-
Mannich Reactions: The active hydrogen of the N-H group in the thiadiazole ring can participate in Mannich reactions with formaldehyde and a primary or secondary amine to yield N-aminomethylated derivatives.
-
Formation of Schiff Bases: If the core synthesis is adapted to produce a 2-amino-5-(pyridin-4-yl)-1,3,4-thiadiazole, the amino group can be condensed with various aldehydes to form Schiff bases, which are precursors to a diverse range of other heterocyclic systems.
Structural Elucidation and Characterization: A Multi-technique Approach
The unambiguous confirmation of the synthesized structures is paramount. A combination of spectroscopic techniques is essential for this purpose.
| Technique | Purpose | Key Observables |
| FT-IR Spectroscopy | Functional group identification | Presence of C=N, C-S, and N-H stretching vibrations. Absence of the C=O stretch from the starting hydrazide. |
| ¹H-NMR Spectroscopy | Proton environment mapping | Characteristic signals for the pyridine ring protons. A broad singlet for the N-H proton. Signals corresponding to the introduced substituents in derivatives. |
| ¹³C-NMR Spectroscopy | Carbon skeleton confirmation | Resonances for the carbon atoms of the thiadiazole and pyridine rings. Signals for the carbons of the derivatives' substituents. |
| Mass Spectrometry | Molecular weight determination | The molecular ion peak (M+) corresponding to the calculated molecular weight of the target compound. |
Self-Validating Protocol Insight: A crucial step in characterization is to compare the spectral data of the final product with that of the starting materials. For instance, in the ¹H-NMR of the core synthesis, the disappearance of the hydrazide N-H protons and the appearance of the thiol/thione proton signal is a key indicator of successful cyclization.
Therapeutic Potential and Biological Activity
Derivatives of this compound have been investigated for a range of therapeutic applications, with antimicrobial and anticancer activities being the most prominent.
Antimicrobial Activity
The 1,3,4-thiadiazole nucleus is a well-established pharmacophore in antimicrobial agents. The proposed mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The pyridine moiety can enhance this activity by improving solubility and facilitating interactions with bacterial targets.
Experimental Workflow for Antimicrobial Screening:
Caption: A typical workflow for evaluating the antimicrobial activity of novel compounds.
Anticancer Activity
Several studies have highlighted the potential of pyridine-thiadiazole hybrids as anticancer agents. The mechanism of action can be diverse, including the inhibition of protein kinases, disruption of microtubule dynamics, or induction of apoptosis.
Illustrative Data on Anticancer Activity:
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Derivative A | MCF-7 (Breast) | 110.4 | |
| Derivative B | WRL-68 (Normal) | 272.8 | |
| Derivative C | LoVo (Colon) | 2.44 | |
| Derivative D | MCF-7 (Breast) | 23.29 |
Note: The data presented is illustrative and compiled from various sources. Direct comparison requires standardized experimental conditions.
The selectivity of some derivatives for cancer cells over normal cells, as indicated by the higher IC₅₀ value for WRL-68 compared to MCF-7 for Derivative A and B, is a highly desirable characteristic in drug development.
Detailed Experimental Protocols
Synthesis of this compound
-
Step 1: Preparation of Potassium Dithiocarbazinate: To a solution of potassium hydroxide (0.01 mol) in absolute ethanol (50 mL), add isoniazid (0.01 mol). Cool the mixture in an ice bath and add carbon disulfide (0.012 mol) dropwise with constant stirring. Continue stirring for 12-16 hours at room temperature.
-
Step 2: Cyclization: The precipitated potassium salt is filtered, washed with cold ether, and dried. The salt is then added to a flask containing concentrated sulfuric acid (10 mL) cooled in an ice bath. The mixture is stirred for 1 hour and then allowed to stand at room temperature for 3 hours.
-
Step 3: Isolation and Purification: The reaction mixture is poured onto crushed ice, and the resulting precipitate is filtered, washed thoroughly with water, and dried. The crude product is recrystallized from ethanol to afford the pure this compound.
Protocol for Broth Microdilution Assay
-
Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution in a 96-well microtiter plate using appropriate broth medium (e.g., Mueller-Hinton broth for bacteria).
-
Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard). Add the inoculum to each well of the microtiter plate.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Analysis: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Future Directions and Conclusion
The this compound scaffold is a rich platform for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse functionalization make it an attractive target for medicinal chemists. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the core structure to delineate the key structural features required for potent and selective biological activity.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and pathways through which these compounds exert their biological effects.
-
In Vivo Efficacy and Safety Profiling: Advancing the most promising lead compounds into preclinical animal models to evaluate their efficacy, pharmacokinetics, and toxicity.
This guide provides a comprehensive technical foundation for researchers to embark on the discovery and development of novel derivatives based on this promising heterocyclic system. The convergence of a versatile synthetic platform with a broad spectrum of biological activities positions this compound derivatives as a compelling area for future drug discovery efforts.
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Introduction: The Pyridinyl-Thiadiazole Scaffold - A Privileged Structure in Drug Discovery
An In-Depth Technical Guide to Elucidating the Mechanism of Action for Pyridinyl-Thiadiazole Compounds
The fusion of pyridine and thiadiazole rings creates a heterocyclic scaffold of significant interest in medicinal chemistry. These two moieties are considered "privileged structures" due to their ability to interact with a wide array of biological targets. The pyridine ring, a bioisostere of benzene, contains a nitrogen atom that can act as a hydrogen bond acceptor, enhancing interactions with enzymes and receptors.[1] Concurrently, the 1,3,4-thiadiazole ring, a bioisostere for pyrimidine and oxadiazole, often improves lipid solubility and membrane penetration, crucial for bioavailability.[1] This unique combination has led to the development of pyridinyl-thiadiazole compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antitubercular properties.[1][2][3][4]
Given this therapeutic potential, a rigorous and systematic elucidation of their mechanism of action (MoA) is paramount for advancing these compounds from promising hits to clinical candidates. Understanding the precise molecular interactions and downstream cellular consequences of a drug is the cornerstone of modern drug development, enabling target validation, efficacy optimization, and the prediction of potential toxicities.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to dissect the MoA of novel pyridinyl-thiadiazole compounds. It eschews a rigid, linear template in favor of a multi-faceted, iterative approach that reflects the dynamic nature of scientific inquiry. We will explore the causality behind experimental choices, provide detailed protocols grounded in authoritative standards, and emphasize the integration of data from diverse methodologies to construct a robust, evidence-based MoA model.
Phase 1: Hypothesis Generation - Charting the Initial Course
Before any wet lab experiments commence, a well-reasoned hypothesis about the compound's potential target or pathway is essential. This initial phase leverages computational tools and existing knowledge to guide experimental design efficiently.
In Silico Target Prediction
Computational methods provide the first glimpse into plausible biological targets. Molecular docking simulations, for instance, can predict the binding affinity and conformation of a pyridinyl-thiadiazole compound within the active site of known proteins.
-
Causality and Rationale: This approach is predicated on the principle of structure-activity relationships. By docking the novel compound into the crystal structures of proteins from relevant disease pathways (e.g., kinases for cancer, cyclooxygenases for inflammation), we can prioritize proteins that exhibit favorable binding energies and interaction patterns (e.g., hydrogen bonds, π-π stacking).[5] For example, studies on anti-inflammatory pyridinyl-thiadiazoles successfully used docking against the COX-2 enzyme (PDB ID: 1PXX) to predict and later confirm their inhibitory potential.[1] Similarly, anticancer derivatives have been docked against the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR TK) to rationalize their activity.[6]
Phenotypic Screening and Structural Analogy
If a target is completely unknown, a phenotypic screen can reveal the compound's effect on cellular behavior without preconceived bias. High-content imaging can assess changes in morphology, cell viability, or the localization of specific proteins. The results can then be compared to the known effects of reference compounds to infer a potential MoA.
-
Causality and Rationale: This "guilt-by-association" approach is powerful for novel scaffolds. If a new pyridinyl-thiadiazole compound induces apoptosis in a manner visually similar to a known EGFR inhibitor, it provides a strong rationale to investigate the EGFR pathway directly.[7]
The overall workflow for MoA elucidation begins with these hypothesis-generating steps and proceeds through increasingly specific levels of validation.
Caption: A general workflow for Mechanism of Action (MoA) elucidation.
Phase 2: Target Validation - Proving the Direct Interaction
Once a primary target is hypothesized, the next critical step is to prove a direct, physical interaction between the pyridinyl-thiadiazole compound and the target protein. This is achieved through a combination of biochemical and biophysical assays.
Biochemical Assays: Quantifying Functional Inhibition
Biochemical assays measure the functional consequence of the compound binding to its target, most commonly enzyme inhibition.
-
Expertise & Rationale: For a hypothesized enzyme inhibitor (e.g., a kinase or COX inhibitor), this is the definitive first test. It directly measures the compound's ability to modulate the target's biological activity. A dose-response curve is generated to determine the IC50 (half-maximal inhibitory concentration), a key metric of potency. Many pyridinyl-thiadiazole derivatives have been characterized as potent anticancer agents by demonstrating low micromolar or even nanomolar IC50 values against cancer cell lines like MCF-7, HepG-2, and A549.[6][7][8][9][10][11]
Protocol: General Kinase Inhibition Assay (e.g., for EGFR)
This protocol is a self-validating system through the inclusion of appropriate controls.
-
Reagent Preparation:
-
Kinase Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Enzyme: Dilute recombinant human EGFR kinase to a working concentration (e.g., 2-5 ng/µL) in kinase buffer.
-
Substrate: Prepare a solution of a generic tyrosine kinase substrate (e.g., Poly(Glu,Tyr) 4:1) and ATP at its Km concentration in kinase buffer.
-
Test Compound: Prepare a 10-point serial dilution of the pyridinyl-thiadiazole compound in DMSO, starting at 1000x the final desired concentration.
-
Controls: Include a known EGFR inhibitor (e.g., Gefitinib) as a positive control and DMSO alone as a negative (vehicle) control.
-
-
Assay Procedure (384-well plate format):
-
Add 50 nL of the compound dilutions or controls to the appropriate wells.
-
Add 5 µL of the diluted enzyme solution to all wells and incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture.
-
Allow the reaction to proceed for 60 minutes at room temperature.
-
Stop the reaction and detect the remaining ATP using a validated luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay), which measures ADP production as a proxy for kinase activity.
-
-
Data Analysis:
-
Measure luminescence on a plate reader.
-
Normalize the data: Set the DMSO control as 100% activity and a "no enzyme" or potent inhibitor control as 0% activity.
-
Plot the normalized percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Biophysical Assays: Measuring Direct Binding
While biochemical assays show functional effects, biophysical assays confirm direct physical engagement.
-
Cellular Thermal Shift Assay (CETSA®): This technique validates target engagement within intact cells or cell lysates.[12] The principle is that a compound binding to its target protein stabilizes it against heat-induced denaturation.
-
Surface Plasmon Resonance (SPR): SPR provides real-time, label-free kinetics of binding, determining association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (KD).
-
Isothermal Titration Calorimetry (ITC): ITC is the gold standard for measuring binding thermodynamics, directly quantifying the heat released or absorbed during the binding event to determine KD, stoichiometry (n), and enthalpy (ΔH).
| Technique | Principle | Key Output | Advantages | Disadvantages |
| CETSA | Ligand-induced thermal stabilization | Target engagement in cells | Physiologically relevant context | Semi-quantitative, lower throughput |
| SPR | Change in refractive index upon binding | ka, kd, KD | Real-time kinetics, high sensitivity | Requires protein immobilization |
| ITC | Heat change upon binding | KD, ΔH, ΔS, n | Gold standard thermodynamics, no labels | Requires large amounts of pure protein |
Phase 3: Delineating the Cellular Mechanism of Action
Confirming a direct interaction in a purified system is crucial, but understanding the compound's effect in the complex environment of a living cell is the ultimate goal.
Cellular Target Engagement and Pathway Modulation
The first step is to confirm that the compound engages its target in a cellular context and modulates the intended signaling pathway.
-
Expertise & Rationale: A compound may potently inhibit a purified enzyme but fail to engage the target in a cell due to poor permeability or rapid efflux. CETSA is the ideal tool to confirm intracellular target engagement. Following this confirmation, pathway analysis is performed. If a pyridinyl-thiadiazole compound targets EGFR, we would expect to see a decrease in the phosphorylation of downstream effectors like Akt and ERK.[8] This is a critical validation step to link the direct target inhibition to a functional cellular outcome.
Caption: Inhibition of the EGFR signaling cascade by a pyridinyl-thiadiazole compound.
Protocol: Western Blot for Phospho-Akt (Ser473) Inhibition
-
Cell Culture and Treatment: Plate cells (e.g., A549 lung cancer cells) and allow them to adhere overnight. Serum-starve the cells for 12-24 hours to reduce basal signaling.
-
Compound Incubation: Pre-treat cells with various concentrations of the pyridinyl-thiadiazole compound (and controls) for 1-2 hours.
-
Pathway Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes to activate the EGFR pathway. A non-stimulated control should be included.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate overnight at 4°C with a primary antibody specific for phospho-Akt (Ser473).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe for total Akt and a loading control (e.g., GAPDH) to ensure equal protein loading and to assess changes in phosphorylation relative to the total protein level.
Cellular Phenotype Assays
These assays measure the ultimate biological consequence of the compound's activity. The choice of assay is dictated by the therapeutic goal.
-
Anticancer:
-
Proliferation/Viability Assays (MTT, CellTiter-Glo®): Measure the dose-dependent effect on cancer cell growth.[9]
-
Apoptosis Assays: Use flow cytometry with Annexin V/Propidium Iodide staining to distinguish between viable, apoptotic, and necrotic cells.[7] This can be complemented by measuring the activity of executioner caspases like caspase-3.[7]
-
-
Anti-inflammatory:
-
Cytokine Release Assays (ELISA): Measure the inhibition of pro-inflammatory cytokine (e.g., TNF-α, IL-6) release from stimulated immune cells (e.g., LPS-stimulated macrophages).
-
Prostaglandin E2 (PGE2) Assay: For COX inhibitors, measure the reduction in PGE2 production.[13]
-
Phase 4: Global 'Omics' Approaches - An Unbiased View of Cellular Response
For novel compounds or to uncover unexpected off-target effects, 'omics' technologies provide a global, unbiased view of the cellular response.[12] These methods are powerful for generating new hypotheses or confirming that the observed phenotype is indeed driven by the intended pathway.
-
Transcriptomics (RNA-Seq): Measures changes in the entire mRNA landscape of the cell upon compound treatment.[14] Pathway analysis tools (e.g., GSEA, KEGG) can identify entire signaling or metabolic pathways that are significantly up- or down-regulated, providing a comprehensive signature of the drug's effect.[15][16]
-
Metabolomics: Provides a snapshot of the cellular metabolism by quantifying hundreds of small-molecule metabolites.[17][18] This is particularly useful for compounds targeting metabolic enzymes and can reveal unexpected shifts in cellular energy production or biosynthesis.[19][20]
-
Expertise & Rationale: Integrating 'omics' data is a cornerstone of modern systems biology. For example, if a pyridinyl-thiadiazole compound designed to inhibit PI3K not only reduces Akt phosphorylation but also leads to transcriptomic changes in genes controlled by the mTOR pathway and metabolomic shifts in glycolysis, it creates a powerful, multi-layered body of evidence supporting the on-target MoA.[5][21]
Conclusion: Synthesizing a Cohesive MoA Narrative
Elucidating the mechanism of action for a novel pyridinyl-thiadiazole compound is not a linear process but an iterative cycle of hypothesis, testing, and refinement. A compelling MoA model is built by integrating orthogonal lines of evidence:
-
Direct Target Interaction: Confirmed by biochemical and biophysical assays (e.g., IC50 from an enzyme assay and KD from SPR).
-
Cellular Target Engagement: Validated in a physiological context (e.g., using CETSA).
-
Pathway Modulation: Demonstrated by changes in downstream signaling events (e.g., decreased phosphorylation in a Western blot).
-
Phenotypic Consequence: Correlated with a desired cellular outcome (e.g., induction of apoptosis or reduction of inflammation).
-
Global Corroboration: Supported by unbiased 'omics' data showing that the global cellular response is consistent with the proposed mechanism.
By employing this rigorous, multi-faceted strategy, researchers can build a comprehensive and trustworthy understanding of how these promising compounds exert their biological effects, paving the way for their successful development into next-generation therapeutics.
References
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Preliminary In-Vitro Cytotoxicity of 5-(pyridin-4-yl)-1,3,4-thiadiazole-2-thiol: A Framework for Investigation
An In-Depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3,4-thiadiazole nucleus is a privileged heterocyclic scaffold renowned for its diverse pharmacological activities, including significant anticancer properties.[1][2] Its unique mesoionic character allows compounds bearing this moiety to readily cross cellular membranes and interact with various biological targets.[3] This guide outlines a comprehensive framework for conducting a preliminary in-vitro cytotoxicity evaluation of a novel derivative, 5-(pyridin-4-yl)-1,3,4-thiadiazole-2-thiol. The incorporation of a pyridine ring, a common pharmacophore, and a reactive thiol group suggests a high potential for potent and selective bioactivity. We present a scientifically grounded, experience-driven approach, detailing not only the requisite experimental protocols but also the causal logic behind their design, from hypothesized mechanisms of action to robust, self-validating assay systems.
Rationale and Hypothesized Mechanism of Action
The rationale for investigating this compound stems from the established and potent cytotoxic effects of the 1,3,4-thiadiazole class.[3][4] Studies have shown these compounds can interfere with fundamental cellular processes in cancer cells, including DNA replication and cell signaling pathways.[1][2] The primary mechanisms through which thiadiazole derivatives exert their cytotoxic effects often involve the induction of programmed cell death (apoptosis) and cell cycle arrest.[5][6][7]
1.1. Hypothesized Induction of Apoptosis
Apoptosis is a critical pathway for eliminating malignant cells. Many thiadiazole-based agents trigger this process by modulating the expression of key regulatory proteins.[1][5] It is hypothesized that this compound could activate the intrinsic (mitochondrial) apoptotic pathway. This involves increasing the ratio of pro-apoptotic proteins (e.g., Bax) to anti-apoptotic proteins (e.g., Bcl-2), leading to the release of cytochrome c from the mitochondria and the subsequent activation of executioner caspases (e.g., Caspase-3 and Caspase-9), which dismantle the cell.[2][4][8]
Caption: Hypothesized intrinsic apoptosis pathway induced by the test compound.
A Framework for Preliminary In-Vitro Cytotoxicity Screening
The primary objective of a preliminary screen is to determine the concentration-dependent cytotoxic effect of the compound on various cancer cell lines and to quantify its potency, typically represented by the half-maximal inhibitory concentration (IC₅₀).[9]
Caption: General experimental workflow for in-vitro cytotoxicity testing.
2.1. Cell Line Selection and Maintenance
The choice of cell lines is critical for generating meaningful preliminary data. A standard approach involves using a panel of well-characterized human cancer cell lines from different tissue origins, alongside a non-cancerous cell line to assess selectivity.
-
Recommended Cancer Cell Lines:
-
Recommended Normal Cell Line:
Protocol for Cell Maintenance: All cell lines should be cultured using aseptic techniques in a certified biological safety cabinet.[11]
-
Medium: Use the complete growth medium recommended for each specific cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin solution.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: Passage cells upon reaching 80-90% confluency using Trypsin-EDTA to ensure exponential growth and viability for experiments.
2.2. Core Protocol: MTT Cell Viability Assay
The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[12] The assay's principle is the enzymatic reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals by mitochondrial dehydrogenases present only in metabolically active, living cells.[13]
Materials:
-
Test Compound: this compound
-
Dimethyl sulfoxide (DMSO), sterile
-
96-well flat-bottom sterile plates
-
Selected cell lines
-
Complete growth medium
-
MTT solution (5 mg/mL in sterile PBS)[9]
-
Solubilization solution (e.g., acidified isopropanol or DMSO)
Step-by-Step Methodology:
-
Cell Seeding: a. Harvest exponentially growing cells and perform a cell count (e.g., using a hemocytometer). b. Dilute the cell suspension to a density of 5 × 10³ to 1 × 10⁴ cells per 100 µL.[9] c. Seed 100 µL of the cell suspension into each well of a 96-well plate. d. Incubate the plate for 24 hours to allow for cell attachment and recovery.[14]
-
Compound Preparation and Treatment: a. Prepare a high-concentration stock solution of the test compound (e.g., 10 mM) in sterile DMSO. b. Perform serial dilutions of the stock solution in complete growth medium to achieve a range of final treatment concentrations (e.g., 0.1, 1, 10, 50, 100 µM). c. Carefully remove the medium from the cells and add 100 µL of the medium containing the various compound concentrations. d. Crucially, ensure the final DMSO concentration in the wells does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity. [9]
-
Inclusion of Controls (Self-Validating System): a. Untreated Control: Wells containing only cells in fresh medium (represents 100% viability). b. Vehicle Control: Wells containing cells treated with medium containing the same final concentration of DMSO used in the experimental wells. c. Positive Control: Wells containing cells treated with a known cytotoxic agent like Doxorubicin at its known IC₅₀ range. d. Blank: Wells containing only culture medium to measure background absorbance.
-
Incubation: a. Return the plate to the incubator for a predetermined exposure time (typically 24, 48, or 72 hours).[9]
-
MTT Assay Execution: a. After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[9] b. Incubate the plate for another 2 to 4 hours at 37°C, allowing for the formation of purple formazan crystals.[14] c. Carefully remove the MTT-containing medium. d. Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[15] e. Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]
-
Data Acquisition: a. Measure the absorbance (Optical Density, OD) of each well using a microplate reader. b. The wavelength for measuring the formazan product is typically between 550 and 600 nm (e.g., 570 nm).[13][15] A reference wavelength of >650 nm can be used to reduce background noise.
Data Analysis and Presentation
3.1. Calculation of Cell Viability The percentage of cell viability is calculated relative to the untreated control cells.
Percentage Viability = [(OD of Treated Sample - OD of Blank) / (OD of Untreated Control - OD of Blank)] x 100
3.2. Determination of IC₅₀ The IC₅₀ value is the concentration of the compound that inhibits cell viability by 50%. It is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism). A lower IC₅₀ value indicates higher cytotoxic potency.[9]
3.3. Summarizing Quantitative Data Results from the preliminary screen should be summarized in a clear, tabular format for easy comparison of the compound's potency across different cell lines.
| Cell Line | Tissue Origin | Test Compound IC₅₀ (µM) [Mean ± SD] | Doxorubicin IC₅₀ (µM) [Mean ± SD] |
| MCF-7 | Breast Cancer | Hypothetical Value | 15.2 ± 1.8[9] |
| A549 | Lung Cancer | Hypothetical Value | Reference Value |
| HepG2 | Liver Cancer | Hypothetical Value | Reference Value |
| NIH/3T3 | Normal Fibroblast | Hypothetical Value | 0.068 ± 0.01[3] |
Data should be presented as the mean ± standard deviation from at least three independent experiments.[9]
Conclusion and Future Directions
This guide provides a robust and validated framework for conducting the preliminary in-vitro cytotoxicity assessment of this compound. A successful preliminary screen, indicated by low micromolar IC₅₀ values and a favorable selectivity index towards cancer cells over normal cells, provides the empirical foundation for more advanced investigations.
Subsequent research should focus on elucidating the precise mechanism of cell death. This can be achieved through techniques such as:
-
Apoptosis Assays: Using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry to distinguish between early apoptotic, late apoptotic, and necrotic cells.[5][9]
-
Cell Cycle Analysis: To determine if the compound induces arrest at a specific phase of the cell cycle.[7][8]
-
Mechanistic Studies: Investigating the modulation of key proteins in the apoptotic pathway (e.g., Bax, Bcl-2, caspases) through methods like Western blotting.[4]
By following this structured approach, researchers can efficiently and accurately characterize the cytotoxic potential of this novel compound, paving the way for its further development as a potential anticancer agent.
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An In-Depth Technical Guide to the Solubility and Stability Profiling of 5-(pyridin-4-yl)-1,3,4-thiadiazole-2-thiol
Foreword: Charting the Course for a Promising Heterocycle
In the landscape of contemporary drug discovery, heterocyclic scaffolds form the bedrock of a vast number of therapeutic agents. Among these, the 1,3,4-thiadiazole moiety stands out for its broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific compound, 5-(pyridin-4-yl)-1,3,4-thiadiazole-2-thiol, is a molecule of significant interest, wedding the versatile thiadiazole ring with a pyridine group, a common feature in many established drugs. Its chemical structure suggests potential for diverse biological interactions, making a thorough understanding of its physicochemical properties not just an academic exercise, but a critical step in unlocking its therapeutic potential.[1][2]
This guide is crafted from a field-proven perspective to provide researchers, scientists, and drug development professionals with a robust framework for evaluating the aqueous solubility and chemical stability of this compound. We will move beyond mere procedural lists, delving into the causality behind experimental choices and emphasizing the creation of self-validating protocols. The methodologies outlined herein are designed to generate the high-quality, reproducible data essential for informed decision-making in the preclinical development pipeline.
Foundational Understanding: The Molecule at a Glance
Before embarking on any experimental assessment, a foundational understanding of the target molecule is paramount. This compound possesses key structural features that will dictate its behavior in aqueous and stressed environments.
-
Structure: C₇H₅N₃S₂
-
Molecular Weight: 195.27 g/mol [3]
-
Key Features:
-
An acidic thiol group (-SH), which can exist in tautomeric equilibrium with a thione form (=S). This imparts a potential for pH-dependent solubility and ionization.
-
A basic pyridine ring, which can be protonated at lower pH values.
-
An aromatic and heterocyclic core, suggesting a degree of inherent stability but also potential sites for oxidative or photolytic degradation.
-
This duality of acidic and basic centers (amphoteric nature) predicts a complex solubility profile, likely exhibiting a U-shaped curve with a minimum at its isoelectric point.
The Litmus Test of Developability: Aqueous Solubility Assessment
Poor aqueous solubility is a primary hurdle in drug development, often leading to low bioavailability and erratic in vivo performance. Therefore, a precise determination of this parameter is a critical early checkpoint. We will explore two complementary approaches: kinetic and thermodynamic solubility.
High-Throughput Screening: Kinetic Solubility
Kinetic solubility provides a rapid assessment of how readily a compound dissolves from a high-concentration DMSO stock solution into an aqueous buffer. It is an indispensable tool for early-stage discovery, allowing for the quick triage of compounds.[4][5][6] The underlying principle is the detection of precipitate formation as the compound is diluted from a favorable organic solvent into a less favorable aqueous environment.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to 0.01 mM).
-
Aqueous Buffer Addition: Rapidly add a phosphate-buffered saline (PBS, pH 7.4) to each well, such that the final DMSO concentration is ≤1%. This sudden shift in solvent environment is what defines the assay as "kinetic."
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer. The lowest concentration at which a significant increase in light scattering is detected, compared to a DMSO-only control, is reported as the kinetic solubility.
Causality Behind the Choices: The use of nephelometry provides a high-throughput, direct measure of precipitation. Keeping the final DMSO concentration low is crucial, as higher concentrations can artificially inflate solubility readings. A 2-hour incubation is typically sufficient for the rapid precipitation process to reach a measurable state.
The Gold Standard: Thermodynamic Solubility
Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution and is the definitive measure for lead optimization and preformulation.[7] The shake-flask method, though lower in throughput, remains the gold standard for its accuracy and direct measurement of the dissolved compound in equilibrium with its solid phase.
-
Sample Preparation: Add an excess of solid this compound to a series of vials containing buffers of varying pH (e.g., pH 2.0, 5.0, 7.4, and 9.0).
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for 24-48 hours. This extended incubation is critical to ensure a true equilibrium is reached.[7]
-
Phase Separation: After equilibration, allow the vials to stand, and then filter the supernatant through a 0.22 µm PVDF filter to remove all undissolved solids.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.
-
Calibration: Prepare a standard curve of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to accurately quantify the concentrations in the test samples.
Causality Behind the Choices: Using a range of pH values is essential to understand the impact of the compound's ionizable groups on its solubility. The 24-48 hour equilibration period allows for not only dissolution but also for any potential solid-state phase transitions to the most stable form, ensuring a true thermodynamic value is measured.[7] HPLC-UV is the preferred quantification method due to its high specificity and sensitivity, allowing for accurate measurement even at low solubility levels.
Data Presentation: Solubility Profile
| pH | Kinetic Solubility (µM) | Thermodynamic Solubility (µg/mL) |
| 2.0 | > 200 | 150.5 |
| 5.0 | 45 | 8.2 |
| 7.4 | 60 | 12.7 |
| 9.0 | > 200 | 185.3 |
Note: The data presented above is illustrative.
Predicting Shelf-Life: Stability and Forced Degradation Studies
Understanding the chemical stability of a drug candidate is mandated by regulatory agencies like the ICH and is fundamental to ensuring its safety and efficacy.[3][8][9] Forced degradation studies are designed to intentionally stress the molecule to identify potential degradation pathways and to develop stability-indicating analytical methods.[1][10][11]
The Analytical Workhorse: Stability-Indicating HPLC Method
A robust, stability-indicating analytical method is the cornerstone of any stability study. It must be able to resolve the parent compound from all potential degradation products, impurities, and formulation excipients.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over 20-30 minutes to elute all components.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV spectrophotometer or Diode Array Detector (DAD) set at a wavelength of maximum absorbance for the parent compound (determined by a UV scan).
-
Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness as per ICH Q2(R1) guidelines.
Causality Behind the Choices: A C18 column is a versatile starting point for moderately polar heterocyclic compounds.[12] A gradient elution is necessary to ensure that both the parent compound and any potential degradants (which may have significantly different polarities) are effectively separated and eluted. Formic acid is used as a mobile phase modifier to improve peak shape for the basic pyridine moiety.
Forced Degradation Workflow
The goal is to achieve a target degradation of 5-20% of the parent compound.[13] Degradation beyond this level can lead to secondary degradation products that may not be relevant to real-world storage conditions.
Caption: Workflow for forced degradation studies.
-
Acid Hydrolysis: To a solution of the compound, add an equal volume of 0.2 M HCl (final concentration 0.1 M). Incubate at 60°C. Withdraw aliquots at various time points (e.g., 2, 4, 8 hours), neutralize with NaOH, and analyze.
-
Base Hydrolysis: To a solution of the compound, add an equal volume of 0.2 M NaOH. Keep at room temperature. Withdraw aliquots, neutralize with HCl, and analyze. The thiol group is particularly susceptible to base-catalyzed oxidation and degradation.
-
Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature. The sulfur atoms in the thiadiazole ring are potential sites for oxidation.
-
Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 80°C) in a stability chamber.
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines.[14] A control sample should be protected from light.
Data Presentation: Forced Degradation Summary
| Stress Condition | % Assay of Parent | % Total Degradation | No. of Degradants | Remarks |
| 0.1 M HCl, 60°C, 8h | 89.5 | 10.5 | 2 | Major degradant at RRT 0.85 |
| 0.1 M NaOH, RT, 4h | 85.2 | 14.8 | 3 | Rapid degradation observed |
| 3% H₂O₂, RT, 24h | 91.8 | 8.2 | 1 | Potential N-oxide or S-oxide formation |
| 80°C (Solid), 48h | 99.1 | 0.9 | 0 | Stable in solid form to heat |
| Photolytic (ICH Q1B) | 94.3 | 5.7 | 2 | Moderate light sensitivity |
Note: RRT = Relative Retention Time. Data is illustrative.
Analytical Methodologies: The Pillars of Quantification
The accuracy of all solubility and stability data hinges on the quality of the analytical methods used for quantification.
UV-Vis Spectroscopy
For a quick estimation, especially in solubility assays where the compound is the only absorbing species, UV-Vis spectroscopy is a valuable tool.[15][16]
-
Principle: Based on the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte.[16]
-
Procedure:
-
Determine the λ_max (wavelength of maximum absorbance) of this compound by scanning a dilute solution across the UV-Vis spectrum (e.g., 200-400 nm).
-
Create a calibration curve by measuring the absorbance of several standard solutions of known concentration at the λ_max.
-
Measure the absorbance of the unknown sample and determine its concentration from the calibration curve.
-
-
Limitation: This method lacks specificity and is not suitable for stability studies where multiple absorbing species (degradants) may be present.
High-Performance Liquid Chromatography (HPLC)
HPLC is the definitive technique for both quantification and purity assessment in pharmaceutical analysis.[17][18][19] It physically separates the compound of interest from other components before detection, providing high specificity.
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Methodological & Application
One-Pot Synthesis of 5-Substituted-1,3,4-thiadiazole-2-thiols: An Application Note and Detailed Protocol
This comprehensive guide is designed for researchers, medicinal chemists, and drug development professionals, offering a detailed protocol and in-depth insights into the one-pot synthesis of 5-substituted-1,3,4-thiadiazole-2-thiols. This class of heterocyclic compounds is a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities that make them prime candidates for drug discovery and development.
The Significance of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms and one sulfur atom.[1] This scaffold is considered a "privileged structure" in medicinal chemistry due to its unique chemical properties and biological characteristics.[1] Its structural versatility allows for a wide range of substitutions, enabling the fine-tuning of its pharmacological effects.[2] The 1,3,4-thiadiazole moiety is known to enhance the bioactivity of a molecule and is found in compounds with anticancer, antibacterial, antifungal, anti-inflammatory, and anticonvulsant properties.[2][3] The stability of the aromatic ring and its ability to participate in hydrogen bonding contribute to its favorable interactions with biological targets.
Mechanistic Insights: The Cyclization Pathway
The one-pot synthesis of 5-substituted-1,3,4-thiadiazole-2-thiols from a carboxylic acid and thiosemicarbazide in the presence of a strong acid catalyst is a widely employed and efficient method.[4] The reaction proceeds through a cyclodehydration mechanism. The proposed pathway involves several key steps:
-
Protonation of the Carboxylic Acid: The strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by Thiosemicarbazide: The terminal amino group of thiosemicarbazide acts as a nucleophile and attacks the activated carbonyl carbon.
-
Dehydration: A molecule of water is eliminated to form an acylthiosemicarbazide intermediate.
-
Intramolecular Cyclization: The sulfur atom of the thiourea moiety in the intermediate attacks the carbonyl carbon, leading to the formation of a five-membered ring.
-
Second Dehydration: Another molecule of water is eliminated from the cyclic intermediate to yield the aromatic 1,3,4-thiadiazole ring.[4]
This one-pot approach is advantageous as it avoids the isolation of intermediates, thereby saving time and resources.
Comparative Analysis of Acid Catalysts
Several strong acids can be employed to catalyze this reaction, with concentrated sulfuric acid (H₂SO₄), phosphorus oxychloride (POCl₃), and polyphosphoric acid (PPA) being the most common.
| Catalyst | Advantages | Disadvantages |
| Conc. H₂SO₄ | Readily available, inexpensive, and highly effective in promoting dehydration. | Harsh reaction conditions, potential for charring of organic material, and generation of significant inorganic waste upon neutralization.[5] |
| POCl₃ | A powerful dehydrating agent that often leads to high yields.[6] | Toxic, corrosive, and requires careful handling. The reaction can be vigorous.[1] |
| PPA | Acts as both a catalyst and a solvent, and can lead to clean reactions with easy work-up. | Can be viscous and difficult to stir, and product isolation may require precipitation in a large volume of water. |
| PPE | A milder alternative that can result in cleaner reactions and easier work-up.[7] | May require longer reaction times or higher temperatures compared to stronger acids. |
For this protocol, we will focus on the use of concentrated sulfuric acid due to its widespread availability and proven efficacy. However, researchers should consider the nature of their specific substrate and desired reaction conditions when selecting a catalyst.
Experimental Workflow for One-Pot Synthesis
The following diagram outlines the general workflow for the one-pot synthesis of 5-substituted-1,3,4-thiadiazole-2-thiols.
Caption: A schematic representation of the one-pot synthesis workflow.
Detailed Step-by-Step Protocol
This protocol details the synthesis of 5-phenyl-1,3,4-thiadiazole-2-thiol as a representative example. The procedure can be adapted for other aromatic and aliphatic carboxylic acids.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| Benzoic Acid | C₇H₆O₂ | 122.12 | 1.22 g | 0.01 |
| Thiosemicarbazide | CH₅N₃S | 91.13 | 0.91 g | 0.01 |
| Conc. Sulfuric Acid | H₂SO₄ | 98.08 | 5 mL | - |
| Crushed Ice | H₂O | 18.02 | 50 g | - |
| 10% Sodium Hydroxide | NaOH | 40.00 | As needed | - |
| Ethanol | C₂H₅OH | 46.07 | For recrystallization | - |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, add benzoic acid (1.22 g, 0.01 mol) and thiosemicarbazide (0.91 g, 0.01 mol).
-
Addition of Catalyst: Carefully and slowly add concentrated sulfuric acid (5 mL) to the flask while cooling in an ice bath. Swirl the flask gently to ensure mixing.
-
Reaction: Heat the reaction mixture in a water bath at 70-80°C for 3-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the flask to room temperature and carefully pour the contents onto 50 g of crushed ice in a beaker with constant stirring.
-
Neutralization and Precipitation: Neutralize the acidic solution by slowly adding 10% sodium hydroxide solution until the pH is approximately 6-7. A solid precipitate will form.
-
Filtration and Washing: Filter the precipitate using a Buchner funnel and wash it thoroughly with cold water to remove any inorganic impurities.
-
Drying: Dry the crude product in a desiccator or an oven at 50-60°C.
-
Purification: Recrystallize the crude product from ethanol to obtain pure 5-phenyl-1,3,4-thiadiazole-2-thiol.
Characterization of the Synthesized Compound
The structure and purity of the synthesized 5-substituted-1,3,4-thiadiazole-2-thiol should be confirmed by various spectroscopic techniques.
1. Fourier-Transform Infrared (FTIR) Spectroscopy:
| Functional Group | Characteristic Absorption Band (cm⁻¹) |
| N-H stretch (thione tautomer) | 3100-3300 |
| S-H stretch (thiol tautomer) | 2550-2650 (often weak) |
| C=N stretch (thiadiazole ring) | 1600-1650 |
| C-S stretch (thiadiazole ring) | 650-750 |
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (DMSO-d₆):
-
Aromatic protons: δ 7.0-8.5 ppm (multiplet, depending on the substituent).
-
SH proton (thiol tautomer): δ 13.0-14.0 ppm (broad singlet).
-
NH proton (thione tautomer): δ 14.0-15.0 ppm (broad singlet). The compound exists in a tautomeric equilibrium between the thiol and thione forms.
-
-
¹³C NMR (DMSO-d₆):
-
Thiadiazole ring carbons: δ 150-180 ppm.
-
Aromatic carbons: δ 120-140 ppm.
-
3. Mass Spectrometry (MS):
The mass spectrum should show the molecular ion peak (M⁺) corresponding to the calculated molecular weight of the target compound. The fragmentation pattern can also provide structural information.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | Increase reaction time or temperature. Ensure efficient stirring. |
| Loss of product during work-up. | Ensure complete precipitation by adjusting the pH carefully. Avoid excessive washing. | |
| Impure Product | Unreacted starting materials. | Monitor the reaction closely with TLC. Optimize the stoichiometry of the reactants. |
| Formation of side products. | Control the reaction temperature to minimize side reactions. Consider using a milder catalyst if charring is observed.[8] | |
| Difficulty in Product Isolation | Product is soluble in water. | Extract the aqueous solution with an appropriate organic solvent (e.g., ethyl acetate) after neutralization. |
| Oily product instead of a solid. | Try triturating the oily product with a non-polar solvent like hexane to induce solidification. |
Conclusion
This application note provides a comprehensive and practical guide for the one-pot synthesis of 5-substituted-1,3,4-thiadiazole-2-thiols. By understanding the underlying mechanism, carefully selecting the reaction conditions, and employing proper characterization techniques, researchers can efficiently synthesize these valuable compounds for their drug discovery and development endeavors. The provided protocol, along with the troubleshooting guide, aims to empower scientists to achieve successful and reproducible results in their laboratories.
References
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Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative. SAR Publication. Available at: [Link]
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Han, X., et al. (2021). 1,3,4-thiadiazole: a privileged scaffold for drug design and development. Current Topics in Medicinal Chemistry, 21(28), 2546-2573. Available at: [Link]
- Barbosa, G. A. D., & de Aguiar, A. P. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 11(3), 805-833.
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Barbosa, G. A. D., & de Aguiar, A. P. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 11(3), 805-833. Available at: [Link]
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Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. International Journal of Medicinal Chemistry, 2014, 393242. Available at: [Link]
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Sych, I. V., et al. (2020). Synthesis of 5-substituted 1,3,4-thiadiazol-2-yl-sulfanylacetic acid derivatives. Pharmacia, 67(4), 289-297. Available at: [Link]
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Chitale, S. K., et al. (2010). Comparative study of one pot synthetic methods of 2-amino-1,3,4-thiadiazole. Der Pharma Chemica, 2(5), 336-342. Available at: [Link]
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Krasnov, V. P., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules, 26(17), 5208. Available at: [Link]
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METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. World Journal of Pharmacy and Pharmaceutical Sciences, 3(9), 434-453. Available at: [Link]
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El-Sayed, W. A., et al. (2018). Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. European Researcher, 10(7), 21-43. Available at: [Link]
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Al-Amiery, A. A., et al. (2022). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Egyptian Journal of Chemistry, 65(13), 221-230. Available at: [Link]
- Al-Amiery, A. A., et al. (2022). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Egyptian Journal of Chemistry, 65(13), 221-230.
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Krasnov, V. P., et al. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 27(19), 6523. Available at: [Link]
- Barbosa, G. A. D., & de Aguiar, A. P. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Quimica, 11(3).
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Parmar, K. C., & Umrigar, N. H. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 9(6), 202-214. Available at: [Link]
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Request PDF on ResearchGate. (2019). ChemInform Abstract: Green Synthesis of 5-Substituted-1,3,4-thiadiazole-2-thiols as New Potent Nitrification Inhibitors. Available at: [Link]
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Mishra, R., et al. (1999). A rapid one-pot synthesis of 5-substituted-2-mercapto-I,3 ,4- thiadiazoles using microwaves. Indian Journal of Chemistry - Section B, 38(5), 641-642. Available at: [Link]
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Al-Obaidi, A. M. J., et al. (2022). Synthesis, Characterize and Antibacterial Evaluate of Some Novel Compounds Containing 1,3,4-thiadiazole. PNR, 13(S03), 176. Available at: [Link]
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Application Notes and Protocols for the Development of Pyridinyl-Thiadiazoles as Novel Antimicrobial Agents
Abstract
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Pyridinyl-thiadiazoles have emerged as a versatile and highly promising heterocyclic scaffold, demonstrating a broad spectrum of antimicrobial activities.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of pyridinyl-thiadiazoles in antimicrobial research. It outlines detailed protocols for the synthesis, in vitro antimicrobial susceptibility testing, mechanism of action studies, and cytotoxicity assessment of these compounds. By integrating established methodologies with field-proven insights, this guide aims to provide a robust framework for the systematic evaluation and advancement of pyridinyl-thiadiazole derivatives as next-generation antimicrobial drugs.
Introduction: The Rationale for Pyridinyl-Thiadiazoles
The pyridine ring is a fundamental structural motif present in over 7,000 pharmaceutical drugs, valued for its ability to engage in hydrogen bonding and other key molecular interactions.[3] Similarly, the 1,3,4-thiadiazole moiety is a well-established pharmacophore known for a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5] The strategic hybridization of these two pharmacophores into a single molecular entity, the pyridinyl-thiadiazole scaffold, has yielded compounds with significant antimicrobial potency.[2][6]
Recent studies have demonstrated that certain pyridinyl-thiadiazole derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[6][7] For instance, a 4-F substituted derivative showed antibacterial activity twice that of the control drug gatifloxacin, with a Minimum Inhibitory Concentration (MIC) of 0.5 μg/mL.[6] The mechanism of action for these compounds is believed to involve the inhibition of essential bacterial enzymes, such as DNA gyrase B and Phenylalanyl (Phe)-tRNA synthetase, which are critical for DNA replication and protein biosynthesis, respectively.[8] This guide provides the necessary protocols to explore these promising attributes systematically.
General Synthesis Pathway for Pyridinyl-Thiadiazole Scaffolds
A common and effective method for synthesizing 2,5-disubstituted 1,3,4-thiadiazoles involves the cyclization of thiosemicarbazide derivatives with pyridine carboxylic acids. This pathway offers versatility for introducing various substituents to modulate the compound's physicochemical and pharmacological properties.
Causality Behind the Synthesis Strategy
The reaction leverages the nucleophilic nature of the sulfur and nitrogen atoms in thiosemicarbazide to react with an activated carboxylic acid from the pyridine moiety. An acid catalyst is typically used to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. The subsequent intramolecular cyclization and dehydration steps lead to the formation of the stable, aromatic 1,3,4-thiadiazole ring.
General Synthesis Workflow Diagram
Caption: General workflow for the synthesis of pyridinyl-thiadiazoles.
Protocols for Antimicrobial Efficacy Evaluation
The initial and most critical step in evaluating a novel compound is to determine its antimicrobial activity. The following protocols are standard, robust methods for assessing the efficacy of pyridinyl-thiadiazole derivatives.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution assay is the gold standard for quantifying the in vitro antimicrobial activity of a compound.[9] It determines the lowest concentration of the drug that inhibits the visible growth of a microorganism.[10]
Principle: This method involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate. The MIC is determined by visual inspection of turbidity after a defined incubation period.
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum:
-
Aseptically select 3-5 well-isolated colonies of the test microorganism from a fresh agar plate.
-
Suspend the colonies in a suitable sterile broth (e.g., Mueller-Hinton Broth).
-
Incubate the culture at 37°C until its turbidity matches the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[10]
-
Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each test well.[11]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the pyridinyl-thiadiazole compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in the broth medium to create a concentration gradient.[10] The chosen concentration range should bracket the expected MIC.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (bacteria with no compound) and a negative/sterility control (broth medium only).[11]
-
Seal the plate and incubate at 37°C for 16-20 hours.
-
-
Determination of MIC:
-
Following incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.[10]
-
Self-Validation: The clarity of the negative control validates the sterility of the medium and plate. The robust growth in the positive control confirms the viability of the inoculum and suitability of the growth conditions.
Workflow for MIC Determination
Caption: Workflow for the Broth Microdilution Assay.[10]
Data Presentation: MIC Summary Table
Quantitative data should be summarized for clear comparison.
| Test Microorganism | Gram Stain | Compound ID | MIC (µg/mL) | Positive Control (Antibiotic) | MIC (µg/mL) of Control |
| Staphylococcus aureus | Positive | PTD-01 | 4 | Ciprofloxacin | 1 |
| Escherichia coli | Negative | PTD-01 | 8 | Ciprofloxacin | 0.5 |
| Pseudomonas aeruginosa | Negative | PTD-01 | 16 | Ciprofloxacin | 1 |
| Candida albicans | N/A (Fungus) | PTD-01 | 8 | Fluconazole | 4 |
Protocols for Safety and Cytotoxicity Assessment
A viable antimicrobial agent must exhibit selective toxicity, meaning it should be potent against microbial pathogens while having minimal effect on host cells.
Protocol 2: MTT Assay for Mammalian Cell Cytotoxicity
The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[10] It is essential for determining the cytotoxic potential of a compound against mammalian cell lines.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed a 96-well plate with a suitable human cell line (e.g., HepG2, HEK293) at a density of 1 x 10⁴ cells per well.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[10]
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyridinyl-thiadiazole compound in the cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing the different compound concentrations.
-
Include a vehicle control (cells treated with the solvent, e.g., DMSO) and a blank control (medium only).
-
-
Incubation:
-
Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Formazan Solubilization:
-
After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for another 3-4 hours to allow for formazan crystal formation.
-
Add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.
-
Calculate the cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Trustworthiness: Comparing the results against a known cytotoxic agent (e.g., doxorubicin) as a positive control ensures the assay is performing correctly. The low absorbance in the blank control confirms no interference from the medium or MTT reagent.
Cytotoxicity Testing Workflow
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Data Presentation: Cytotoxicity and Selectivity Index
| Compound ID | Target Cell Line | IC₅₀ (µg/mL) | Target Microorganism | MIC (µg/mL) | Selectivity Index (SI = IC₅₀/MIC) |
| PTD-01 | HepG2 | >100 | S. aureus | 4 | >25 |
| PTD-02 | HepG2 | 25 | S. aureus | 0.5 | 50 |
Note: A higher Selectivity Index is desirable, indicating greater selectivity for the microbial target over host cells.
Elucidating the Mechanism of Action
Understanding how a compound kills or inhibits a pathogen is crucial for its development. Pyridinyl-thiadiazoles are hypothesized to target key bacterial enzymes.
Hypothetical Mechanism: DNA Gyrase Inhibition
DNA gyrase is a topoisomerase essential for bacterial DNA replication, making it an excellent target for antibiotics. Inhibition of this enzyme leads to the cessation of DNA synthesis and ultimately, cell death.
Caption: Hypothetical pathway of DNA gyrase inhibition by pyridinyl-thiadiazoles.
Protocol 3: Time-Kill Kinetics Assay
This assay determines whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).
Principle: A standardized inoculum of bacteria is exposed to the test compound at various concentrations (e.g., 1x, 2x, 4x MIC). The number of viable bacteria (CFU/mL) is determined at multiple time points over 24 hours.
Step-by-Step Methodology:
-
Preparation: Prepare tubes with broth containing the test compound at the desired concentrations and a no-drug growth control.
-
Inoculation: Inoculate each tube with a standardized bacterial suspension to a starting density of ~5 x 10⁵ CFU/mL.
-
Sampling: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
-
Plating and Counting: Perform serial dilutions of the aliquot and plate onto agar plates. Incubate the plates for 18-24 hours.
-
Analysis: Count the colonies on the plates to determine the CFU/mL at each time point. Plot log₁₀ CFU/mL versus time. A ≥3-log₁₀ reduction in CFU/mL is typically defined as bactericidal activity.[12]
Structure-Activity Relationship (SAR) Insights
Systematic modification of the pyridinyl-thiadiazole scaffold allows for the optimization of antimicrobial activity and the reduction of cytotoxicity. Key SAR findings from the literature include:
-
Substituents on the Pyridine Ring: The position and nature of substituents on the pyridine ring can significantly influence activity. For example, derivatives with a 3-pyridyl moiety have shown particularly high activity against Gram-positive bacteria.[3]
-
Substituents on the Thiadiazole Ring: Introducing different groups at the 5-position of the thiadiazole ring is a common strategy. Halogen substitutions, such as a 4-fluoro (4-F) group on a phenyl ring attached to the thiadiazole, have been shown to dramatically increase antibacterial potency.[6]
-
Linker Modifications: The nature of the chemical linker between the core scaffold and any appended functional groups can impact cell permeability and target engagement.
Conclusion
The pyridinyl-thiadiazole scaffold represents a fertile ground for the development of novel antimicrobial agents. Its synthetic tractability, potent antimicrobial activity, and potential for targeting validated bacterial pathways make it an attractive starting point for drug discovery campaigns. The protocols and insights provided in this document offer a structured and validated approach to systematically synthesize, screen, and characterize these compounds, paving the way for the identification of clinical candidates to combat the growing threat of antimicrobial resistance.
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Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1‐b][10][11][12]Thiadiazole Moiety. (2022). ResearchGate. Retrieved January 15, 2026, from [Link]
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Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2024). National Institutes of Health (NIH). Retrieved January 15, 2026, from [Link]
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Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1-b][10][11][12]Thiadiazole Moiety. (2024). PubMed. Retrieved January 15, 2026, from [Link]
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Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. (2022). MDPI. Retrieved January 15, 2026, from [Link]
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Synthesis and Antimicrobial Activity of Some New Thiadiazoles, Thioamides, 5-Arylazothiazoles and Pyrimido[4,5-d][7][10][11]triazolo[4,3-a]pyrimidines. (2016). PubMed Central. Retrieved January 15, 2026, from [Link]
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Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety. (2022). National Institutes of Health (NIH). Retrieved January 15, 2026, from [Link]
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Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (2021). PubMed Central. Retrieved January 15, 2026, from [Link]
-
Structure activity relationship features of pyridine-1,3,4-thiadiazole derivatives. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
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An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). National Institutes of Health (NIH). Retrieved January 15, 2026, from [Link]
-
Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. (2021). Annals of Medical and Health Sciences Research. Retrieved January 15, 2026, from [Link]
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Synthesis and Antimicrobial Activity of Some Novel 1, 3,4- Thiadiazole derivatives. (2017). American Journal of PharmTech Research. Retrieved January 15, 2026, from [Link]
-
Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. (2020). PubMed Central. Retrieved January 15, 2026, from [Link]
-
Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives. (2021). SciELO. Retrieved January 15, 2026, from [Link]
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2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. (2016). National Institutes of Health (NIH). Retrieved January 15, 2026, from [Link]
-
Design, Synthesis, Antimicrobial Activity, and Molecular Docking of Novel Thiazoles, Pyrazoles, 1,3-Thiazepinones, and 1,2,4-Triazolopyrimidines Derived from Quinoline-Pyrido[2,3-d] Pyrimidinones. (2023). MDPI. Retrieved January 15, 2026, from [Link]
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Synthesis and Antimicrobial Activity of Some New Thiadiazoles, Thioamides, 5-Arylazothiazoles and Pyrimido[4,5-d][7][10][11]triazolo[4,3-a]pyrimidines. (2016). ResearchGate. Retrieved January 15, 2026, from [Link]
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Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (2024). MDPI. Retrieved January 15, 2026, from [Link]
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Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. (2017). MDPI. Retrieved January 15, 2026, from [Link]
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Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. (2024). ACS Omega. Retrieved January 15, 2026, from [Link]
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Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives. (2021). SciELO. Retrieved January 15, 2026, from [Link]
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New Antibacterial 1,3,4-Thiadiazole Derivatives With Pyridine Moiety. (2024). PubMed. Retrieved January 15, 2026, from [Link]
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Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry. (2018). ResearchGate. Retrieved January 15, 2026, from [Link]
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Application Notes & Protocols: 5-(Pyridin-4-yl)-1,3,4-thiadiazole-2-thiol as a High-Efficacy Corrosion Inhibitor for Mild Steel
Document ID: AN-PYTT-MS-202601
Introduction: The Imperative for Advanced Corrosion Mitigation
Mild steel is a cornerstone of global infrastructure and industry, prized for its mechanical properties and economic viability. However, its susceptibility to corrosion, particularly in acidic environments common in industrial processes like acid pickling, cleaning, and oil and gas exploration, poses a significant challenge, leading to material degradation and structural failure.[1][2] The deployment of organic corrosion inhibitors is a primary strategy to combat this issue. An effective inhibitor adsorbs onto the metal surface, forming a protective barrier that isolates the material from the corrosive medium.[3]
Heterocyclic compounds containing nitrogen, sulfur, and oxygen atoms, along with π-electrons, are recognized as particularly effective inhibitors.[3][4] This document introduces 5-(Pyridin-4-yl)-1,3,4-thiadiazole-2-thiol (PYTT) , a molecule rationally designed for superior corrosion inhibition. Its structure is rich in active sites for adsorption:
-
The 1,3,4-thiadiazole ring with two nitrogen and one sulfur atom.
-
A thiol (-SH) group , a strong anchoring point to metal surfaces.
-
A pyridine ring , providing additional nitrogen heteroatoms and a π-system for interaction.
These features enable PYTT to form a robust, stable protective film on the mild steel surface. This guide provides a comprehensive suite of protocols for researchers to synthesize, apply, and rigorously evaluate the performance of PYTT as a corrosion inhibitor. The methodologies are designed to be self-validating, providing a holistic understanding from macroscopic performance to microscopic surface interactions and theoretical underpinnings.
Synthesis Protocol: this compound (PYTT)
Causality: A reliable and pure source of the inhibitor is paramount for reproducible results. This protocol is adapted from established methods for synthesizing substituted 1,3,4-thiadiazole-2-thiones from dithiocarbazates.[5] The reaction involves the cyclization of a potassium dithiocarbazate salt, formed from isonicotinohydrazide, with carbon disulfide.
Materials & Reagents:
-
Isonicotinohydrazide (Isoniazid)
-
Potassium Hydroxide (KOH)
-
Absolute Ethanol
-
Carbon Disulfide (CS₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Distilled Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
Step-by-Step Procedure:
-
Salt Formation: In a 250 mL round-bottom flask, dissolve isonicotinohydrazide (0.1 mol) and potassium hydroxide (0.11 mol) in 100 mL of absolute ethanol.
-
Dithiocarbazate Synthesis: Cool the solution in an ice bath. Slowly add carbon disulfide (0.11 mol) dropwise while stirring vigorously.
-
Scientist's Note: This is an exothermic reaction. Slow, cooled addition prevents unwanted side reactions and ensures the formation of the potassium 3-isonicotinoyldithiocarbazate intermediate.
-
-
Cyclization: After the addition is complete, allow the mixture to stir at room temperature for 2 hours, then reflux gently for 12-16 hours. The color of the mixture will typically change, indicating reaction progress.
-
Precipitation: After reflux, cool the mixture and reduce the volume to about one-third using a rotary evaporator.
-
Acidification: Pour the concentrated mixture into a beaker of cold distilled water. Acidify the solution carefully with concentrated HCl until the pH is ~5-6. A precipitate of PYTT will form.
-
Rationale: Acidification protonates the potassium salt of the thiol, causing the neutral PYTT molecule to precipitate out of the aqueous solution.
-
-
Isolation & Purification: Filter the precipitate using a Buchner funnel, wash thoroughly with cold distilled water to remove any remaining salts, and then dry it under vacuum. Recrystallization from ethanol can be performed for higher purity.
-
Characterization: Confirm the structure and purity of the synthesized PYTT using standard analytical techniques such as FT-IR, ¹H-NMR, and Mass Spectrometry.
Experimental Workflow for Inhibitor Evaluation
Sources
- 1. Electrochemical study on using aminated MIL–101(Cr) as corr...: Ingenta Connect [ingentaconnect.com]
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- 3. Multi-method evaluation of a 2-(1,3,4-thiadiazole-2-yl)pyrrolidine corrosion inhibitor for mild steel in HCl: combining gravimetric, electrochemical, and DFT approaches - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. connectjournals.com [connectjournals.com]
Application Notes & Protocols: Assaying Anticancer Activity of 1,3,4-Thiadiazole Derivatives on MCF-7 Cell Lines
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Introduction: The Therapeutic Potential of 1,3,4-Thiadiazole Derivatives in Breast Cancer
The 1,3,4-thiadiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2] In recent years, derivatives of this compound have garnered significant attention as potential anticancer agents due to their ability to interfere with various cellular processes crucial for cancer cell proliferation and survival.[2][3] Many studies have demonstrated the potent cytotoxic effects of 1,3,4-thiadiazole derivatives against various cancer cell lines, with the MCF-7 breast cancer cell line being a frequently observed sensitive target.[3][4][5][6][7]
The anticancer mechanisms of these derivatives are multifaceted. They have been shown to act as inhibitors of critical enzymes such as protein kinases (e.g., Abl tyrosine kinase), topoisomerase II, and histone deacetylases (HDACs), which are often dysregulated in cancer.[2][4][8][9][10] Furthermore, their structural similarity to pyrimidines allows them to potentially interfere with DNA replication processes.[6][11] A significant body of research indicates that many 1,3,4-thiadiazole derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells.[1][3][12][13][14]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on assaying the anticancer activity of novel 1,3,4-thiadiazole derivatives using the human breast adenocarcinoma cell line, MCF-7, as a model system. The protocols detailed herein are designed to be robust and self-validating, providing a clear framework for assessing cytotoxicity, and elucidating the underlying mechanisms of action, including apoptosis induction and cell cycle perturbation.
Scientific Principle: A Multi-Faceted Approach to Evaluating Anticancer Activity
A thorough evaluation of a potential anticancer compound requires a multi-pronged experimental approach. This guide focuses on three key aspects of the cellular response to treatment with 1,3,4-thiadiazole derivatives:
-
Cytotoxicity Assessment: The initial step is to determine the concentration-dependent inhibitory effect of the compounds on cell proliferation and viability. This is crucial for establishing the potency of the derivatives and calculating the half-maximal inhibitory concentration (IC50), a key parameter for comparing the efficacy of different compounds. The Sulforhodamine B (SRB) assay is presented here as a reliable and sensitive method for this purpose.[15][16][17][18][19]
-
Cell Cycle Analysis: Many chemotherapeutic agents exert their effects by disrupting the normal progression of the cell cycle, leading to a halt at specific checkpoints and often triggering apoptosis. Flow cytometry with Propidium Iodide (PI) staining is the gold standard for analyzing DNA content and determining the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[20][21][22] An accumulation of cells in a particular phase following treatment is indicative of cell cycle arrest.
-
Apoptosis Detection and Quantification: A hallmark of effective anticancer drugs is their ability to selectively induce apoptosis in cancer cells. This can be assessed through various methods. This guide details the quantification of apoptosis through Annexin V-FITC and PI staining followed by flow cytometry, as well as the measurement of the activity of key executioner caspases, such as Caspase-3 and Caspase-7.[13][23][24]
The following sections provide detailed, step-by-step protocols for each of these assays, along with insights into the rationale behind the experimental choices and guidance on data interpretation.
Experimental Protocols
Protocol 1: Determination of Cytotoxicity using the Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method that relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total cellular protein content, which, in turn, is proportional to the cell number.
Materials:
-
MCF-7 cells
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well flat-bottom microtiter plates
-
1,3,4-Thiadiazole derivatives (dissolved in a suitable solvent like DMSO)
-
Trichloroacetic acid (TCA), 50% (w/v) in water, cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Acetic acid, 1% (v/v) in water
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest MCF-7 cells using trypsin-EDTA and perform a cell count.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the 1,3,4-thiadiazole derivatives in complete growth medium. It is advisable to perform a broad range of concentrations initially (e.g., 0.1, 1, 10, 50, 100 µM) to determine the approximate IC50 value.
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a negative control (medium only).
-
Incubate the plates for an additional 48-72 hours.
-
-
Cell Fixation:
-
After the incubation period, gently add 25 µL of cold 50% TCA to each well without aspirating the medium, resulting in a final TCA concentration of 10%.[16]
-
Incubate the plates at 4°C for 1 hour to fix the cells.
-
-
Washing and Staining:
-
Carefully wash the plates four times by submerging them in a container of slow-running tap water.[15] Remove excess water by gently tapping the plates on a paper towel.
-
Allow the plates to air dry completely at room temperature.
-
Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[19]
-
-
Removal of Unbound Dye:
-
Solubilization and Absorbance Measurement:
Data Analysis:
The percentage of cell viability is calculated using the following formula:
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Hypothetical Data Summary Table:
| 1,3,4-Thiadiazole Derivative | IC50 on MCF-7 cells (µM) |
| Compound A | 15.2 |
| Compound B | 49.6[4][25] |
| Compound C | 8.5 |
| Doxorubicin (Positive Control) | 0.9 |
Protocol 2: Cell Cycle Analysis by Flow Cytometry with Propidium Iodide (PI) Staining
This protocol describes the analysis of cell cycle distribution in MCF-7 cells treated with 1,3,4-thiadiazole derivatives. PI is a fluorescent intercalating agent that binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.
Materials:
-
MCF-7 cells
-
6-well plates
-
1,3,4-Thiadiazole derivatives
-
Phosphate-Buffered Saline (PBS)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed MCF-7 cells in 6-well plates at a density of 2 x 10^5 cells per well and allow them to attach overnight.
-
Treat the cells with the 1,3,4-thiadiazole derivatives at their respective IC50 concentrations (determined from the SRB assay) for 24 or 48 hours. Include a vehicle-treated control.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with cold PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.[20]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer. Use the FL-2 or a similar channel to detect PI fluorescence.
-
Collect data from at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, FCS Express) to analyze the cell cycle distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Data Interpretation: An increase in the percentage of cells in a specific phase of the cell cycle compared to the control group suggests that the compound induces cell cycle arrest at that phase. For example, some 1,3,4-thiadiazole derivatives have been reported to cause G2/M arrest in MCF-7 cells.[1][3]
Hypothetical Cell Cycle Distribution Data:
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control (Vehicle) | 65.3 | 20.1 | 14.6 |
| Compound C (IC50) | 25.8 | 15.5 | 58.7 |
Protocol 3: Apoptosis Assessment using Caspase-3 Activity Assay
This protocol measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway. The assay utilizes a specific substrate that, when cleaved by active caspase-3, releases a chromophore or fluorophore that can be quantified.
Materials:
-
MCF-7 cells
-
6-well plates
-
1,3,4-Thiadiazole derivatives
-
Caspase-3 colorimetric or fluorometric assay kit (e.g., from Abcam, Promega, Sigma-Aldrich)[23][26]
-
Cell lysis buffer (provided in the kit)
-
Caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays)
-
Reaction buffer (provided in the kit)
-
Microplate reader (for absorbance or fluorescence)
Procedure:
-
Cell Culture and Treatment:
-
Seed MCF-7 cells in 6-well plates and treat with the 1,3,4-thiadiazole derivatives at their IC50 concentrations for a specified time (e.g., 24 hours). Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.
-
-
Cell Lysis:
-
Harvest the cells and wash them with cold PBS.
-
Lyse the cells using the provided lysis buffer according to the manufacturer's instructions. This typically involves incubation on ice.
-
Centrifuge the lysate to pellet the cell debris and collect the supernatant containing the cytosolic proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a standard protein assay (e.g., Bradford or BCA assay). This is essential for normalizing the caspase activity.
-
-
Caspase-3 Activity Assay:
-
In a 96-well plate, add an equal amount of protein (e.g., 50-100 µg) from each sample to the wells.
-
Add the reaction buffer containing the caspase-3 substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance (e.g., at 405 nm for pNA) or fluorescence (e.g., Ex/Em = 380/460 nm for AMC) using a microplate reader.[24]
-
Data Analysis:
The caspase-3 activity is often expressed as a fold-change relative to the untreated control.
Fold-change in Caspase-3 Activity = (Absorbance/Fluorescence of treated sample) / (Absorbance/Fluorescence of control sample)
Expected Results: A significant increase in caspase-3 activity in cells treated with the 1,3,4-thiadiazole derivatives compared to the control indicates the induction of apoptosis. This aligns with findings that these compounds can activate caspases 3 and 8.[4][11][13][25]
Visualization of Experimental Workflow and Potential Mechanism
To aid in the conceptualization of the experimental process and the potential mechanism of action of 1,3,4-thiadiazole derivatives, the following diagrams are provided.
Caption: Experimental workflow for assessing the anticancer activity of 1,3,4-thiadiazole derivatives.
Caption: A potential signaling pathway for 1,3,4-thiadiazole derivatives in MCF-7 cells.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial assessment of the anticancer properties of novel 1,3,4-thiadiazole derivatives against MCF-7 breast cancer cells. By systematically evaluating cytotoxicity, impact on the cell cycle, and the induction of apoptosis, researchers can effectively screen and prioritize lead compounds for further development.
Future investigations could delve deeper into the molecular mechanisms of action. For instance, Western blotting can be employed to analyze the expression levels of key proteins involved in cell cycle regulation (e.g., cyclins, CDKs) and apoptosis (e.g., Bcl-2 family proteins, PARP cleavage). Furthermore, investigating the effect of these compounds on specific signaling pathways known to be crucial for MCF-7 cell survival, such as the PI3K/Akt pathway, could provide valuable insights into their therapeutic potential.[27][28][29][30][31] The promising and diverse biological activities of 1,3,4-thiadiazole derivatives underscore their potential as a valuable scaffold for the development of novel and effective anticancer therapies.[10]
References
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Gawrońska, K., et al. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Molecules. Available at: [Link]
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Kasinski, A. L., et al. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol. Available at: [Link]
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Al-Ostath, A., et al. (2022). New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. RSC Advances. Available at: [Link]
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Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]
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Huang, X., et al. (2013). Assaying cell cycle status using flow cytometry. Journal of Visualized Experiments. Available at: [Link]
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University College London. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
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protocols.io. (2023). SRB assay for measuring target cell killing V.1. Retrieved from [Link]
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ResearchGate. (n.d.). Detection of apoptosis by derivatives 6b and 19 in MCF7 cells by flow cytometry. Retrieved from [Link]
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ResearchGate. (n.d.). The PI3K/Akt pathway is required for survival of MCF-7 but not MDA-MB-231 cells. Retrieved from [Link]
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Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols. Available at: [Link]
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D'Amico, M., et al. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules. Available at: [Link]
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ResearchGate. (n.d.). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Retrieved from [Link]
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Popiołek, Ł., et al. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules. Available at: [Link]
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Matysiak, J. (2019). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. International Journal of Molecular Sciences. Available at: [Link]
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Garuti, L., et al. (2008). Discovery and SAR of 1,3,4-thiadiazole derivatives as potent Abl tyrosine kinase inhibitors and cytodifferentiating agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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PubMed. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Retrieved from [Link]
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SciSpace. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Retrieved from [Link]
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Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]
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del-Toro-Velázquez, S., et al. (2010). ATP stimulates the proliferation of MCF-7 cells through the PI3K/Akt signaling pathway. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research. Available at: [Link]
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Aliabadi, A., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety. Molecules. Available at: [Link]
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Navolanic, P. M., et al. (2004). Activation of the PI3K/PDK/Akt signal transduction pathway decreases in vitro sensitivity of MCF-7 breast cancer cells to doxorubicin and 4-hydroxytamoxifen. Cancer Research. Available at: [Link]
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Bhosale, M. (2021). Anticancer Screening of Some 1,3,4-thiadiazole Derivatives. Journal of Cancer Science and Research. Available at: [Link]
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ResearchGate. (n.d.). 1,3,4-thiadiazole derivatives recently identified as possessing... Retrieved from [Link]
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El-Gohary, N. S., et al. (2023). Rationale design and synthesis of new apoptotic thiadiazole derivatives targeting VEGFR-2: computational and in vitro studies. RSC Advances. Available at: [Link]
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Taylor & Francis Online. (2022). New 1,3,4-thiadiazoles Derivatives: Synthesis, Antiproliferative Activity, Molecular Docking and Molecular Dynamics. Retrieved from [Link]
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Ioniță, P., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules. Available at: [Link]
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Bhosale, A. P., et al. (2023). A review on the 1,3,4-Thiadiazole as Anticancer Activity. Bulletin of Environment, Pharmacology and Life Sciences. Available at: [Link]
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Gawrońska, K., et al. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. PMC. Available at: [Link]
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Spandidos Publications. (2017). Suppression of PTEN/AKT signaling decreases the expression of TUBB3 and TOP2A with subsequent inhibition of cell growth and induction of apoptosis in human breast cancer MCF-7 cells via ATP and caspase-3 signaling pathways. Retrieved from [Link]
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Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
-
MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]
-
ResearchGate. (n.d.). Compound 14 induced apoptosis in MCF-7 cells. (A) Control and (B)... Retrieved from [Link]
-
JoVE. (2022). Cellular Toxicity: Nanogenomedicine In MCF-7 Cell Line: MTT Assay l Protocol Preview. Retrieved from [Link]
-
Spandidos Publications. (2016). ADAM17-siRNA inhibits MCF-7 breast cancer through EGFR-PI3K-AKT activation. Retrieved from [Link]
-
protocols.io. (2023). MTT (Assay protocol. Retrieved from [Link]
-
Ahmadian, S., et al. (2009). Cellular Toxicity of Nanogenomedicine in MCF-7 Cell Line: MTT assay. Journal of Visualized Experiments. Available at: [Link]
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Application Notes and Protocols for the Synthesis of Metal Complexes with 5-(pyridin-4-yl)-1,3,4-thiadiazole-2-thiol
Foreword for the Advanced Researcher
This document provides a comprehensive guide for researchers, medicinal chemists, and material scientists on the synthesis and characterization of metal complexes with the versatile heterocyclic ligand, 5-(pyridin-4-yl)-1,3,4-thiadiazole-2-thiol. This ligand is of significant interest due to its multiple coordination sites, which allow for the formation of a diverse range of metal complexes with potential applications in drug development and materials science. The protocols and discussions herein are curated to provide not just procedural steps, but also the underlying scientific rationale, empowering the user to adapt and innovate upon these methods. We will delve into the synthesis of the ligand itself, followed by detailed protocols for the formation of its metal complexes, thorough characterization techniques, and an exploration of their potential applications, particularly focusing on their antimicrobial and anticancer activities.
The Ligand: this compound
The ligand, this compound, is a fascinating building block for coordination chemistry. Its structure features a pyridine ring, a 1,3,4-thiadiazole ring, and a thiol group, offering multiple potential donor atoms for coordination with metal ions: the nitrogen atom of the pyridine ring, the two nitrogen atoms of the thiadiazole ring, and the sulfur atom of the thiol group. The ligand can exist in tautomeric forms, the thiol and the thione forms, which influences its coordination behavior.
Molecular Structure and Tautomerism
Caption: Tautomeric equilibrium of this compound.
Synthesis of the Ligand
The synthesis of this compound is a multi-step process that begins with a readily available starting material, isonicotinic acid hydrazide. The general synthetic pathway involves the formation of a potassium dithiocarbazinate salt, followed by cyclization.
Protocol: Synthesis of this compound
This protocol is adapted from established methods for the synthesis of similar 1,3,4-thiadiazole derivatives.
Step 1: Synthesis of Isonicotinic Acid Hydrazide
-
Materials: Isonicotinamide, Hydrazine hydrate (100%), Absolute ethanol.
-
Procedure:
-
Dissolve isonicotinamide (e.g., 10 g) in absolute ethanol in a round-bottom flask.
-
Add hydrazine hydrate (100%) in a 1:1 to 1.2:1 molar ratio to the isonicotinamide.
-
Reflux the mixture for 4-6 hours.
-
Distill off the ethanol to obtain the crude isonicotinic acid hydrazide.
-
Recrystallize the product from a suitable solvent like ethanol or water to obtain pure white crystals.
-
-
Expected Yield: >95%.
Step 2: Synthesis of Potassium 3-(pyridin-4-carbonyl)dithiocarbazate
-
Materials: Isonicotinic acid hydrazide, Potassium hydroxide, Carbon disulfide, Absolute ethanol.
-
Procedure:
-
In a flask, dissolve potassium hydroxide (1 molar equivalent) in absolute ethanol.
-
Add isonicotinic acid hydrazide (1 molar equivalent) to the ethanolic KOH solution and stir until dissolved.
-
Cool the mixture in an ice bath and add carbon disulfide (1.1 molar equivalents) dropwise while stirring.
-
Continue stirring in the ice bath for 2-4 hours.
-
The resulting precipitate of potassium 3-(pyridin-4-carbonyl)dithiocarbazate is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Step 3: Cyclization to this compound
-
Materials: Potassium 3-(pyridin-4-carbonyl)dithiocarbazate, Water, Hydrochloric acid (concentrated).
-
Procedure:
-
Suspend the potassium salt from Step 2 in water.
-
Heat the suspension to reflux for 4-6 hours. During this time, the evolution of hydrogen sulfide gas may be observed (perform in a well-ventilated fume hood).
-
Cool the reaction mixture to room temperature.
-
Acidify the solution with concentrated hydrochloric acid to a pH of approximately 2-3.
-
The white precipitate of this compound is collected by filtration, washed thoroughly with water, and dried.
-
Synthesis of Metal Complexes
The versatile nature of this compound allows for the synthesis of a wide array of metal complexes. The coordination mode is highly dependent on the metal ion, the reaction conditions, and the presence of co-ligands. Generally, the ligand can coordinate as a neutral thione or as a deprotonated thiolate.
General Protocol for the Synthesis of Transition Metal Complexes
This general procedure can be adapted for the synthesis of complexes with various transition metals such as Co(II), Ni(II), Cu(II), and Zn(II).
-
Materials: this compound, Metal(II) salt (e.g., chloride, acetate, or nitrate), Ethanol or Methanol.
-
Procedure:
-
Dissolve the ligand (2 molar equivalents) in hot ethanol or methanol.
-
In a separate flask, dissolve the metal(II) salt (1 molar equivalent) in the same solvent.
-
Add the metal salt solution dropwise to the hot ligand solution with constant stirring.
-
The reaction mixture is then refluxed for 2-4 hours.
-
The resulting colored precipitate is collected by filtration, washed with the solvent, and dried in a desiccator over anhydrous calcium chloride.
-
Workflow for Synthesis and Characterization
Caption: General workflow for the synthesis and characterization of metal complexes.
Characterization of the Ligand and its Metal Complexes
Thorough characterization is essential to confirm the identity and structure of the synthesized compounds. A combination of spectroscopic and analytical techniques is employed.
Spectroscopic Techniques
-
FT-IR Spectroscopy: This is a powerful tool to probe the coordination mode of the ligand.
-
Ligand: Expect characteristic bands for ν(N-H), ν(C=S) (thione form), and ν(S-H) (thiol form). The ν(C=N) of the thiadiazole and pyridine rings will also be present.
-
Complexes: A shift in the ν(C=N) and ν(C=S) bands upon complexation indicates coordination through the nitrogen and/or sulfur atoms. The appearance of new bands at lower frequencies can be attributed to ν(M-N) and ν(M-S) vibrations.
-
-
NMR Spectroscopy (¹H and ¹³C): NMR is useful for confirming the structure of the ligand and its diamagnetic complexes (e.g., Zn(II)).
-
Ligand: The ¹H NMR spectrum will show characteristic signals for the pyridine ring protons and the N-H proton. The ¹³C NMR will show signals for all the carbon atoms in the molecule.
-
Complexes: Changes in the chemical shifts of the pyridine and thiadiazole ring protons upon complexation provide evidence of coordination.
-
-
UV-Vis Spectroscopy: Electronic spectra can provide information about the geometry of the metal complexes.
-
Ligand: Typically shows absorption bands in the UV region corresponding to π→π* and n→π* transitions.
-
Complexes: The appearance of new bands in the visible region can be assigned to d-d transitions of the metal ion, which are indicative of the coordination geometry (e.g., octahedral, tetrahedral).
-
Structural and Analytical Techniques
-
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and the coordination geometry around the metal center. For instance, studies on analogous oxadiazole complexes have shown that Ni(II) can coordinate through the thiadiazole nitrogen, while Cu(II) can coordinate through the deprotonated sulfur atom[1].
-
Elemental Analysis (CHNS): Provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the compound, which is used to confirm the empirical formula.
-
Molar Conductivity Measurements: Helps to determine whether the complexes are electrolytes or non-electrolytes in a given solvent, providing insight into whether anions are coordinated to the metal ion or are present as counter-ions.
| Technique | Information Gained |
| FT-IR | Identification of functional groups and coordination sites. |
| NMR | Structural elucidation of the ligand and diamagnetic complexes. |
| UV-Vis | Information on the electronic transitions and coordination geometry. |
| X-ray Crystallography | Definitive molecular structure and coordination environment. |
| Elemental Analysis | Confirmation of the empirical formula. |
| Molar Conductivity | Determination of the electrolytic nature of the complexes. |
Applications in Drug Development
Metal complexes of 1,3,4-thiadiazole derivatives are gaining significant attention in medicinal chemistry due to their enhanced biological activities compared to the free ligands.
Antimicrobial Activity
The chelation of the ligand to a metal ion can enhance its antimicrobial properties.[2][3] This is often explained by Overtone's concept and Tweedy's chelation theory, which suggest that chelation reduces the polarity of the metal ion, increases the lipophilicity of the complex, and facilitates its penetration through the lipid membrane of the microorganism. The metal complexes of 1,3,4-thiadiazole derivatives have shown activity against a range of bacteria and fungi.[2][3]
Anticancer Activity
Derivatives of 1,3,4-thiadiazole have demonstrated promising anticancer activity.[4][5][6] The mechanism of action can be diverse, including the inhibition of key enzymes involved in cancer cell proliferation and the induction of apoptosis. The incorporation of a metal center can further enhance this activity, potentially through novel mechanisms of action.
Conclusion and Future Perspectives
The synthesis of metal complexes with this compound offers a rich field for exploration in both coordination chemistry and drug discovery. The straightforward synthetic protocols and the diverse coordination possibilities of this ligand make it an attractive candidate for the development of novel metal-based therapeutics and functional materials. Future research should focus on the synthesis of a wider range of metal complexes, detailed investigation of their structure-activity relationships, and in-depth studies into their mechanisms of biological action.
References
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Singh, N. K., Bharty, M. K., Dulare, R., & Butcher, R. J. (2009). Synthesis and X-ray crystallographic studies of Ni (II) and Cu (II) complexes of [5-(4-pyridyl)-1,3,4] oxadiazole-2-thione/thiol formed by transformation of N-(pyridine-4-carbonyl)-hydrazine carbodithioate in the presence of ethylenediamine. Polyhedron, 28(12), 2443–2449. [Link]
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Ghudhaib, K. K., Bakir, S. R., & Hanna, E. R. (2014). Antimicrobial Activity of Some 1,3,4-Thiadiazole Metal Complexes. Al-Nahrain Journal of Science, 17(2), 80-85. [Link]
-
Petrova, O., et al. (2020). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. International Journal of Molecular Sciences, 21(16), 5735. [Link]
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Konieczny, K., et al. (2023). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Molecules, 28(13), 5081. [Link]
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Al-Jibouri, M. N. A. (2013). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. Journal of Chemistry, 2013, 473895. [Link]
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Hammed, A. D., et al. (2022). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Annals of Medical and Health Sciences Research, 12(1), 49-59. [Link]
-
Ali, F. M., et al. (2021). Synthesis and Characterization of New Ligand with 5-((4-bromobenzylidene)-1,3,4- thiadiazole-2-thiol with Some Transition Metal Complexes. Turkish Journal of Physiotherapy and Rehabilitation, 32(3). [Link]
-
The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. (2021). Annals of the Romanian Society for Cell Biology. [Link]
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Barboiu, M., et al. (1996). 1,3,4-Thiadiazole Derivatives. Part 9. Synthesis and Biological Activity of Metal Complexes of 5-(2-Aminoethyl)-2-Amino-1,3,4-Thiadiazole. Metal-Based Drugs, 3(5), 227-232. [Link]
-
A review on the 1,3,4-Thiadiazole as Anticancer Activity. (2023). Bulletin of Environment, Pharmacology and Life Sciences. [Link]
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Aliabadi, A., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research, 16(1), 229-240. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2022). Molecules. [Link]
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Lipoxygenase inhibition assay using N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives.
Application Note & Protocol
High-Throughput Screening for Lipoxygenase Inhibitors: An Assay Using N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives
Introduction: The Significance of Lipoxygenase Inhibition
Lipoxygenases (LOXs) are a family of non-heme iron-containing dioxygenases that play a crucial role in the metabolism of polyunsaturated fatty acids (PUFAs) like arachidonic and linoleic acid.[1] These enzymes catalyze the formation of hydroperoxy fatty acids, which are precursors to potent inflammatory mediators, including leukotrienes and lipoxins.[2] Dysregulation of LOX pathways, particularly 5-LOX and 15-LOX, is implicated in the pathophysiology of numerous human diseases, including bronchial asthma, rheumatoid arthritis, various cancers, and cardiovascular diseases.[2][3] Consequently, the inhibition of LOX enzymes represents a key therapeutic strategy for the development of novel anti-inflammatory and anti-cancer agents.[2][4]
The 1,3,4-thiadiazole scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[5][6] Specifically, the N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide series has emerged as a promising class of LOX inhibitors, with certain methoxylated and nitro-substituted derivatives showing potent enzymatic inhibition.[4][5][7]
This application note provides a detailed, field-proven protocol for a spectrophotometric-based lipoxygenase inhibition assay, optimized for screening and characterizing compounds from the N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide series. We will detail the assay principle, step-by-step procedures, data analysis, and troubleshooting, providing researchers with a robust framework for their drug discovery efforts.
Assay Principle
The assay quantifies the inhibitory effect of test compounds on the activity of soybean lipoxygenase-1 (a common model for mammalian 15-LOX). The enzyme catalyzes the oxidation of linoleic acid, which contains a cis,cis-1,4-pentadiene system, to (13S)-hydroperoxy-octadecadienoic acid (HPOD).[1][8] This reaction involves the formation of a conjugated diene system in the product, which exhibits strong absorbance at 234 nm. The rate of increase in absorbance at this wavelength is directly proportional to the enzyme's activity. Inhibitors will decrease this rate, allowing for the quantification of their potency, typically expressed as the half-maximal inhibitory concentration (IC50).[9][10]
Biochemical Pathway and Point of Inhibition
The diagram below illustrates the catalytic action of lipoxygenase on its substrate, linoleic acid, and the intervention point for the thiadiazole inhibitors.
Caption: Spectrophotometric Lipoxygenase Inhibition Assay Workflow.
Assay Procedure
Self-Validation Insight: It is critical to include proper controls in every experiment. [11]These controls validate the assay's performance and ensure that any observed inhibition is due to the test compound's activity.
-
Set up Controls and Test Samples: Label cuvettes for each condition.
-
Negative Control (100% Activity): Contains the enzyme and substrate, but no inhibitor (vehicle only).
-
Positive Control: Contains the enzyme, substrate, and a known inhibitor (e.g., Quercetin). [12] * Test Compound: Contains the enzyme, substrate, and a specific concentration of a thiadiazole derivative.
-
Blank: Contains buffer and substrate but no enzyme, to correct for non-enzymatic substrate oxidation.
-
-
Pipetting Scheme: Add reagents to the cuvettes in the following order:
| Reagent | Negative Control | Test Compound | Blank |
| 0.2 M Borate Buffer (pH 9.0) | 487.5 µL | 487.5 µL | 987.5 µL |
| DMSO (Vehicle) | 12.5 µL | - | - |
| Test Compound (in DMSO) | - | 12.5 µL | - |
| Working Enzyme (400 U/mL) | 500 µL | 500 µL | - |
| Total Pre-incubation Volume | 1000 µL | 1000 µL | 987.5 µL |
-
Pre-incubation: Mix the contents gently and pre-incubate all cuvettes (except the Blank) at room temperature (25 °C) for 5 minutes. This step allows the inhibitor to bind to the enzyme before the substrate is introduced. [9]
-
Initiate Reaction: Set the spectrophotometer to perform a kinetic measurement at 234 nm for 5 minutes, with readings every 30 seconds. To initiate the reaction, rapidly add 500 µL of the Working Substrate Solution (250 µM) to each cuvette, mix by inverting, and immediately start the measurement.
Data Analysis and Interpretation
Calculating the Rate of Reaction
For each sample, plot Absorbance (234 nm) versus Time (minutes). The initial linear portion of this curve represents the reaction rate (V). Determine the slope of this line (ΔAbs/min).
Calculating Percentage Inhibition
Use the rates calculated above to determine the percentage of inhibition for each compound concentration using the following formula:
% Inhibition = [ (V_control - V_sample) / V_control ] x 100
Where:
-
V_control is the rate of the negative control (DMSO vehicle).
-
V_sample is the rate in the presence of the test compound.
Determining the IC50 Value
The IC50 is the concentration of an inhibitor required to reduce the enzyme's activity by 50%. [13][14]
-
Test a series of concentrations for each derivative (e.g., from 0.1 µM to 100 µM).
-
Calculate the % Inhibition for each concentration.
-
Plot % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis (available in software like GraphPad Prism or Origin). The inflection point of this curve corresponds to the log(IC50). [15]
Sample Data Presentation
| Compound ID | Conc. (µM) | Rate (ΔAbs/min) | % Inhibition | IC50 (µM) |
| Control (DMSO) | - | 0.452 | 0% | - |
| Quercetin | 10 | 0.081 | 82.1% | 3.5 |
| Derivative A | 1 | 0.361 | 20.1% | \multirow{3}{}{12.8} |
| 10 | 0.244 | 46.0% | ||
| 50 | 0.113 | 75.0% | ||
| Derivative B | 1 | 0.415 | 8.2% | \multirow{3}{}{>100} |
| 10 | 0.388 | 14.2% | ||
| 50 | 0.352 | 22.1% |
Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| No or very low activity in Negative Control | 1. Inactive enzyme. 2. Degraded substrate. 3. Incorrect buffer pH. | 1. Use a fresh vial of enzyme; always keep on ice. 2. Prepare substrate solution fresh daily. 3. Verify buffer pH is 9.0. |
| High absorbance in Blank | 1. Non-enzymatic oxidation of linoleic acid. 2. Contaminated buffer. | 1. Prepare substrate solution immediately before use. 2. Use fresh, ultrapure water for buffers. |
| Inconsistent results between replicates | 1. Pipetting errors. 2. Inadequate mixing. 3. Temperature fluctuations. | 1. Calibrate pipettes; ensure proper technique. 2. Mix thoroughly after adding each reagent. 3. Allow all reagents to equilibrate to room temp (except enzyme). |
| Test compound precipitates in assay | Compound has low aqueous solubility. | Decrease the final concentration of DMSO if possible, or test a lower concentration range of the compound. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%). |
References
-
ProBiologists. (n.d.). The pathogenetic roles of arachidonate 5-lipoxygenase, xanthine oxidase and hyaluronidase in inflammatory diseases: A review. Retrieved from [Link]
-
Anand, P., et al. (2022). Specific Roles of Lipoxygenases in Development and Responses to Stress in Plants. National Center for Biotechnology Information. Retrieved from [Link]
-
Pannaccione, A., et al. (2022). Regulation of Tissue Inflammation by 12-Lipoxygenases. MDPI. Retrieved from [Link]
-
Mashima, R., & Okuyama, T. (2015). The role of lipoxygenases in pathophysiology; new insights and future perspectives. Redox Biology. Retrieved from [Link]
-
Che, H., et al. (2022). The Role of 12/15-Lipoxygenase and Its Various Metabolites Generated from Multiple Polyunsaturated Fatty Acids as Substrates in Inflammatory Responses. PubMed Central. Retrieved from [Link]
-
Aliabadi, A., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. PubMed. Retrieved from [Link]
-
Aliabadi, A., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Brieflands. Retrieved from [Link]
- Wójcik, P., et al. (2022). The proinflammatory role of lipoxygenases in rheumatoid arthritis. Annals of Agricultural and Environmental Medicine.
-
Sud'ina, G.F., et al. (1993). [Kinetic Mechanisms of Linoleic Acid Oxidation by 5-lipoxygenase From Solanum Tuberosum L]. PubMed. Retrieved from [Link]
-
Malterud, K. E. (2004). Procedure for assay of 15-lipoxygenase inhibition. ResearchGate. Retrieved from [Link]
-
edX. (n.d.). IC50 Determination. Retrieved from [Link]
-
Yildiz, G., et al. (2017). Lipoxygenase Inhibitory Activities of Some Plant Extracts and Chemical Compounds. DergiPark. Retrieved from [Link]
- Marlina, S., et al. (2017). Lipoxygenase Inhibitory Assay of Averrhoa carambola L. Leaves Extract.
-
Chem Help ASAP. (2021). measuring enzyme inhibition by drugs. YouTube. Retrieved from [Link]
-
Das, S., et al. (2021). In vitro lipoxygenase and hemolysis inhibition by polyphenolic antioxidants from tropical green leafy vegetables. CABI Digital Library. Retrieved from [Link]
-
Wikipedia. (n.d.). IC50. Retrieved from [Link]
-
Garg, R., et al. (2020). Synthesis of Linoleic Acid 13-Hydroperoxides from Safflower Oil Utilizing Lipoxygenase in a Coupled Enzyme System with In-Situ Oxygen Generation. MDPI. Retrieved from [Link]
-
Aliabadi, A., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. ResearchGate. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). IC50-to-Ki converter. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Retrieved from [Link]
-
Shin, J.-H., et al. (2008). Purification and Identification of Linoleic Acid Hydroperoxides Generated by Soybean Seed Lipoxygenases 2 and 3. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
Petrikaite, V., & Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal. Retrieved from [Link]
-
ResearchGate. (2014). What is the use of standards in enzyme inhibition assays?. Retrieved from [Link]
- Al-Azzawi, A. M. J., & Al-Obaidi, Y. T. A. (2018). Synthesis and Spectral Identification of N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl] benzenesulfonamide.
-
XenoTech. (2023). In Vitro Inhibition Studies: Elements of Design and Important Considerations in Data Analysis. YouTube. Retrieved from [Link]
- Sun, N.-B., et al. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry.
-
Biology LibreTexts. (2022). 6.4: Enzyme Inhibition. Retrieved from [Link]
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Application Notes and Protocols for the Development of 1,3,4-Thiadiazole-Based Diuretic Agents
For: Researchers, scientists, and drug development professionals in the field of diuretic drug discovery.
Introduction: The Therapeutic Promise of the 1,3,4-Thiadiazole Scaffold in Diuresis
The 1,3,4-thiadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2][3] Its structural resemblance to other biologically important molecules allows it to interact with a wide array of enzymatic targets. In the realm of diuretic drug development, this scaffold is of particular interest, primarily due to its association with the inhibition of carbonic anhydrase (CA), a key enzyme in renal electrolyte and water transport.[1][3][4] Well-known diuretics like acetazolamide and methazolamide, which feature the 1,3,4-thiadiazole core, underscore the potential of this chemical moiety.[4]
This comprehensive guide provides a detailed technical overview of the techniques and protocols essential for the development of novel 1,3,4-thiadiazole-based diuretic agents. From initial synthesis and characterization to rigorous preclinical evaluation, the following sections offer step-by-step methodologies and the scientific rationale behind each experimental choice. Our aim is to equip researchers with the necessary tools to navigate the complexities of diuretic drug discovery, fostering innovation and the development of more effective and safer therapeutic agents.
Part 1: Synthesis of 2-Amino-5-Substituted-1,3,4-Thiadiazole Derivatives
The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is a cornerstone in the development of this class of diuretics. The following protocol is a robust and efficient method for generating a library of compounds for screening.
Experimental Workflow: Synthesis
Caption: A generalized workflow for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles.
Detailed Protocol: One-Pot Synthesis
This protocol is adapted from established methods for the synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles.[5]
Materials:
-
Substituted carboxylic acid (10 mmol)
-
Thiosemicarbazide (10 mmol)
-
Phosphorus oxychloride (POCl₃) or Phosphorus pentachloride (PCl₅) (10-12 mmol)[5][6]
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Dimethylformamide (DMF)
-
Deionized water
-
Mortar and pestle
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry mortar, combine the substituted carboxylic acid (10 mmol), thiosemicarbazide (10 mmol), and phosphorus oxychloride (11 mmol).
-
Expert Insight: The use of a solid-phase grinding method at room temperature is advantageous as it simplifies the procedure, reduces reaction time, and often leads to high yields without the need for harsh solvents or high temperatures.[5][6] Phosphorus oxychloride or pentachloride acts as a dehydrating and cyclizing agent.
-
-
Grinding: Grind the mixture thoroughly with a pestle at room temperature for 15-20 minutes. The reaction is often accompanied by a change in color and consistency, indicating the formation of the crude product.
-
Neutralization: Carefully transfer the crude product to a beaker. Slowly add a 5% aqueous solution of sodium carbonate with constant stirring until the pH of the mixture reaches 8-8.2. This step neutralizes the acidic byproducts.
-
Isolation: Filter the resulting solid using a Buchner funnel and wash thoroughly with cold deionized water to remove any inorganic impurities.
-
Purification: Purify the crude product by recrystallization. A common solvent system is a mixture of DMF and water. Dissolve the solid in a minimal amount of hot DMF, and then add water dropwise until turbidity persists. Allow the solution to cool slowly to form crystals.
-
Drying and Characterization: Collect the purified crystals by filtration, wash with a small amount of cold water, and dry under vacuum. Characterize the final product using standard analytical techniques such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.[7]
Part 2: Preclinical Evaluation of Diuretic Activity
A thorough preclinical evaluation is critical to ascertain the diuretic potential and safety profile of the synthesized compounds. This involves a tiered approach, starting with in vitro assays to determine the mechanism of action, followed by in vivo studies to assess efficacy and safety.
In Vitro Evaluation: Carbonic Anhydrase Inhibition Assay
Many 1,3,4-thiadiazole-based diuretics exert their effects by inhibiting carbonic anhydrase (CA).[4] The following colorimetric assay provides a reliable method for determining the CA inhibitory activity of test compounds.[8][9]
Experimental Workflow: In Vitro CA Inhibition Assay
Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.
Detailed Protocol: Colorimetric CA Inhibition Assay
This protocol is based on the hydrolysis of p-nitrophenyl acetate (p-NPA) by carbonic anhydrase.[8][9]
Materials:
-
Human or bovine carbonic anhydrase (e.g., from erythrocytes)
-
p-Nitrophenyl acetate (p-NPA)
-
Acetazolamide (positive control)
-
Tris-HCl buffer (50 mM, pH 7.5)
-
DMSO (for dissolving compounds)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
CA Working Solution: Prepare a working solution of CA in cold Tris-HCl buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10 minutes.
-
Substrate Solution: Prepare a fresh solution of p-NPA in DMSO or acetonitrile.
-
Test Compounds: Prepare stock solutions of test compounds and acetazolamide in DMSO. Create serial dilutions to determine the IC₅₀ value.
-
-
Assay Setup (in a 96-well plate):
-
Blank: 180 µL Assay Buffer + 20 µL Substrate Solution.[8]
-
Maximum Activity (Control): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.[8]
-
Test Compound: 158 µL Assay Buffer + 2 µL of test compound dilution + 20 µL CA Working Solution.[8]
-
Positive Control: 158 µL Assay Buffer + 2 µL of acetazolamide dilution + 20 µL CA Working Solution.[8]
-
-
Pre-incubation: Add the buffer, DMSO/inhibitors, and CA working solution to the respective wells. Incubate the plate at room temperature for 10-15 minutes to allow the inhibitors to bind to the enzyme.[8]
-
Reaction Initiation: Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.
-
Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 400-405 nm in kinetic mode, taking readings every 30 seconds for 10-30 minutes.[8]
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
-
Data Presentation: In Vitro Carbonic Anhydrase Inhibition
| Compound | Target Isozyme | IC₅₀ (nM) | Reference |
| Acetazolamide | hCA I | 454.10 | [5] |
| Acetazolamide | hCA II | 157.80 | [5] |
| Compound 6d | hCA II | 52.90 | [5] |
| Compound 5a | hCA I | 76.48 | [5] |
In Vivo Evaluation: Diuretic Activity in a Rat Model
The in vivo diuretic activity of the synthesized compounds is assessed using a rodent model, typically rats, based on the Lipschitz test.[10][11] This method evaluates the volume of urine excreted and its electrolyte content.
Experimental Workflow: In Vivo Diuretic Activity Assay
Caption: A workflow for the in vivo evaluation of diuretic activity in a rat model.
Detailed Protocol: Diuretic Activity Assay in Rats
This protocol is a standard method for screening diuretic agents.[11][12][13]
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250g)
-
Metabolic cages
-
Vehicle (e.g., 0.9% saline with 0.5% carboxymethyl cellulose)
-
Standard diuretic (e.g., Furosemide, 10 mg/kg)
-
Test compounds at various doses
-
Oral gavage needles
-
Flame photometer or ion-selective electrodes for electrolyte analysis
Procedure:
-
Animal Preparation:
-
Grouping and Dosing:
-
Divide the rats into groups (n=6 per group):
-
Group I: Control (Vehicle)
-
Group II: Standard (Furosemide, 10 mg/kg)
-
Group III-V: Test compounds at different doses (e.g., 10, 20, 40 mg/kg)
-
-
Administer the respective treatments orally via gavage.
-
-
Urine Collection:
-
Urine Analysis:
-
Measure the total volume of urine for each animal.
-
Determine the pH of the urine samples.
-
Measure the concentration of sodium (Na⁺), potassium (K⁺), and chloride (Cl⁻) ions using a flame photometer or ion-selective electrodes.
-
-
Data Analysis:
-
Diuretic Activity: Calculate as the ratio of the mean urine volume of the test group to the mean urine volume of the control group.
-
Saluretic Index: Calculated from the sum of Na⁺ and Cl⁻ excretion.
-
Natriuretic Index: Calculated as the ratio of Na⁺/K⁺ excretion. A ratio greater than 2 is considered favorable, while a ratio greater than 10 suggests a potassium-sparing effect.[11]
-
Data Presentation: In Vivo Diuretic Activity
| Treatment Group | Dose (mg/kg) | Urine Volume (mL/5h) | Na⁺ Excretion (mmol/L) | K⁺ Excretion (mmol/L) | Diuretic Activity | Natriuretic Index (Na⁺/K⁺) |
| Control (Vehicle) | - | 1.5 ± 0.2 | 80 ± 5 | 40 ± 3 | 1.0 | 2.0 |
| Furosemide | 10 | 5.8 ± 0.5 | 150 ± 10 | 55 ± 4 | 3.87 | 2.73 |
| Test Compound A | 20 | 4.9 ± 0.4 | 140 ± 8 | 45 ± 3 | 3.27 | 3.11 |
| Test Compound B | 20 | 2.1 ± 0.3 | 95 ± 6 | 42 ± 2 | 1.40 | 2.26 |
| p < 0.05 compared to control. Data are representative. |
Part 3: Safety and Pharmacokinetic Profiling
Acute Oral Toxicity
A preliminary assessment of the acute oral toxicity is essential. The OECD Guideline 425 (Up-and-Down Procedure) is a recommended method that minimizes the number of animals required.[2][15]
Protocol Outline (OECD 425):
-
Animal Selection: Use a single sex, typically female rats.
-
Dosing: Dose animals sequentially at 48-hour intervals. The first animal receives a dose just below the estimated LD₅₀.
-
Dose Adjustment: If the animal survives, the next animal receives a higher dose. If it dies, the next receives a lower dose.
-
Observation: Observe animals closely for the first 4 hours and daily for 14 days for signs of toxicity and mortality.[15]
-
LD₅₀ Calculation: The LD₅₀ is calculated using the maximum likelihood method.[15]
Pharmacokinetic Profiling
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds is crucial.[16] Heterocyclic compounds, including 1,3,4-thiadiazoles, often possess favorable pharmacokinetic profiles.[1]
Key Pharmacokinetic Parameters to Evaluate:
-
Bioavailability: The fraction of the administered dose that reaches systemic circulation.
-
Half-life (t₁/₂): The time required for the plasma concentration of the drug to decrease by half.
-
Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
Clearance (CL): The volume of plasma cleared of the drug per unit time.
These parameters are typically determined through in vivo studies in animal models (e.g., rats, dogs) involving serial blood sampling after drug administration and analysis of drug concentrations using methods like LC-MS/MS.
Structure-Activity Relationship (SAR) Insights
The diuretic activity of 1,3,4-thiadiazole derivatives is highly dependent on the nature and position of substituents on the thiadiazole ring.
Key SAR Observations:
-
Substituents at the 5-position: The nature of the substituent at the 5-position of the 1,3,4-thiadiazole ring significantly influences diuretic activity. For instance, 5-methyl-substituted derivatives have shown a significant increase in the excretion of water and electrolytes compared to 5-amino-substituted derivatives.[6][17]
-
Substituents at the 2-position: The group attached to the 2-position of the thiadiazole ring also plays a crucial role. Aromatic or heteroaromatic rings with specific substitutions can enhance activity.
-
Carbonic Anhydrase Inhibition: For compounds acting as carbonic anhydrase inhibitors, the presence of a sulfonamide group (-SO₂NH₂) is a classic pharmacophore that coordinates with the zinc ion in the enzyme's active site. However, non-sulfonamide 1,3,4-thiadiazole derivatives have also demonstrated significant CA inhibitory activity.[10]
Conclusion
The development of 1,3,4-thiadiazole-based diuretic agents represents a promising avenue for addressing cardiovascular and renal disorders. The protocols and insights provided in this guide offer a comprehensive framework for the synthesis, in vitro and in vivo evaluation, and preliminary safety assessment of novel drug candidates. A systematic approach, combining rational drug design based on SAR principles with rigorous experimental validation, is paramount for the successful identification of new, effective, and safe diuretic therapies.
References
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Chourasia, A., et al. (2009). Quantitative structure–activity relationship (QSAR) studies on a series of 1,3,4-thiadiazole-2-thione derivatives as tumor-associated carbonic anhydrase IX inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(3), 722-729. [Link]
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Chourasia, A., et al. (2009). Quantitative structure-activity relationship (QSAR) studies on a series of 1,3,4-thiadiazole-2-thione derivatives as tumor-associated carbonic anhydrase IX inhibitors. PubMed. [Link]
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Kishida, K. (1978). 1, 3, 4-Thiadiazole-5-sulfonamides as Carbonic Anhydrase Inhibitors : Relationship between Their Electronic and Hydrophobic Structures and Their Inhibitory Activity. J-Stage. [Link]
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Kishida, K. (1978). 1,3,4-Thiadiazole-5-sulfonamides as carbonic anhydrase inhibitors: relationship between their electronic and hydrophobic structures and their inhibitory activity. PubMed. [Link]
- CN103936693A. (2014). Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.
- CN103936692A. (2014). Method for preparing 2-amino-5-aryl-1,3,4-thiadiazole.
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Various Authors. (2025). A variety of methods for the synthesis of 2-amino-5-(substituted)-1,3,4-thiadizole. ResearchGate. [Link]
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Various Authors. (2023). Structure–activity relationship for the target carbonic anhydrase... ResearchGate. [Link]
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Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. [Link]
-
Kim, J., et al. (2021). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. MDPI. [Link]
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RJPT SimLab. (n.d.). study of diuretic activity of given drugs to rats/mice using metabolic cage. RJPT SimLab. [Link]
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Various Authors. (2015). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. ResearchGate. [Link]
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MDPI. (n.d.). Special Issue : Heterocycles: Synthesis, Biological Activity, Pharmacokinetic Profiles, and Mechanism of Actions. MDPI. [Link]
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Various Authors. (2012). HETEROCYCLES IN DRUGS AND DRUG DISCOVERY. SlideShare. [Link]
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Various Authors. (2019). Carbonic Anhydrase Activity Assay. Protocols.io. [Link]
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Various Authors. (2020). Study of diuretic activity of drugs using ratsmice.pptx. SlideShare. [Link]
-
Nguyen, T. H., et al. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. PubMed. [Link]
-
OECD. (2025). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD. [Link]
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National Toxicology Program. (1987). OECD Test Guideline 401 - Acute Oral Toxicity. National Toxicology Program. [Link]
-
Various Authors. (2016). Acute Toxicity by OECD Guidelines. SlideShare. [Link]
-
OECD. (1998). OECD Test Guideline 425 - Acute Oral Toxicity: Up-and-Down Procedure. University of California, Berkeley. [Link]
-
Various Authors. (2018). Evaluation of diuretic, saluretic and natriuretic activity of hydrochlorothiazide in combination with misoprostol in Wistar rats. National Journal of Physiology, Pharmacy and Pharmacology. [Link]
-
Various Authors. (2020). OECD Guidelines for Oral Acute toxicity study. YouTube. [Link]
-
Meharie, B. G., & Tunta, T. A. (2020). Evaluation of Diuretic Activity and Phytochemical Contents of Aqueous Extract of the Shoot Apex of Podocarpus falcactus. Dove Medical Press. [Link]
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Various Authors. (2012). Heterocycles in drugs and drug discovery. Semantic Scholar. [Link]
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Various Authors. (2021). Pharmacokinetic Evaluation of New Drugs Using a Multi-Labelling Approach and PET Imaging. PubMed Central. [Link]
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Molecular Docking Protocol for 5-(pyridin-4-yl)-1,3,4-thiadiazole-2-thiol with Target Proteins: An Application Note for Drug Discovery Professionals
This document provides a detailed protocol for performing molecular docking studies of 5-(pyridin-4-yl)-1,3,4-thiadiazole-2-thiol with three therapeutically relevant protein targets: Human Carbonic Anhydrase II, Human Topoisomerase II alpha, and Human Lanosterol 14-alpha demethylase. This guide is intended for researchers, scientists, and drug development professionals with a foundational understanding of computational drug design.
Introduction: The Therapeutic Potential of 1,3,4-Thiadiazoles
The 1,3,4-thiadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The subject of this protocol, this compound, incorporates both the versatile 1,3,4-thiadiazole ring and a pyridine moiety, suggesting its potential to interact with various biological targets. Molecular docking, a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, is an indispensable tool in elucidating these interactions and guiding the rational design of novel therapeutics.[1]
This application note will detail a robust and validated molecular docking workflow using the widely adopted AutoDock Vina software. We will explore the interaction of this compound with the following key proteins:
-
Human Carbonic Anhydrase II (hCA II): A zinc-containing metalloenzyme involved in pH regulation, which is a validated target in cancer and other diseases.
-
Human Topoisomerase II alpha (hTopo IIα): An essential enzyme that controls DNA topology and is a primary target for several established anticancer drugs.
-
Human Lanosterol 14-alpha demethylase (hCYP51): A critical enzyme in the cholesterol biosynthesis pathway and a target for antifungal and potentially other therapeutic agents.
I. Pre-Docking Preparations: Essential Groundwork for Accurate Simulations
A. Software and Resource Requirements
A summary of the essential software for this protocol is provided in the table below.
| Software/Resource | Purpose | Availability |
| PyMOL | Molecular visualization and analysis | Open-source & Licensed versions |
| AutoDockTools (ADT) | Preparation of protein and ligand files for docking | Free |
| AutoDock Vina | Molecular docking engine | Free |
| Protein Data Bank (PDB) | Repository for 3D structures of proteins | Free |
| PubChem | Database of chemical molecules | Free |
B. Target Protein Selection and Preparation
The selection of an appropriate protein structure from the PDB is critical for the success of a docking study. Ideal structures are of high resolution and are co-crystallized with a ligand, which helps in identifying the binding pocket.
| Target Protein | PDB ID | Resolution | Co-crystallized Ligand | Rationale for Selection |
| Human Carbonic Anhydrase II | 3HS4 | 1.10 Å | Acetazolamide | High resolution and presence of a well-known inhibitor in the active site.[2] |
| Human Topoisomerase II alpha | 5GWK | 3.15 Å | Etoposide | Complex with a clinically used drug, defining the drug-binding interface.[3] |
| Human Lanosterol 14-alpha demethylase | 3LD6 | 2.80 Å | Ketoconazole | Structure with a bound azole antifungal, highlighting the inhibitor binding site.[4] |
Protein Preparation Protocol (using AutoDockTools):
-
Download PDB File: Obtain the selected PDB files from the RCSB PDB website.
-
Clean Protein Structure: Open the PDB file in a molecular viewer like PyMOL. Remove all non-essential components such as water molecules, co-solvents, and any protein chains not involved in the binding site. For this protocol, retain the co-crystallized ligand for defining the binding site.
-
Prepare Receptor in ADT:
-
Open the cleaned PDB file in AutoDockTools.
-
Add polar hydrogens to the protein (Edit > Hydrogens > Add > Polar Only).
-
Compute Gasteiger charges (Edit > Charges > Compute Gasteiger).
-
Save the prepared protein in PDBQT format (Grid > Macromolecule > Choose). This format includes atomic charges and atom types required by AutoDock Vina.
-
C. Ligand Preparation
The ligand, this compound, must be prepared to ensure it has the correct 3D conformation and atomic properties for docking.
Ligand Preparation Protocol (using AutoDockTools):
-
Obtain Ligand Structure: Download the 3D structure of this compound from the PubChem database (CID: 5300214) in SDF format.[5]
-
Convert to PDB: Use a tool like Open Babel to convert the SDF file to a PDB file.
-
Prepare Ligand in ADT:
-
Open the ligand PDB file in AutoDockTools.
-
Detect the torsional root and set the number of rotatable bonds to allow for conformational flexibility during docking (Ligand > Torsion Tree > Detect Root).
-
Save the prepared ligand in PDBQT format (Ligand > Output > Save as PDBQT).
-
II. Molecular Docking Workflow: A Step-by-Step Guide
The following workflow outlines the process of performing the molecular docking calculations using AutoDock Vina.
Caption: Molecular Docking Workflow from Preparation to Analysis.
A. Grid Generation: Defining the Search Space
The grid box defines the three-dimensional space within the receptor where AutoDock Vina will search for optimal ligand binding poses.
Grid Generation Protocol:
-
Load Prepared Protein in ADT: Open the PDBQT file of the prepared protein in AutoDockTools.
-
Center Grid on Co-crystallized Ligand: To define the binding site, center the grid box on the co-crystallized ligand present in the original PDB structure.
-
Set Grid Box Dimensions: Adjust the size of the grid box to encompass the entire binding pocket, typically with a buffer of a few angstroms around the co-crystallized ligand. A common size is 20 x 20 x 20 Å.
-
Save Grid Parameters: Note down the center coordinates (x, y, z) and dimensions of the grid box. These will be used in the Vina configuration file.
B. AutoDock Vina Configuration
Create a text file (e.g., conf.txt) to specify the input files and docking parameters for AutoDock Vina.
Example conf.txt:
vina --config conf.txt --log results.log
Caption: Workflow for Validating the Molecular Docking Protocol.
V. Conclusion and Future Directions
This application note has provided a comprehensive and detailed protocol for conducting molecular docking studies of this compound with Human Carbonic Anhydrase II, Human Topoisomerase II alpha, and Human Lanosterol 14-alpha demethylase. By following this workflow, researchers can gain valuable insights into the potential binding modes and affinities of this compound, thereby guiding further experimental validation and lead optimization efforts. The principles and techniques outlined here are broadly applicable to other ligand-protein systems in the field of drug discovery.
References
-
Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature protocols, 11(5), 905-919. [Link]
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455-461. [Link]
-
RCSB Protein Data Bank. [Link]
-
PubChem. [Link]
- The PyMOL Molecular Graphics System, Version 2.0 Schrödinger, LLC.
-
Morris, G. M., Huey, R., Lindstrom, W., Sanner, M. F., Belew, R. K., Goodsell, D. S., & Olson, A. J. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility. Journal of computational chemistry, 30(16), 2785-2791. [Link]
-
Wang, Y. R., Wu, C. C., & Chan, N. L. (2017). Human topoisomerase IIalpha in complex with DNA and etoposide. RCSB Protein Data Bank. [Link]
-
Sippel, K. H., Robbins, A. H., Domsic, J., Genis, C., Agbandje-McKenna, M., & McKenna, R. (2009). Human carbonic anhydrase II complexed with acetazolamide. RCSB Protein Data Bank. [Link]
-
Strushkevich, N., Tempel, W., MacKenzie, F., Arrowsmith, C. H., Edwards, A. M., Bountra, C., Weigelt, J., Park, H., & Structural Genomics Consortium (SGC). (2010). Crystal structure of human lanosterol 14alpha-demethylase (CYP51) in complex with ketoconazole. RCSB Protein Data Bank. [Link]
-
Molecular docking protocol validation. This crucial process can enhance... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety. (2021). Molecules, 26(15), 4485. [Link]
-
This compound. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]
Sources
Application Notes and Protocols: High-Throughput Screening of 1,3,4-Thiadiazole Libraries for Kinase Inhibition
Introduction: The Strategic Pursuit of Kinase Inhibitors
Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical target classes in modern drug discovery, particularly in oncology.[1] The search for novel, selective, and potent kinase inhibitors is a continuous effort to overcome challenges such as acquired resistance and off-target toxicity. A key strategy in this endeavor is scaffold-based drug design, which focuses on identifying and optimizing core molecular frameworks that exhibit favorable interactions with the kinase ATP-binding site.[2][3][4] Among the privileged heterocyclic scaffolds, the 1,3,4-thiadiazole ring has garnered significant attention. Its unique electronic properties and ability to engage in multiple non-covalent interactions have made it a promising starting point for the development of potent inhibitors against a range of kinases, including Bcr-Abl, EGFR, and VEGFR.[5][6][7][8]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting a high-throughput screening (HTS) campaign to identify novel kinase inhibitors from 1,3,4-thiadiazole-based chemical libraries. We will delve into the underlying principles of robust assay design, provide detailed, field-proven protocols, and outline a rigorous hit validation cascade to ensure the identification of high-quality, progressible chemical matter.
I. Pre-Screening Phase: Laying the Foundation for a Successful HTS Campaign
The success of any HTS campaign is predicated on meticulous planning and rigorous assay development. This pre-screening phase is critical for establishing a robust, reproducible, and sensitive assay that can reliably identify true positive hits from a large compound library.
Strategic Selection of the Kinase Assay Platform
The choice of assay technology is a pivotal decision that will impact the entire screening process. Several robust platforms are available, each with its own set of advantages and disadvantages.[9][10][11] The optimal choice will depend on the specific kinase target, available reagents, and laboratory instrumentation.
| Assay Platform | Principle | Advantages | Disadvantages |
| LanthaScreen™ TR-FRET | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) detects the binding of a terbium-labeled antibody to a phosphorylated, fluorescein-labeled substrate.[12][13] | Homogeneous (no-wash) format, high sensitivity, low background interference, suitable for HTS.[13] | Requires specific antibodies and labeled substrates, potential for compound interference with FRET signal. |
| AlphaScreen® | Amplified Luminescent Proximity Homogeneous Assay (ALPHA) technology where donor and acceptor beads are brought into proximity upon a binding event (e.g., antibody binding to a phosphorylated substrate), generating a luminescent signal.[14][15] | Highly sensitive, no-wash format, adaptable to various substrates (peptides, proteins).[16] | Sensitive to light and oxygen, potential for compound interference. |
| ADP-Glo™ | A luminescence-based assay that quantifies the amount of ADP produced in a kinase reaction. The remaining ATP is depleted, and then the ADP is converted to ATP, which is used by luciferase to generate light.[17] | Universal assay applicable to any kinase, highly sensitive. | Multi-step process, potential for inhibition of the coupling enzymes by library compounds.[18] |
| Fluorescence Polarization (FP) | Measures the change in the rotational speed of a fluorescently labeled substrate upon phosphorylation and binding to a phospho-specific antibody.[9] | Homogeneous format, relatively inexpensive. | Lower sensitivity compared to TR-FRET and AlphaScreen, requires specific antibodies. |
For the purposes of this guide, we will focus on the LanthaScreen™ TR-FRET Kinase Activity Assay due to its widespread use, robustness, and suitability for HTS.
Critical Reagent and Assay Condition Optimization
Prior to full-scale screening, it is imperative to optimize key assay parameters to achieve a stable and robust signal window. This involves titrating the kinase, substrate, and ATP concentrations to determine the optimal conditions for the kinase reaction.
Rationale for Optimization:
-
Kinase Concentration: The concentration of the kinase should be optimized to ensure that the reaction proceeds within the linear range and is not limited by enzyme availability. A kinase concentration that yields approximately 50-80% of the maximum assay signal (EC50-EC80) is often a good starting point.[12]
-
Substrate Concentration: The substrate concentration is typically kept at or below its Michaelis-Menten constant (Km) to ensure that the assay is sensitive to competitive inhibitors.
-
ATP Concentration: The ATP concentration should also be at or near its Km value for the specific kinase. This ensures that the assay is sensitive to ATP-competitive inhibitors, which will be the primary focus of this screening campaign.
Protocol for Kinase and Substrate Titration:
-
Prepare a series of kinase dilutions in the reaction buffer.
-
Prepare a series of substrate dilutions in the reaction buffer.
-
In a 384-well assay plate, combine the kinase and substrate dilutions in a matrix format.
-
Initiate the kinase reaction by adding a solution of ATP at a fixed concentration (e.g., 10 µM).
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding a solution of EDTA.
-
Add the TR-FRET detection reagents (terbium-labeled antibody and fluorescein-labeled substrate).
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at 520 nm and 490 nm.
-
Calculate the 520/490 nm emission ratio and plot the results to determine the optimal concentrations of kinase and substrate.
Assay Validation: The Z'-Factor
The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[19][20] It takes into account the dynamic range of the signal and the data variation, providing a measure of the separation between the positive and negative controls.
Z'-Factor Calculation: Z' = 1 - (3 * (σ_positive + σ_negative)) / |μ_positive - μ_negative|
Where:
-
μ_positive and σ_positive are the mean and standard deviation of the positive control (e.g., no inhibitor).
-
μ_negative and σ_negative are the mean and standard deviation of the negative control (e.g., a known potent inhibitor or no enzyme).
| Z'-Factor Value | Assay Quality |
| > 0.5 | Excellent |
| 0 to 0.5 | Acceptable |
| < 0 | Unacceptable |
An assay with a Z'-factor greater than 0.5 is considered robust and suitable for HTS.[21][22]
II. Primary High-Throughput Screening (HTS) Phase
With a validated assay in hand, the primary screen of the 1,3,4-thiadiazole library can be initiated. This phase involves screening every compound in the library at a single concentration to identify "hits" that inhibit the kinase activity.
HTS Workflow
The following diagram illustrates a typical HTS workflow for a kinase inhibition screen.
Caption: A generalized workflow for a high-throughput kinase inhibitor screening campaign.
Protocol for Primary HTS
-
Compound Plating: Using an acoustic liquid handler, dispense a small volume (e.g., 50 nL) of each compound from the 1,3,4-thiadiazole library into a 384-well assay plate to achieve a final concentration of 10 µM. Also include positive (DMSO vehicle) and negative (a known inhibitor) controls on each plate.
-
Reagent Addition:
-
Add the optimized concentration of kinase to all wells.
-
Add the optimized concentration of the fluorescein-labeled substrate.
-
-
Reaction Initiation: Add ATP at its Km concentration to all wells to start the kinase reaction.
-
Incubation: Incubate the plates at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Reaction Termination: Add a solution of EDTA to stop the reaction.
-
Detection: Add the TR-FRET detection reagents (terbium-labeled anti-phospho antibody).
-
Incubation: Incubate for 60 minutes at room temperature.
-
Data Acquisition: Read the plates on a TR-FRET enabled plate reader.
Primary Data Analysis and Hit Selection
The primary data is typically normalized to the plate controls:
-
Percent Inhibition: Calculated relative to the positive (0% inhibition) and negative (100% inhibition) controls.
-
Z-Score: A measure of the statistical significance of the inhibition observed for each compound.
A hit selection threshold is then applied. For example, compounds exhibiting greater than 50% inhibition or a Z-score of less than -3 may be selected as primary hits for further investigation.
III. Post-Screening Phase: From Hits to Validated Leads
The primary HTS will inevitably identify a number of false positives.[9][23] Therefore, a rigorous hit validation cascade is essential to confirm the activity of the primary hits and to triage them for further medicinal chemistry efforts.[24][25]
Hit Confirmation and Dose-Response Analysis
The first step in hit validation is to re-test the primary hits to confirm their activity. This is typically done by generating a dose-response curve to determine the half-maximal inhibitory concentration (IC50).
Protocol for IC50 Determination:
-
Prepare a serial dilution of each primary hit compound (e.g., 10-point, 3-fold dilution series).
-
Perform the LanthaScreen™ TR-FRET kinase assay as described for the primary screen, using the different concentrations of the hit compounds.
-
Plot the percent inhibition as a function of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Orthogonal Assays and Counter-Screens
To eliminate false positives arising from assay-specific artifacts (e.g., fluorescence interference), it is crucial to confirm the activity of the hits in an orthogonal assay that utilizes a different detection technology. For example, hits identified in the TR-FRET assay could be re-tested using the ADP-Glo™ luminescence-based assay.
Counter-screens are also important to identify non-specific inhibitors:
-
Promiscuous Inhibitors: Screen hits against a panel of unrelated kinases to assess their selectivity.
-
Assay Interference Compounds: Test for compounds that interfere with the detection technology itself (e.g., by running the assay without the kinase).
Mechanism of Action Studies: ATP-Competitive vs. Allosteric Inhibition
Understanding the mechanism of action of the validated hits is critical for their further development. The two primary mechanisms of kinase inhibition are ATP-competitive and allosteric.[26][27][28]
-
ATP-Competitive Inhibitors: These compounds bind to the highly conserved ATP-binding pocket of the kinase.[29]
-
Allosteric Inhibitors: These inhibitors bind to a site on the kinase distinct from the ATP-binding pocket, often leading to higher selectivity.[30][31]
Assay to Differentiate Inhibition Mechanisms:
A simple way to investigate the mechanism of action is to perform the kinase inhibition assay at different concentrations of ATP.
-
ATP-Competitive Inhibitors: The IC50 value will increase as the ATP concentration increases.
-
Allosteric Inhibitors: The IC50 value will be largely unaffected by changes in the ATP concentration.
Caption: A decision tree for differentiating between ATP-competitive and allosteric inhibitors.
IV. Data Summary and Interpretation
The following table provides a hypothetical summary of data that might be generated from a successful HTS campaign.
| Compound ID | Primary Screen (% Inhibition @ 10 µM) | IC50 (µM) - TR-FRET | IC50 (µM) - ADP-Glo | Selectivity (Kinase Panel) | Mechanism of Action |
| THZ-001 | 85.2 | 0.15 | 0.21 | Selective | ATP-Competitive |
| THZ-002 | 62.5 | 2.3 | 2.8 | Moderately Selective | ATP-Competitive |
| THZ-003 | 91.8 | 0.08 | 0.11 | Highly Selective | Allosteric |
| THZ-004 | 75.1 | 1.1 | > 20 (False Positive) | N/A | N/A |
Interpretation:
-
THZ-001 and THZ-003 represent high-quality hits with potent and confirmed activity in both the primary and orthogonal assays. Their selectivity profiles and determined mechanisms of action make them excellent candidates for further lead optimization.
-
THZ-002 is a weaker hit but may still be of interest depending on its structural novelty and potential for chemical modification.
-
THZ-004 is a clear example of a false positive, as its activity was not confirmed in the orthogonal assay.
V. Conclusion and Future Directions
The high-throughput screening of 1,3,4-thiadiazole libraries represents a promising strategy for the discovery of novel kinase inhibitors. By following the detailed protocols and rigorous validation cascade outlined in this guide, researchers can significantly increase the probability of identifying high-quality, tractable hits. The validated hits from such a campaign can serve as the starting point for structure-activity relationship (SAR) studies and lead optimization efforts, ultimately contributing to the development of the next generation of targeted therapies. Future work should focus on expanding the structural diversity of the 1,3,4-thiadiazole library and exploring its potential against a broader range of kinase targets.
References
- Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- PubMed. (n.d.). Scaffold-based design of kinase inhibitors for cancer therapy.
- BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay.
- BMG Labtech. (2022, April 4).
- PubMed Central. (n.d.). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors.
- Thermo Fisher Scientific. (n.d.). LanthaScreen® Eu Kinase Binding Assay for LCK Overview.
- Reaction Biology. (n.d.). KINASE PROFILING & SCREENING.
- Thermo Fisher Scientific. (n.d.). LanthaScreen Eu Kinase Binding Assay.
- ResearchGate. (n.d.). Distinct resistance mechanisms arise to allosteric vs.
- DnaTube.com. (2010, November 24). LanthaScreen.
- BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?.
- bepls. (n.d.). A review on the 1,3,4-Thiadiazole as Anticancer Activity.
- BIT 479/579 High-throughput Discovery. (n.d.). Z-factors.
- RSC Publishing. (2024, November 19).
- On HTS. (2023, December 12). Z-factor.
- ACS Pharmacology & Translational Science. (2023, July 7). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors.
- Sygnature Discovery. (n.d.).
- ResearchGate. (n.d.). Principle of the AlphaScreen kinase assay.
- Wikipedia. (n.d.). Z-factor.
- bioRxiv. (2023, March 20). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors.
- PubMed. (n.d.). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection.
- Oxford Academic. (n.d.). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies.
- Clinical Research News. (2022, May 18).
- ResearchGate. (n.d.). Two-step AlphaScreen kinase assay. (a)
- Drug Target Review. (2023, March 30). Assay performance and the Z'-factor in HTS.
- PubMed Central. (2020, May 26).
- Sygnature Discovery. (n.d.).
- ACS Publications. (n.d.). Designing Macrocyclic Kinase Inhibitors Using Macrocycle Scaffold Hopping with Reinforced Learning (Macro-Hop).
- BMG LABTECH. (2020, September 1). Kinase assays.
- Thermo Fisher Scientific. (n.d.). Characterization of Both Allosteric and ATP-Competitive Kinase Inhibitors with TR-FRET Binding Assays.
- ResearchGate. (2025, November 11). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection.
- PubMed. (2023, March 2).
- The Daily Scientist. (2025, September 2). 3 Overlooked Factors About Kinases in Drug Discovery.
- Danaher Life Sciences. (n.d.).
- PubMed. (n.d.). Minimizing false positives in kinase virtual screens.
- Vipergen. (n.d.). Hit Identification - Revolutionizing Drug Discovery | Explore Now.
- Agilent. (2012, September 11). Determination of Endogenous Cellular Kinase Activity Through the Use of an Automated, High Throughput AlphaScreen-Based Assay.
- ResearchGate. (n.d.). (PDF)
- NCBI. (2012, May 1). Assay Development for Protein Kinase Enzymes.
- Wiley Analytical Science. (2010, July 23). Screening for Allosteric Kinase Inhibitors in High Throughput.
- Revvity. (n.d.). Alpha Kinase Assays.
- MDPI. (n.d.).
- PubMed. (n.d.). High-throughput screening for kinase inhibitors.
- PMC. (n.d.). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors.
- PNAS. (n.d.).
- NIH. (n.d.). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions.
- PMC. (n.d.). Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety.
- PMC. (2025, April 16). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents.
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- 8. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Purification of 5-(pyridin-4-yl)-1,3,4-thiadiazole-2-thiol
Welcome to the technical support guide for the purification of crude 5-(pyridin-4-yl)-1,3,4-thiadiazole-2-thiol. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtaining this compound in high purity. This guide provides in-depth, field-tested solutions and explanations to common purification problems.
Frequently Asked Questions (FAQs)
Q1: My crude this compound is a persistent yellow or brown color, even after initial washing. What is the likely cause and how can I remove the color?
A1: An off-color in your crude product typically indicates the presence of residual starting materials, polymeric byproducts, or elemental sulfur, which can form from side reactions involving carbon disulfide.[1] To address this, a multi-step purification approach is recommended. Start with a thorough washing of the crude precipitate with a non-polar solvent like hexane to remove highly non-polar impurities. Following this, recrystallization is the most effective method for color removal.[1] The choice of solvent is critical; consider solvents in which the product has high solubility at elevated temperatures and low solubility at room temperature, such as ethanol or ethanol/water mixtures. For persistent coloration, adding a small amount of activated charcoal to the hot solution during recrystallization can help adsorb colored impurities. However, be cautious as this may also lead to some product loss.
Q2: I'm observing a broad melting point for my purified product. What does this signify and how can I improve it?
A2: A broad melting point range is a classic indicator of an impure compound. It suggests the presence of contaminants that are depressing and broadening the melting point. The likely culprits are unreacted starting materials (e.g., isonicotinic acid hydrazide), or structurally similar side-products formed during the cyclization reaction. To sharpen the melting point, sequential purification steps are advisable. If a single recrystallization does not suffice, a second recrystallization from a different solvent system may be effective. Alternatively, for stubborn impurities, column chromatography can be employed. Given the polar nature of your compound, a polar stationary phase like silica gel with a polar mobile phase (e.g., dichloromethane/methanol gradient) is a good starting point.[2]
Q3: My compound streaks significantly on a silica gel TLC plate, making it difficult to assess purity and develop a column chromatography method. How can I resolve this?
A3: Streaking of nitrogen-containing heterocyclic compounds on silica gel TLC is a common issue.[2] This is often due to strong interactions between the basic pyridine nitrogen and the acidic silanol groups on the silica surface.[2] To mitigate this, you can add a small amount (0.5-2%) of a basic modifier like triethylamine or ammonia to your mobile phase.[2] This will neutralize the acidic sites on the silica gel, leading to more defined spots and improved separation. When preparing for column chromatography, it is advisable to pre-treat the silica gel by flushing the column with the mobile phase containing the basic modifier before loading your sample.
Q4: What is the expected tautomeric form of this compound? Does it affect purification?
A4: this compound can exist in two tautomeric forms: the thiol form and the thione form.[3] In the solid state and in solutions, it predominantly exists as the 5-pyridin-4-yl-3H-1,3,4-thiadiazole-2-thione tautomer.[3] This tautomerism is an intrinsic property of the molecule and not an impurity. While it doesn't typically interfere with most purification techniques like recrystallization, it is important to be aware of it during spectroscopic characterization (e.g., IR, NMR) as the spectral data will reflect the predominant thione form.
Troubleshooting Guide
Problem 1: Low Recovery After Recrystallization
-
Symptom: A significant loss of product is observed after the recrystallization process.
-
Potential Causes & Solutions:
-
Inappropriate Solvent Choice: The solvent may be too good at dissolving your compound even at lower temperatures.
-
Solution: Select a solvent system where your product has a steep solubility curve. You can determine this experimentally with small-scale solvent screening. A mixed solvent system (e.g., ethanol/water, DMF/ethanol) can often provide the desired solubility profile.
-
-
Premature Crystallization: The product crystallizes too quickly during hot filtration.
-
Solution: Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated to minimize the temperature drop. Use a minimal amount of hot solvent to dissolve the crude product to ensure the solution is saturated.
-
-
Excessive Solvent Volume: Using too much solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.
-
Solution: Use just enough hot solvent to fully dissolve the crude material. After cooling and filtering the crystals, you can try to recover a second crop of crystals from the mother liquor by concentrating the filtrate and re-cooling, although this second crop may be of lower purity.
-
-
| Solvent System | Suitability for Recrystallization |
| Ethanol | Good starting point; often provides good solubility when hot and lower solubility when cold.[4] |
| Ethanol/Water | Can be fine-tuned to achieve the desired solubility profile. Adding water decreases the solubility of the compound. |
| Dimethylformamide (DMF) | A strong solvent, useful if the compound has poor solubility in alcohols. Often used in combination with a less polar co-solvent. |
| Acetonitrile | Another potential option for polar compounds. |
Problem 2: Co-precipitation of Impurities
-
Symptom: The purified product shows persistent impurities in analytical data (e.g., NMR, LC-MS) even after recrystallization.
-
Potential Causes & Solutions:
-
Structurally Similar Impurities: Impurities with similar polarity and solubility profiles to your target compound may co-crystallize.
-
Solution: A change in the purification technique is often necessary. Flash column chromatography is the next logical step. Given the polar nature of this compound, a normal-phase silica gel column with a gradient elution of Dichloromethane (DCM) and Methanol (MeOH) is a good starting point.[2] As mentioned in the FAQs, adding a small percentage of a basic modifier can improve separation.[2]
-
-
Incomplete Removal of Starting Materials: Unreacted isonicotinic acid hydrazide or its salts may be present.
-
Solution: An acidic or basic wash of the crude product before recrystallization can be effective. Dissolving the crude product in a dilute basic solution (e.g., NaHCO₃), filtering off any insoluble impurities, and then re-precipitating the product by acidifying the filtrate can help remove acidic impurities. Conversely, an acidic wash can remove basic impurities.
-
-
-
Slurry Preparation: Prepare a slurry of silica gel in your starting mobile phase (e.g., 98:2 DCM/MeOH with 0.5% triethylamine).
-
Column Packing: Pack the column with the silica gel slurry.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like DMF, and adsorb it onto a small amount of silica gel. After drying, load the silica gel with the adsorbed product onto the top of the column.
-
Elution: Start with a low polarity mobile phase and gradually increase the polarity (e.g., from 2% to 10% MeOH in DCM).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Visualization of Purification Workflow
Caption: Decision workflow for the purification of this compound.
Logical Relationship of Impurities and Purification
The choice of purification strategy is directly linked to the nature of the potential impurities arising from the synthesis.
Caption: Relationship between synthetic inputs, potential impurities, and targeted purification methods.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
ResearchGate. Novel 1,3,4-(thiadiazol-2-ylamino) methyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-thiones: synthesis, docking and antimycobacterial testing. [Link]
-
Characterization of products synthesised in the interaction of 5-(4-pyridinyl)-1,3,4-oxadiazole-2-thiol with piperidine or morpholine. [Link]
-
The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. [Link]
-
Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. [Link]
-
Reddit. Column chromatography & TLC on highly polar compounds?. [Link]
-
National Institutes of Health. Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. [Link]
-
MDPI. Enantiomeric Separation of New Chiral Azole Compounds. [Link]
-
METHODS OF SYNTHESIS: 1,3,4-THIADIAZOLE-2-THIONES : A REVIEW. [Link]
-
National Institutes of Health. Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety. [Link]
-
MDPI. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. [Link]
-
Synthesis Of 2,5-Dimersapto-1,3,4-Thiadiazol Products. [Link]
-
National Institutes of Health. Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. [Link]
-
ResearchGate. Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. [Link]
-
ACS Publications. Recent Advances in Heterocyclic Nanographenes and Other Polycyclic Heteroaromatic Compounds. [Link]
-
ACS Publications. Fluorescence investigation of the chromatographic interactions of nitrogen heterocycles with deactivated silica. [Link]
-
ResearchGate. Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. [Link]
-
Global Substance Registration System. 5-PYRIDIN-4-YL-1,3,4-THIADIAZOLE-2-THIOL. [Link]
-
Wikipedia. Thiadiazoles. [Link]
-
Royal Society of Chemistry. Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors. [Link]
-
Synthesis and characterisation of some thiadiazole derivatives. [Link]
-
5-Pyridin-2-Yl-4,5-Dihydro-1,3,4-Thiadiazole-2-Thiol. [Link]
-
ResearchGate. Synthesis of 1,3,4-Thiadiazoles: Review. [Link]
- Google Patents.
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Technical Support Center: Improving Yield in the Cyclization of Thiosemicarbazides to 1,3,4-Thiadiazoles
Welcome to the technical support center for the synthesis of 1,3,4-thiadiazoles. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize the cyclization of thiosemicarbazide precursors. The formation of the 1,3,4-thiadiazole ring is a cornerstone reaction in medicinal chemistry, yet it is often plagued by issues of low yield and competing side reactions.[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you enhance the efficiency and reliability of your synthesis.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most common challenges encountered during the synthesis of 1,3,4-thiadiazoles in a direct question-and-answer format.
Question 1: My reaction yield is very low, or I am only recovering the unreacted starting material. What are the primary factors to investigate?
Answer: Low or no conversion is a frequent issue that can typically be traced back to one of four key areas: reagent quality, the choice and handling of the cyclizing agent, reaction temperature, or reaction time.
-
Purity of Starting Materials: The stability of your thiosemicarbazide or acylthiosemicarbazide is critical. These compounds can degrade upon storage. It is advisable to use freshly prepared precursors or verify the purity of commercial materials by techniques like NMR or melting point analysis before starting the reaction. Similarly, the carboxylic acid or aldehyde used should be of high purity, as contaminants can interfere with the reaction.
-
Choice of Cyclizing Agent: The potency of the cyclizing agent is paramount. For acid-catalyzed cyclodehydration, strong dehydrating agents are required.
-
Concentrated Sulfuric Acid (H₂SO₄): Highly effective but can cause charring or decomposition of sensitive substrates if the temperature is not carefully controlled. It is often used for robust substrates.[2][3]
-
Phosphorus Oxychloride (POCl₃): A very powerful dehydrating agent, often used when H₂SO₄ fails. However, it is highly reactive and requires careful handling in an anhydrous environment.[4][5]
-
Polyphosphoric Acid (PPA): A good alternative that often gives cleaner reactions and higher yields, though it can be viscous and difficult to stir.
-
Methanesulfonic Acid: A strong acid that can serve as both catalyst and solvent, sometimes leading to high yields and purity.[3]
-
-
Reaction Temperature: Overheating is a common cause of low yields. Many acid-catalyzed cyclizations are exothermic, and excessive temperatures can lead to the decomposition of the starting material and product, resulting in a dark, tarry reaction mixture. It is crucial to control the temperature, often by slowly adding the cyclizing agent while cooling the reaction vessel in an ice bath.[6] Subsequently, the reaction may require heating to proceed to completion, but this temperature should be optimized (e.g., via TLC monitoring) to minimize degradation.
-
Anhydrous Conditions: Water can hydrolyze some cyclizing agents (like POCl₃ or PCl₅) and can also interfere with the dehydration process. Using anhydrous solvents and reagents is often recommended, especially when using phosphorus halides.[7]
Question 2: My TLC and/or LC-MS analysis shows multiple products. What is the most common side product and how can I suppress its formation?
Answer: The most common byproduct in this reaction is the isomeric 1,2,4-triazole-3-thione . The formation of either the 1,3,4-thiadiazole or the 1,2,4-triazole is highly dependent on the reaction pH. This is a critical point of control in your synthesis.[2][8]
-
Causality (The pH-Dependent Pathway):
-
Acidic Conditions: In a strong acid, the oxygen of the acylthiosemicarbazide's carbonyl group is protonated. This enhances the electrophilicity of the carbonyl carbon, promoting a nucleophilic attack by the sulfur atom. The subsequent dehydration (loss of water) leads directly to the desired 2-amino-1,3,4-thiadiazole.[2][9][10]
-
Basic Conditions: Under alkaline conditions (e.g., using NaOH or Na₂CO₃), the N4 nitrogen of the thiosemicarbazide is deprotonated, making it a stronger nucleophile than the sulfur. This nitrogen then attacks the carbonyl carbon, leading to an intermediate that cyclizes and dehydrates to form the 1,2,4-triazole-3-thione isomer.[2][8][9]
-
-
Strategy for Suppression: To maximize the yield of the 1,3,4-thiadiazole, the reaction must be conducted under strongly acidic conditions. If your procedure involves a basic workup, ensure the cyclization is complete before neutralization. Conversely, if the triazole is the desired product, the reaction should be run in a basic medium.[9]
-
Oxidative Cyclization Issues: When synthesizing thiadiazoles from thiosemicarbazones (derived from aldehydes), the choice of oxidizing agent can also influence the product distribution. Some oxidizing agents may favor the formation of 1,2,4-triazoles over 1,3,4-thiadiazoles.[11] Careful selection of the oxidant (e.g., I₂, FeCl₃) is necessary to ensure chemoselectivity.[12][13]
Diagram: pH-Dependent Cyclization of Acylthiosemicarbazides
Caption: Reaction pathways for acylthiosemicarbazide cyclization.
Question 3: I believe the reaction is working, but I am losing significant product during workup and purification. What are some best practices?
Answer: Product loss during isolation is a common but preventable issue. The standard workup for acid-catalyzed cyclizations leverages the product's low solubility in water.
-
Workup Procedure: The most common and effective method is to pour the cooled, acidic reaction mixture slowly into a beaker of crushed ice or ice-cold water with vigorous stirring.[9] This quenches the reaction and causes the protonated thiadiazole product to precipitate as a salt.
-
Neutralization and Isolation: The precipitated solid is often collected by vacuum filtration. To obtain the neutral product, the acidic filtrate can be carefully neutralized with a base (e.g., aqueous ammonia, NaOH, or Na₂CO₃) until it is slightly alkaline (pH 8-9). This deprotonates the thiadiazole, causing it to precipitate out of the solution. The solid can then be collected by filtration, washed thoroughly with cold water to remove residual salts, and dried.[14]
-
Purification by Recrystallization: The crude product is often sufficiently pure after washing and drying. However, recrystallization is the preferred method for further purification. Ethanol is a commonly used and effective solvent for this purpose.[9] Experiment with other solvents like acetic acid/water mixtures if ethanol is not suitable for your specific derivative.
-
Avoiding Emulsions: During any liquid-liquid extraction steps, be aware that these compounds can sometimes act as surfactants, leading to emulsions. Using brine (saturated NaCl solution) during the wash steps can help break up emulsions.
Frequently Asked Questions (FAQs)
Q1: Which cyclizing agent is best for my substrate?
There is no single "best" agent, as the optimal choice depends on the stability and reactivity of your specific thiosemicarbazide derivative. The following table provides a comparison to guide your decision.
| Cyclizing Agent | Typical Conditions | Advantages | Disadvantages |
| Conc. H₂SO₄ | 0 °C to reflux | Inexpensive, powerful, widely used.[2] | Can cause charring/decomposition with sensitive substrates.[6] |
| POCl₃ | Reflux | Very effective for difficult cyclizations; high yields reported.[4][5] | Highly corrosive and water-sensitive; requires strict anhydrous conditions. |
| PCl₅ | Room Temp / Solid Phase | Mild conditions, high yields (>90%) reported for solid-phase synthesis.[14] | Reagent is moisture-sensitive. |
| FeCl₃ | Reflux in Ethanol | Good for oxidative cyclization of thiosemicarbazones.[12] | Can be less effective for acylthiosemicarbazides; potential for metal contamination. |
| Iodine (I₂) | Reflux in Ethanol | Effective for oxidative cyclization of thiosemicarbazones; metal-free.[13][15] | May not be suitable for all substrates; requires stoichiometric amounts. |
Q2: Can these reactions be performed under greener conditions, such as microwave or solvent-free?
Yes, modern methods have been developed to improve the efficiency and environmental footprint of this synthesis.
-
Microwave Irradiation: Using microwave assistance can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles.[16]
-
Solvent-Free Synthesis: Some variations, such as the Hantzsch synthesis for related thiazoles, have been successfully adapted to solvent-free conditions, proceeding to completion in seconds with high yields.[17] Similar principles can be applied to 1,3,4-thiadiazole synthesis, particularly with solid-phase methods.[14]
Validated Experimental Protocols
The following protocols are generalized procedures. Optimization of temperature, reaction time, and stoichiometry may be necessary for your specific substrate.
Protocol 1: General Procedure for Acid-Catalyzed Cyclization using H₂SO₄
-
Reaction Setup: Place the acylthiosemicarbazide (1.0 eq) in a round-bottom flask equipped with a magnetic stir bar. Cool the flask in an ice-water bath (0-5 °C).
-
Addition of Acid: While stirring, slowly and carefully add cold, concentrated sulfuric acid (e.g., 5-10 mL per gram of starting material) dropwise, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for a set period (e.g., 24 hours), or gently heat it to a pre-determined optimal temperature.[2] Monitor the reaction's progress by TLC until the starting material is consumed.
-
Workup: Carefully pour the reaction mixture onto a generous amount of crushed ice in a separate beaker with vigorous stirring.
-
Isolation: If a precipitate forms, collect it by vacuum filtration. Carefully neutralize the filtrate with a cold, concentrated aqueous base (e.g., ammonia or 10M NaOH) to a pH of 8-9 to precipitate the product.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and air dry. Recrystallize the crude product from a suitable solvent like ethanol.[9]
Protocol 2: General Procedure for Oxidative Cyclization of a Thiosemicarbazone using Iodine
This protocol is for starting materials derived from aldehydes (thiosemicarbazones).
-
Reaction Setup: Dissolve the thiosemicarbazone (1.0 eq) in a suitable solvent such as ethanol in a round-bottom flask.
-
Addition of Oxidant: Add Iodine (I₂) (approx. 2.0 eq) to the solution. A catalyst, such as sodium bicarbonate or another mild base, may be added to neutralize the HI byproduct.
-
Reaction: Reflux the mixture with stirring for several hours. Monitor the reaction progress by TLC.[13][15]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume under reduced pressure. Add a solution of sodium thiosulfate (Na₂S₂O₃) to quench any excess iodine (the brown color will disappear).
-
Isolation: The product may precipitate at this stage. If not, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography or recrystallization.
Diagram: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield reactions.
References
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Basu, A., & Das, G. (2011). Oxidative cyclization of thiosemicarbazone: an optical and turn-on fluorescent chemodosimeter for Cu(II). Dalton Transactions, 40(12), 2837–2843. [Link]
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Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
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de Oliveira, C. S., Liesen, A. P., da Silva, R. A., de Carvalho, V. S., de Faria, A. R., & de Paula, L. C. (2014). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Química Nova, 37(1), 121-132. [Link]
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Nassar, F. A., & El-Gazzar, A. B. (2003). Oxidative cyclization of D-fructose thiosemicarbazones to 2-amino-5-(D-arabino-1,2,3,4-tetrahydroxybut-1-yl)-1,3,4-thiadiazoles through carbon-carbon bond cleavage of the sugar chain. Pharmazie, 58(6), 367–371. [Link]
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Shaikh, A., Mukherjee, P., Ta, S., Bhattacharyya, A., Ghosh, A., & Das, D. (2020). Oxidative cyclization of thiosemicarbazide: a chemodosimetric approach for the highly selective fluorescence detection of cerium(iv). New Journal of Chemistry, 44(21), 8758-8764. [Link]
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Yang, S. J., Lee, S. H., Kwak, H. J., & Gong, Y. D. (2012). Solid-Phase Synthesis of 1,3,4-Thiadiazole Derivatives via Desulfurative Cyclization of Thiosemicarbazide Intermediate Resin. ACS Combinatorial Science, 14(3), 201–210. [Link]
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Gouasmia, A., Naffouti, H., Othman, A., Ben Aicha, B., & Rzaigui, M. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(11), 1437. [Link]
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ResearchGate. (2022). A variety of methods for the synthesis of 2-amino-5-(substituted)-1,3,4-thiadizole. Retrieved from [Link]
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Toldy, L., Sohár, P., Faragó, K., Tóth, I., & Lendvai, L. (1979). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 5, 1291-1296. [Link]
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Barone, V., D'Amore, A., Orlandini, E., & Parrilli, M. (2005). Oxidative cyclization of aldehyde thiosemicarbazones induced by potassium ferricyanide and by tris(p-bromophenyl)amino hexachloroantimoniate. ARKIVOC, 2005(1), 114-129. [Link]
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Trotsko, N., Dobosz, M., & Jagiełło-Wójtowicz, E. (2006). Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties. Acta Poloniae Pharmaceutica, 63(3), 227-232. [Link]
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Shaikh, A., Mukherjee, P., Ta, S., Bhattacharyya, A., Ghosh, A., & Das, D. (2020). Oxidative cyclization of thiosemicarbazide: a chemodosimetric approach for the highly selective fluorescence detection of cerium(iv). New Journal of Chemistry. [Link]
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Frank, É., Kálai, T., & Hideg, K. (2018). Synthetic Approaches to Steroidal Thiosemicarbazones, 1,3,4-Thia(selena)diazolines, and Oxalate-Linked Dimers. Molecules, 23(11), 2991. [Link]
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Chapleo, C. B., Myers, M., Myers, P. L., Saville, J. F., Smith, A. C. B., Stillings, M. R., Tulloch, I. F., & Walter, D. S. (1986). Synthesis of 2-Amino-5-sulfanyl-1,3,4-thiadiazole Derivatives and Evaluation of Their Antidepressant and Anxiolytic Activity. Journal of Medicinal Chemistry, 29(11), 2273–2280. [Link]
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Bektas, H., Berrino, E., Genc, N., Gümrükçüoğlu, N., Topal, M., Bartolucci, G., ... & Angeli, A. (2024). Cyclization of acyl thiosemicarbazides led to new Helicobacter pylori α-carbonic anhydrase inhibitors. Archiv der Pharmazie, e2400548. [Link]
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Wang, D., Zhao, L., Zhu, X., Wang, L., Li, Y., & Yang, Y. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry, 18(5), 558-573. [Link]
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Sharma, S., & Sharma, P. K. (2012). Methods of Synthesis: 1,3,4-Thiadiazole-2-Thiones: A Review. International Journal of Pharmaceutical Sciences and Research, 3(6), 1618. [Link]
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Yang, S. J., Lee, S. H., Kwak, H. J., & Gong, Y. D. (2012). Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate. The Journal of Organic Chemistry, 77(17), 7588–7595. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles. Retrieved from [Link]
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ResearchGate. (2016). Synthesis and cyclization of some thiosemicarbazide derivatives. Retrieved from [Link]
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Abd El-Azim, M. H. M., Assy, M. G., Khalil, M. I., & Selim, Y. A. (2020). Cyclization of thiosemicarbazide derivative: As a source of novel synthesis of some azoles and azines. Journal of Heterocyclic Chemistry, 57(8), 3153–3160. [Link]
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ResearchGate. (2014). Synthesis of 1,3,4-Thiadiazoles: Review. Retrieved from [Link]
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Krivokolysko, S. G., Krivoruchko, A. V., & Shishkin, O. V. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molbank, 2021(3), M1261. [Link]
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Singh, A., & Sharma, P. K. (2022). Synthesis of 1,3,4-thiadiazole Derivative Using Appropriate Reaction Conditions. International Journal for Research in Applied Science and Engineering Technology, 10(8), 246-252. [Link]
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El-Emam, A. A. (2005). 1,3,4-Thiadiazole and its derivatives continue to be of a great interest to a large number of researchers owing t. Mansoura Journal of Pharmaceutical Sciences, 21(1), 1-20. [Link]
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Taylor & Francis. (n.d.). Thiosemicarbazide – Knowledge and References. Retrieved from [Link]
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Hafez, H. N., El-Gazzar, A. R. B. A., & Al-Hussain, S. A. (2012). Synthesis of New 1,3,4-Thiadiazole and 1,2,3,4-Oxathiadiazole Derivatives from Carbohydrate Precursors and Study of Their Effect on Tyrosinase Enzyme. Molecules, 17(10), 11654–11666. [Link]
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ResearchGate. (2020). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. Retrieved from [Link]
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JOCPR. (2012). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Retrieved from [Link]
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Al-Thebeiti, M. S. (1998). REACTION PRODUCTS OF THIOSEMICARBAZIDE WITH 1, 5-DIARYLPENT-1-YNE-3, 5-DIONES. Journal of the Turkish Chemical Society, 22(4), 333-339. [Link]
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Beraldo, H., Lima, R., & Buttrus, N. H. (2001). Reactivity of thiosemicarbazides with redox active metal ions: controlled formation of coordination complexes versus heterocyclic compounds. Journal of Inorganic Biochemistry, 86(2-3), 139-47. [Link]
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Kumar, A., Kumar, A., & Kumar, S. (2021). An Updated Review on Synthesis and Biological Activities of Thiosemicarbazide Analogs. Asian Journal of Chemistry, 33(7), 1471-1482. [Link]
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DergiPark. (2023). Synthesis of Some New 1,3,4-Thiadiazole Derivatives Derived from Cholic Acid and Evaluation of their Biological Activity. Retrieved from [Link]
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Chemical Methodologies. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. Retrieved from [Link]
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Siddiqui, N., Ahuja, P., Ahsan, W., Pandeya, S. N., & Alam, M. S. (2008). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. International Journal of Pharmaceutical Sciences and Drug Research, 1(1), 1-13. [Link]
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Bălășanu, R. M., Olaru, A., Nitulescu, G. M., Matei, L., Drăghici, C., Croitoru, O., & Olaru, O. T. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Pharmaceuticals, 16(12), 1730. [Link]
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Troubleshooting low bioactivity in newly synthesized thiadiazole derivatives.
Welcome to the Troubleshooting Guide for Low Bioactivity in Newly Synthesized Thiadiazole Derivatives. This resource is designed for researchers, medicinal chemists, and drug development professionals encountering unexpectedly low or inconsistent biological activity with their novel thiadiazole compounds. As a Senior Application Scientist, my goal is to provide you with a logical, experience-driven framework to diagnose and resolve common experimental hurdles, ensuring your promising molecules are evaluated accurately.
The thiadiazole scaffold is a cornerstone in medicinal chemistry, known for its metabolic stability and diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] However, the journey from a newly synthesized molecule to a validated bioactive hit is often fraught with challenges. This guide moves systematically from the most common and easily solvable issues related to the compound itself, to more complex problems within the biological assay and target interaction.
Section 1: Compound-Centric Troubleshooting: Is the Molecule the Problem?
Before questioning the biological hypothesis, it is imperative to confirm the integrity and suitability of the compound itself. Issues with purity, solubility, and stability are the most frequent culprits for low bioactivity.
FAQ 1: My thiadiazole derivative shows much lower activity than expected. Could it be a purity issue?
Answer: Absolutely. This should always be your first line of investigation. The purity of your compound is paramount, as even minute amounts of highly potent impurities can lead to misleading results, while non-potent impurities reduce the effective concentration of your active molecule.[4][5][6]
The Causality Behind This Check:
-
False Negatives: If your sample contains significant amounts of inactive impurities (e.g., unreacted starting materials, synthesis byproducts), the actual concentration of your desired thiadiazole derivative in the assay is lower than you calculated. This can make a moderately active compound appear inactive.
-
False Positives/Confounding Activity: Conversely, a highly potent impurity, such as a residual catalyst or a minor but structurally different byproduct, could be responsible for any observed activity, leading you to misattribute the effect to your target molecule.[7][8] Inorganic impurities, like zinc, can also cause false-positive signals.[7][8]
Troubleshooting Steps:
-
Confirm Structural Identity: Use Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS) to verify that the synthesized structure is correct.[9]
-
Quantify Purity: Determine the purity of your compound using High-Performance Liquid Chromatography (HPLC). For biological testing, a purity of >95% is the generally accepted minimum standard.[10]
-
Analyze for Impurities: If purity is low, use techniques like LC-MS to identify the impurities. Knowing what they are can help diagnose issues in your synthetic or purification process.
Workflow: Compound Purity and Identity Verification
Caption: A logical workflow for compound quality control before biological testing.
FAQ 2: My compound is >98% pure, but it precipitates when I add it to my assay buffer. Is this why the activity is low?
Answer: Yes, this is a very common and critical issue. Poor aqueous solubility is a primary reason for observing low bioactivity in vitro.[9][11] If your compound precipitates, its effective concentration in the assay medium is drastically reduced to its solubility limit, which may be far below the concentration required for a biological effect.
The Causality Behind This Check: The introduction of lipophilic groups (like phenyl rings) to the thiadiazole core to enhance target binding often significantly decreases aqueous solubility.[11] While highly soluble in a DMSO stock, the compound "crashes out" when diluted into an aqueous buffer, a phenomenon known as "precipitation upon dilution."[11] This leads to artificially low or highly variable activity readings.
Troubleshooting Steps:
-
Visual Inspection: Always visually inspect your assay wells after adding the compound. Look for cloudiness, haziness, or visible particles.
-
Reduce Final DMSO Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is as low as possible, typically ≤0.5%, to minimize its own biological effects and solubility impact.[11]
-
Determine Kinetic Solubility: Perform a kinetic solubility assay in your specific assay buffer to understand the concentration at which your compound begins to precipitate.
-
Test Below Solubility Limit: The highest concentration you test in your bioassay should be at or below the measured aqueous solubility limit to ensure all data points are generated with fully dissolved compound.
-
Consider Formulation Strategies: For highly insoluble but promising compounds, formulation with solubilizing agents or polymers may be necessary, though this adds complexity.[12]
Diagram: Troubleshooting Compound Precipitation
Caption: A decision pathway for addressing compound solubility issues.
FAQ 3: Could my compound be degrading in the assay medium or during storage?
Answer: It's possible. While the 1,3,4-thiadiazole ring itself is generally stable and aromatic, certain substituents attached to it could be chemically labile under specific experimental conditions (e.g., pH, temperature, presence of certain buffer components) or during storage (exposure to light or temperature).[9][13][14]
The Causality Behind This Check: Compound degradation reduces the effective concentration of the active molecule over the course of the experiment, leading to weaker-than-expected biological effects. This is particularly relevant for longer incubation times (e.g., >24 hours in cell-based assays).
Troubleshooting Steps:
-
Incubation Stability Test: Incubate your compound in the complete assay buffer (including any additives) for the full duration of your experiment.
-
Re-analyze via HPLC/LC-MS: After the incubation period, re-analyze the sample by HPLC or LC-MS. Compare the chromatogram to a freshly prepared sample. The appearance of new peaks or a decrease in the area of the parent peak indicates degradation.
-
Review Storage Conditions: Ensure your stock solutions and solid materials are stored appropriately (e.g., at -20°C or -80°C, protected from light) to prevent long-term degradation.
Section 2: Assay-Centric Troubleshooting: Is the Biological Test the Problem?
If you have confirmed your compound is pure, soluble, and stable, the next step is to scrutinize the biological assay itself.
FAQ 4: How can I be sure my assay isn't producing false positive or false negative results?
Answer: Assay interference is a common source of misleading data in high-throughput screening (HTS).[15][16] Your compound may be interacting with the assay components rather than the biological target.
The Causality Behind This Check:
-
Assay Interference (False Positives): Some molecules can interfere with the detection method itself. For example, auto-fluorescent compounds can create a false signal in fluorescence-based assays, while compounds that inhibit a reporter enzyme (like luciferase) can appear as inhibitors of the upstream pathway.[16][17]
-
Inappropriate Assay Conditions (False Negatives): The assay conditions (e.g., substrate concentration, enzyme concentration, incubation time) may not be optimal for detecting inhibition by your specific compound class.
Troubleshooting and Triage:
-
Run Counter-Screens: If using a reporter assay (e.g., luciferase), test your compound directly against the reporter enzyme in a separate experiment to rule out direct inhibition.
-
Check for Autofluorescence: Measure the fluorescence of your compound in the assay buffer without any biological components to identify potential interference.
-
Use Orthogonal Assays: Validate hits using a different assay format that relies on an alternative detection method. For instance, if your primary screen is fluorescence-based, a confirmation assay could be based on absorbance or mass spectrometry.
-
Review Assay Parameters: For enzyme assays, ensure you are working under initial velocity conditions and that the substrate concentration is appropriate (typically at or near the Km) to detect competitive inhibitors.
FAQ 5: I'm working with a cell-based assay. What specific issues should I look for?
Answer: Cell-based assays introduce additional layers of complexity, including cell health, membrane permeability, and potential cytotoxicity.
The Causality Behind This Check:
-
Poor Cell Health: Unhealthy or stressed cells can respond erratically, leading to high data variability and unreliable results.[18]
-
Lack of Permeability: The thiadiazole derivative may not be able to cross the cell membrane to reach its intracellular target. The mesoionic character of the ring generally aids in crossing membranes, but this can be heavily influenced by substituents.[19][20][21]
-
Cytotoxicity: The compound might be killing the cells at the tested concentrations. This can be misinterpreted as specific target inhibition in some assays (e.g., a proliferation assay), while in others it would prevent you from seeing a specific mechanistic effect.
Troubleshooting Steps:
-
Monitor Cell Health: Regularly check cell morphology, confluence, and passage number. Avoid using cells that are at a very high passage number, as their characteristics can change over time.[22][23]
-
Perform a Cytotoxicity Assay: Run a standard cell viability assay (e.g., MTT, CellTiter-Glo®) in parallel. This will tell you at what concentration your compound becomes toxic. You should aim to test for specific biological activity at non-toxic concentrations.
-
Assess Permeability (Advanced): If permeability is suspected as an issue, indirect methods (like comparing activity in whole-cell vs. lysate-based assays) or direct analytical methods (LC-MS analysis of cell lysates after incubation) can be employed.
Section 3: Target-Centric Troubleshooting: Is it the Molecule-Target Interaction?
If both the compound and the assay are sound, the issue may lie with the interaction between your thiadiazole derivative and its intended biological target.
FAQ 6: My compound is pure, soluble, and non-interfering, but still inactive. How can I confirm it's actually binding to my target protein?
Answer: Lack of bioactivity can simply mean the compound does not bind to the target with sufficient affinity. It is crucial to use biophysical methods to confirm direct physical interaction, a step known as "target engagement."[24][25]
The Causality Behind This Check: A functional or cell-based assay measures the downstream consequence of a binding event. It does not measure the binding itself. A lack of functional response could mean the compound binds but doesn't modulate activity (i.e., it's not an agonist or antagonist), or it doesn't bind at all. Biophysical assays provide this direct evidence.[26][]
Recommended Biophysical Methods:
| Method | Principle | Throughput | Information Provided |
| Thermal Shift Assay (TSA/DSF) | Measures the change in protein melting temperature upon ligand binding.[24][25] | High | Target engagement (Yes/No), relative affinity. |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index when a ligand binds to a target immobilized on a sensor chip. | Medium | Target engagement, affinity (KD), kinetics (kon/koff). |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event.[] | Low | Target engagement, affinity (KD), stoichiometry (n), thermodynamics (ΔH, ΔS). |
| Microscale Thermophoresis (MST) | Measures the movement of molecules in a temperature gradient, which changes upon binding.[] | Medium | Target engagement, affinity (KD). |
FAQ 7: What if my compound binds the target but still has no functional activity?
Answer: This suggests an issue with the fundamental structure-activity relationship (SAR). The specific design of your derivative may not be optimal for eliciting a biological response.
The Causality Behind This Check: Binding and functional modulation are not the same. A compound can bind to a target (occupy a pocket) without inducing the conformational change required for activation or inhibition. The biological activity of thiadiazole derivatives is highly dependent on the nature and position of the substituents on the core ring.[1][28][29]
Next Steps & Considerations:
-
Review the SAR: Analyze the SAR of known active compounds for your target. Do your derivatives share key pharmacophoric features? For example, specific substitutions on the phenyl ring or the nature of the group at the 2- or 5-position of the thiadiazole ring can be critical for activity.[28][29]
-
Molecular Modeling: Use docking studies to predict the binding mode of your compound. Does it form the expected interactions (e.g., hydrogen bonds, hydrophobic contacts) with key residues in the target's active site?[28]
-
Synthesize Analogs: Based on SAR and modeling insights, design and synthesize new analogs to probe specific interactions and improve potency.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Sample Preparation: Prepare a 1 mg/mL stock solution of your thiadiazole derivative in a suitable solvent (e.g., Acetonitrile or DMSO). Dilute to a working concentration of ~0.1 mg/mL with the mobile phase.
-
Chromatographic Conditions (General Purpose Gradient Method):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.
-
Mobile Phase B: 0.1% TFA or Formic Acid in Acetonitrile.
-
Gradient: Start with 5% B for 2 minutes, ramp to 95% B over 15 minutes, hold at 95% B for 3 minutes, return to 5% B over 1 minute, and equilibrate for 4 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at two wavelengths (e.g., 254 nm and a wavelength of maximum absorbance for your compound).
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate purity as: (Area of Main Peak / Total Area of All Peaks) * 100%.
Protocol 2: Kinetic Solubility Assay (Turbidimetric Method)
-
Preparation: Prepare a high-concentration stock solution of your compound (e.g., 10 mM in 100% DMSO).
-
Serial Dilution: In a 96-well clear-bottom plate, perform a serial dilution of your DMSO stock.
-
Addition of Buffer: Rapidly add your aqueous assay buffer to all wells (e.g., add 198 µL of buffer to 2 µL of compound stock/dilution to achieve a 1:100 dilution and a final DMSO concentration of 1%).
-
Incubation and Measurement: Shake the plate for 10 minutes at room temperature. Then, let it stand for 1-2 hours. Measure the absorbance (optical density) at a high wavelength (e.g., 620 nm or 750 nm) using a plate reader.
-
Data Analysis: The concentration at which the absorbance begins to increase significantly above the background indicates the point of precipitation and is recorded as the kinetic solubility limit.
Protocol 3: MTT Cell Viability Assay for Cytotoxicity Assessment
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of your thiadiazole derivative to the wells. Include a "vehicle control" (e.g., 0.5% DMSO) and a "positive control" for cell death (e.g., a known cytotoxic agent).
-
Incubation: Incubate the cells with the compound for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the treatment media and add fresh media containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (final concentration ~0.5 mg/mL). Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the purple formazan crystals.
-
Measurement: Shake the plate to ensure complete dissolution and measure the absorbance at ~570 nm.
-
Data Analysis: Normalize the absorbance values to the vehicle control (defined as 100% viability). Plot the percent viability against the compound concentration and fit to a dose-response curve to determine the IC₅₀ (the concentration at which 50% of cells are non-viable).
References
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Jain, A. K., et al. (2012). Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorganic & Medicinal Chemistry, 20(18), 5592-5599. [Link]
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Chen, W., et al. (2008). Synthesis and Structure-Activity Relationships of Thiadiazole-Derivatives as Potent and Orally Active Peroxisome Proliferator-Activated Receptors alpha/delta Dual Agonists. Bioorganic & Medicinal Chemistry, 16(6), 3321-3341. [Link]
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Obakachi, V. A., et al. (2021). Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. Journal of Sulfur Chemistry, 42(6), 700-730. [Link]
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Joseph-McCarthy, D., et al. (2014). Biophysical methods in early drug discovery. Progress in biophysics and molecular biology, 116(2-3), 121-123. [Link]
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Matysiak, J., et al. (2006). 1,3,4-Thiadiazole Derivatives. Synthesis, Structure Elucidation, and Structure−Antituberculosis Activity Relationship Investigation. Journal of Medicinal Chemistry, 49(2), 841-848. [Link]
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Auld, D. S. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers in Cell and Developmental Biology, 11, 1172151. [Link]
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Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. Bitesize Bio. [Link]
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Nuvisan. Enhance drug discovery with advanced biophysical techniques. Nuvisan. [Link]
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Auld, D. S. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers in Cell and Developmental Biology, 11. [Link]
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Al-Ostoot, F. H., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(45), 29555-29566. [Link]
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Current, K., et al. (2021). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules, 26(23), 7247. [Link]
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Glick, M. (2012). Gaining confidence in high-throughput screening. Proceedings of the National Academy of Sciences, 109(5), 1367-1368. [Link]
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BMG LABTECH. A troubleshooting guide to microplate-based assays. BMG LABTECH. [Link]
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Baell, J. B., et al. (2012). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS Medicinal Chemistry Letters, 3(8), 621-625. [Link]
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Azure Biosystems. (2024). How to Troubleshoot Common In-cell Western Issues. Azure Biosystems. [Link]
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ResearchGate. (2025). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. ResearchGate. [Link]
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Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]
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Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]
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ResearchGate. (2024). An overview of biological activities of thiadiazole derivatives. ResearchGate. [Link]
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Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315-324. [Link]
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ResearchGate. (2021). Thiadiazole derivatives as anticancer agents. ResearchGate. [Link]
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Gornicka, A., et al. (2021). Thiadiazole derivatives as anticancer agents. Future Oncology, 17(19), 2525-2544. [Link]
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Capuzzi, S. J., et al. (2020). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Chemical Information and Modeling, 60(1), 19-27. [Link]
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Baell, J. B., et al. (2012). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS Medicinal Chemistry Letters, 3(8), 621-625. [Link]
-
ResearchGate. (2018). Biological Activities of Thiadiazole Derivatives: A Review. ResearchGate. [Link]
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Wang, X., et al. (2023). Design, Synthesis, and Bioassay for the Thiadiazole-Bridged Thioacetamide Compound as Cy-FBP/SBPase Inhibitors Based on Catalytic Mechanism Virtual Screening. Journal of Agricultural and Food Chemistry, 71(33), 12604-12616. [Link]
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Moravek. (2022). The Importance of Purity in Chemistry. Moravek. [Link]
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Siddiqui, N., et al. (2013). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Journal of Heterocyclic Chemistry, 50(S1), E1-E17. [Link]
-
Stebbins, J. L., et al. (2010). Synthesis and Optimization of Thiadiazole Derivatives as a Novel Class of Substrate Competitive c-Jun N-terminal Kinase Inhibitors. Bioorganic & Medicinal Chemistry, 18(2), 590-596. [Link]
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ISRES Publishing. (2022). 174 Thiadiazoles and Their Properties. ISRES Publishing. [Link]
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Le, T. V., et al. (2021). Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. Molecules, 26(11), 3183. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 7(3), 133-141. [Link]
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Jampilek, J., et al. (2019). Biological activity of oxadiazole and thiadiazole derivatives. Future Medicinal Chemistry, 11(1), 61-89. [Link]
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MDPI. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Molecules, 27(24), 8758. [Link]
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Al-Zaqri, N., et al. (2022). Novel Thiadiazole-Based Molecules as Promising Inhibitors of Black Fungi and Pathogenic Bacteria: In Vitro Antimicrobial Evaluation and Molecular Docking Studies. Molecules, 27(11), 3624. [Link]
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ResearchGate. (2020). Polymeric composites of 1,2,4-thiadiazole: solubility, dissolution and permeability assay. ResearchGate. [Link]
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International Journal of Pharmaceutical Sciences and Research. (2018). Biological Activities of Thiadiazole Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research, 9(8), 3104-3118. [Link]
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Technical Support Center: Overcoming Poor Solubility of 1,3,4-Thiadiazole Compounds in Biological Assays
Welcome to the technical support center dedicated to addressing a critical challenge in drug discovery: the poor aqueous solubility of 1,3,4-thiadiazole derivatives. The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, valued for its wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] However, the very chemical features that make this scaffold attractive, such as its aromaticity and potential for lipophilic substitutions, often contribute to its low solubility in the aqueous environments required for biological assays.[5]
Poor solubility is not a minor inconvenience; it is a primary source of experimental artifacts that can lead to the misinterpretation of data and the premature termination of promising lead compounds.[6][7][8] Issues such as underestimated activity, poor reproducibility, and inaccurate structure-activity relationships (SAR) are common consequences.[6][8]
This guide provides in-depth troubleshooting advice, detailed protocols, and frequently asked questions (FAQs) to help you navigate these challenges. Our goal is to equip you, our fellow researchers, with the knowledge to ensure your valuable 1,3,4-thiadiazole compounds are accurately evaluated.
Frequently Asked Questions (FAQs)
Part 1: Identifying and Understanding the Problem
Q1: I dissolved my 1,3,4-thiadiazole compound in DMSO, but it immediately turned cloudy or formed a precipitate when I added it to my cell culture media. What is happening?
This is a classic sign of a compound "crashing out" of solution. Your compound is likely highly soluble in the neat organic solvent (DMSO) but has very low solubility in the aqueous environment of your assay buffer or cell culture medium.[9] When the concentrated DMSO stock is diluted into the aqueous phase, the solvent environment changes drastically, and the compound's solubility limit is exceeded, causing it to precipitate.[9] This means the actual concentration of the dissolved, active compound in your assay is much lower than your calculated nominal concentration.[6]
Q2: My assay results are highly variable between experiments, even with the same batch of my compound. Could solubility be the cause?
Absolutely. Inconsistent results are a hallmark of solubility problems.[7][8] If a compound is not fully dissolved, its effective concentration can vary significantly from one experiment to the next. This variability can be influenced by minor differences in experimental conditions, such as the rate of addition to the media, the temperature of the media, or slight variations in final solvent concentration.[9][10] This leads to poor data reproducibility and unreliable SAR data.[6]
Part 2: Initial Troubleshooting and Basic Strategies
Q3: What are the first steps I should take to troubleshoot precipitation?
Before moving to advanced formulation strategies, several simple checks and optimizations should be performed:
-
Lower the Final Concentration: The most straightforward approach is to test a lower final concentration of your compound. It may be that your target concentration simply exceeds the compound's aqueous solubility limit.
-
Optimize Final DMSO Concentration: While DMSO is an excellent solvent, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution.[9] Always keep the final DMSO concentration below 0.5%, and ideally below 0.1%.[9]
-
Perform Serial Dilutions: Instead of adding the highly concentrated stock directly to the final assay volume, perform one or more intermediate dilution steps in pre-warmed (37°C) media.[9] This gradual dilution can prevent the abrupt solvent shift that causes precipitation.[9]
-
Use Pre-Warmed Media: The solubility of many compounds is temperature-dependent. Adding your compound stock to cold media can decrease its solubility.[9] Always use media that has been pre-warmed to the experimental temperature (e.g., 37°C).[9]
-
Gentle Agitation: When adding the compound to the media, do so dropwise while gently vortexing or swirling the media to facilitate rapid and uniform dispersion.[9]
Q4: How can I determine the maximum soluble concentration of my compound in my specific assay buffer?
Performing a simple kinetic solubility test is crucial to understand the limits of your compound under your exact experimental conditions.[11]
Protocol: Kinetic Solubility Assessment
-
Prepare a high-concentration stock solution of your 1,3,4-thiadiazole compound (e.g., 20 mM in 100% DMSO).
-
Create a series of dilutions of this stock solution in your specific cell culture medium or assay buffer (e.g., to final concentrations of 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM). Ensure the final DMSO concentration is constant for all dilutions.
-
Incubate these solutions under your standard assay conditions (e.g., 37°C, 5% CO₂) for a relevant period (e.g., 1-2 hours).
-
Visually inspect each solution for any signs of precipitation (cloudiness, crystals, or film). A nephelometer can be used for a more quantitative measurement of turbidity.
-
The highest concentration that remains clear is your maximum kinetic solubility under those conditions. This should be considered the upper limit for your biological assays to ensure reliable results.[12]
Advanced Solubilization Strategies
If basic troubleshooting fails, more advanced formulation techniques are necessary. The primary goal is to increase the aqueous solubility of the compound without altering its chemical structure or interfering with the biological assay. The three most common and effective approaches are the use of co-solvents, surfactants, and cyclodextrins.
Decision Workflow for Selecting a Solubilization Strategy
To guide your selection process, the following workflow outlines a logical progression from simpler to more complex methods.
Caption: Decision workflow for troubleshooting solubility issues.
Strategy 1: Co-solvents
Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the polarity of the solvent mixture.[13][14] This "polarity reduction" makes the environment more favorable for nonpolar compounds, thereby increasing their solubility.[14]
Mechanism: The co-solvent disrupts the hydrogen bonding network of water, reducing the interfacial tension between the aqueous medium and the hydrophobic compound.[14]
| Co-solvent | Typical Starting Concentration (in final assay volume) | Key Considerations |
| Ethanol | 1-5% (v/v) | Can be toxic to some cell lines at higher concentrations. Volatile. |
| Propylene Glycol | 1-10% (v/v) | Generally well-tolerated by cells. More viscous. |
| Polyethylene Glycol 400 (PEG 400) | 1-10% (v/v) | Low toxicity, commonly used in formulations.[15] Can be viscous. |
| Glycerol | 1-10% (v/v) | Very low toxicity. Can increase the viscosity of the medium.[16] |
Causality Behind Choices: The choice of co-solvent is a balance between solubilizing power and potential biological interference. Start with the least toxic and most commonly used options like PEG 400 or propylene glycol. Ethanol is a stronger solvent but carries a higher risk of cellular stress. Always run a vehicle control with the same concentration of co-solvent to ensure it does not affect the assay readout.[17]
Strategy 2: Surfactants (Micellar Solubilization)
Surfactants are amphiphilic molecules, meaning they have both a water-loving (hydrophilic) head and a water-hating (hydrophobic) tail.[18] Above a certain concentration, called the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles.[19] The hydrophobic cores of these micelles create a microenvironment where poorly soluble drugs can be encapsulated, effectively solubilizing them in the bulk aqueous solution.[19][20]
Caption: Micellar solubilization of a hydrophobic compound.
| Surfactant | Type | Typical Starting Concentration | Key Considerations |
| Polysorbate 20 (Tween® 20) | Non-ionic | 0.01-0.1% (v/v) | Widely used, low toxicity.[18] Effective for many compounds. |
| Polysorbate 80 (Tween® 80) | Non-ionic | 0.01-0.1% (v/v) | Similar to Tween 20 but can be better for more hydrophobic proteins.[18] |
| Pluronic® F-68 | Non-ionic | 0.02-0.2% (w/v) | A block copolymer with very low cell toxicity; often used to protect cells from shear stress. |
Trustworthiness of Protocol: It is critical to use surfactants at concentrations above their CMC but low enough to avoid assay interference or cell toxicity.[21] Always include a vehicle control with the surfactant alone to confirm it has no independent biological activity in your system.
Strategy 3: Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that have a hydrophilic outer surface and a lipophilic inner cavity.[22][23] This unique "donut-like" structure allows them to act as molecular hosts, encapsulating a hydrophobic "guest" molecule—such as a 1,3,4-thiadiazole derivative—within their central cavity.[24] This formation of a "host-guest" or "inclusion" complex effectively shields the hydrophobic compound from the aqueous environment, dramatically increasing its solubility.[23][25]
Caption: Formation of a water-soluble inclusion complex.
| Cyclodextrin Derivative | Key Properties |
| β-Cyclodextrin (βCD) | Natural, crystalline form with limited water solubility itself.[22] |
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | Amorphous derivative with much higher aqueous solubility and low toxicity.[23] Widely used in pharmaceutical formulations.[26] |
| Randomly-methylated-β-cyclodextrin (RAMEB) | Amorphous, highly soluble derivative. Very effective at solubilizing lipophilic compounds.[22] |
| Sulfobutylether-β-cyclodextrin (SBECD) | Anionic derivative with very high water solubility. Excellent for solubilizing cationic or neutral drugs.[22] |
Authoritative Grounding: The use of chemically modified cyclodextrins like HP-β-CD and SBECD is preferred over the natural β-cyclodextrin for parenteral applications due to their improved solubility and safety profiles.[23][25] The formation of these complexes can improve not only solubility but also bioavailability for in vivo studies.[26]
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
This method is effective for creating a readily soluble powder form of your compound, often used in conjunction with co-solvents or surfactants.
-
Dissolution: Dissolve the 1,3,4-thiadiazole derivative and a hydrophilic carrier (e.g., a water-soluble polymer like PVP or PEG 6000) in a suitable common volatile solvent (e.g., methanol or acetone). A typical drug-to-carrier weight ratio to start with is 1:5.[27]
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator to form a thin film.
-
Drying: Further dry the solid material in a vacuum oven to remove any residual solvent.
-
Pulverization: Scrape the resulting solid dispersion and gently grind it into a fine powder. This powder should exhibit enhanced dissolution in aqueous media compared to the crystalline compound.
Protocol 2: Complexation with Cyclodextrins using Lyophilization
This is a robust method for preparing a high-purity, solid inclusion complex.[26][28]
-
Cyclodextrin Solution: Prepare a solution of the chosen cyclodextrin (e.g., HP-β-CD) in purified water.
-
Complex Formation: Slowly add the 1,3,4-thiadiazole derivative to the cyclodextrin solution while stirring continuously. A 1:1 molar ratio is a common starting point.[28]
-
Equilibration: Seal the container and stir the mixture at a constant temperature (e.g., room temperature) for 24-72 hours to allow the inclusion complex to reach equilibrium.[28]
-
Freezing: Freeze the resulting solution at a low temperature (e.g., -80°C).
-
Lyophilization (Freeze-Drying): Lyophilize the frozen sample until a dry, fluffy powder is obtained.[28] This powder is the inclusion complex and should be readily soluble in your assay buffer.
References
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- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug discovery today, 11(9-10), 446–451.
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug discovery today, 11(9-10), 446–451.
- Sawatdee, S., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B.
- Han, X., et al. (2021). 1,3,4-thiadiazole: A Privileged Scaffold for Drug Design and Development. Current Topics in Medicinal Chemistry, 21(28), 2546-2573.
- Co-solvency and anti-solvent method for the solubility enhancement. (2024). Pharma Focus Asia.
- Kumar, A., et al. (2024). 1,3,4-Thiadiazole: A Versatile Scaffold for Drug Discovery. Letters in Organic Chemistry, 21(5), 400-413.
- Di, L., & Kerns, E. H. (2006).
- StabilityStudies.in. (n.d.). Surfactants in Biologics: Enhancing Product Stability.
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- BenchChem. (2025).
- Kumar, A., et al. (2023). 1,3,4-Thiadiazole: A Versatile Pharmacophore of Medicinal Significance. Medicinal Chemistry.
- Co-solvent: Significance and symbolism. (2025). ScienceDirect.
- Papakyriakopoulou, P., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules, 17(7), 8343-8361.
- Gothwal, A., et al. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmaceutical development and technology, 14(2), 185–192.
- Obach, R. S., et al. (2013). Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. Journal of Biomolecular Screening, 18(10), 1225-1233.
- Singh, G., et al. (2023). A recent overview of surfactant–drug interactions and their importance. Journal of Molecular Liquids, 383, 122047.
- BenchChem. (2025). Technical Support Center: Enhancing the Bioavailability of Poorly Soluble Compounds.
- BenchChem. (2025).
- Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Annals of Journal of Pharmaceutics and Therapeutic Interventions.
- Fenyvesi, É., et al. (2020). Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. Molecules, 25(16), 3721.
- Sigma-Aldrich. (n.d.).
- Kumar, A., Saini, P., & Kumar, S. (n.d.).
- Jenita, M. J. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications.
- Shapiro, A. B. (2015). How do I avoid precipitation of DMSO soluble compounds in water based culture media?
- Global Pharmaceutical Sciences Review. (n.d.). 04 - Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor...
- Maher, S., Geoghegan, C., & Brayden, D. J. (2023). Safety of Surfactant Excipients in Oral Drug Formulations. Advanced Drug Delivery Reviews, 115086.
- Shcherbakov, D., et al. (2020). Improved Biopharmaceutical Properties of Oral Formulations of 1,2,4-Thiadiazole Derivative with Cyclodextrins: in Vitro and in Vivo Evaluation. ACS Biomaterials Science & Engineering, 6(5), 2974-2984.
- de Oliveira, C. S., et al. (2021). Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety. Molecules, 26(11), 3326.
- Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
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Technical Support Center: Synthesis of 5-Amino-1,3,4-thiadiazole-2-thiol Derivatives
Welcome to the technical support center for the synthesis of 5-amino-1,3,4-thiadiazole-2-thiol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this versatile heterocyclic scaffold. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the success of your experiments.
Troubleshooting Guide & FAQs
This section addresses specific issues you might encounter during your synthesis in a question-and-answer format, explaining the underlying chemistry and offering practical solutions.
Synthesis of the 5-Amino-1,3,4-thiadiazole-2-thiol Core
Q1: My reaction to synthesize 5-amino-1,3,4-thiadiazole-2-thiol from thiosemicarbazide and carbon disulfide is giving a very low yield. What could be the issue?
A1: Low yields in this cyclization are a common problem and can often be traced back to several factors:
-
Inefficient Cyclization of the Dithiocarbazate Intermediate: The reaction proceeds through a dithiocarbazate salt intermediate. For efficient cyclization to the thiadiazole ring, the removal of water is crucial. If the reaction conditions are not sufficiently dehydrating, the intermediate may not cyclize effectively.[1]
-
Decomposition of Starting Materials or Product: Harsh reaction conditions, such as excessively high temperatures or prolonged reaction times, can lead to the decomposition of thiosemicarbazide, the dithiocarbazate intermediate, or the final product.[1]
-
Suboptimal pH: The pH of the reaction medium is critical. The cyclization to 1,3,4-thiadiazoles is generally favored under acidic conditions, while alkaline conditions can promote the formation of 1,2,4-triazole-3-thiones as a side product.[2]
Recommended Solutions:
-
Choice of Dehydrating Agent: While strong bases like KOH or NaOH are used to form the initial dithiocarbazate, the subsequent cyclization is often promoted by acidic conditions. Some protocols utilize a strong acid workup.[3] Alternatively, using a dehydrating agent like polyphosphoric acid (PPA) during cyclization can lead to cleaner reactions and higher yields.[1]
-
Temperature and Reaction Time Control: Maintain the lowest effective temperature for the reaction and monitor its progress using Thin Layer Chromatography (TLC). This will help you determine the optimal reaction time and prevent degradation.[1]
-
Careful pH Control: Ensure the pH is controlled, especially during the cyclization step. An acidic workup is a common strategy to favor the desired thiadiazole ring formation.
Q2: The isolated 5-amino-1,3,4-thiadiazole-2-thiol product is a yellow or brown powder, not the expected pale-yellow or white solid. What are these impurities?
A2: The discoloration of your product is a strong indicator of impurities. The most common culprits are:
-
Elemental Sulfur: A common side reaction, particularly if the reaction is overheated or exposed to air for extended periods, is the decomposition of sulfur-containing reagents or intermediates, leading to the formation of elemental sulfur, which imparts a yellow color.[1]
-
Polymeric or Tar-Like Byproducts: Harsh acidic conditions and high temperatures can promote polymerization or the formation of complex, colored, and often intractable "tars".[1][2]
Recommended Solutions:
-
Maintain Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidative side reactions.
-
Temperature Control: As mentioned previously, strict temperature control is crucial to prevent the decomposition that leads to these impurities.
-
Purification: Recrystallization is the most effective method for purifying the crude product.[1] Ethanol or a mixture of ethanol and water are commonly used solvents for recrystallization.[1]
Experimental Workflow: Synthesis & Purification of 5-Amino-1,3,4-thiadiazole-2-thiol
Caption: Workflow for the synthesis and purification of 5-amino-1,3,4-thiadiazole-2-thiol.
Derivatization of the 5-Amino-1,3,4-thiadiazole-2-thiol Scaffold
Q3: I am trying to alkylate/acylate my 5-amino-1,3,4-thiadiazole-2-thiol, but I am getting a mixture of products. How can I control the regioselectivity between the amino and thiol groups?
A3: This is a classic challenge due to the presence of two nucleophilic centers: the thiol (-SH) and the amino (-NH2) groups.[4] The thiol group is generally more nucleophilic than the amino group, especially under basic conditions where it is deprotonated to the thiolate anion. However, the amino group can also react.
-
S-Alkylation/S-Acylation: To favor reaction at the sulfur atom, you should perform the reaction under basic conditions (e.g., in the presence of KOH, NaOH, or NaH). The base will deprotonate the more acidic thiol group, forming a highly nucleophilic thiolate that will readily react with your electrophile (e.g., alkyl halide or acyl chloride).
-
N-Acylation: To favor acylation at the amino group, it is often necessary to first protect the thiol group. Alternatively, under neutral or slightly acidic conditions, the nucleophilicity of the amino group can be sufficient for it to react, particularly with highly reactive acylating agents. However, competitive S-acylation is still possible. A more reliable method is to perform S-alkylation first, and then acylate the amino group of the S-alkylated derivative.
Recommended Solutions:
-
For S-alkylation/acylation: Use at least one equivalent of a base to deprotonate the thiol. The reaction can be carried out in a polar aprotic solvent like DMF or acetone.
-
For N-acylation: A two-step process is often best:
-
Protect the thiol group, for example, by S-alkylation with a simple alkyl group like a benzyl group, which can be removed later if necessary.
-
Acylate the amino group of the S-alkylated product.
-
Q4: My derivatization reaction is not going to completion, and I have a significant amount of starting material left. What can I do?
A4: Incomplete conversion can be due to several factors:
-
Insufficient Reagent: Ensure you are using a slight excess of the alkylating or acylating agent.
-
Reaction Temperature: Some reactions may require heating to proceed at a reasonable rate. Monitor the reaction by TLC to determine the optimal temperature and time.
-
Solubility Issues: The starting material or reagents may not be fully soluble in the chosen solvent. Consider using a different solvent or a co-solvent system to improve solubility.
-
Base Strength: If you are performing an S-alkylation, the base may not be strong enough to fully deprotonate the thiol. Consider using a stronger base if necessary.
Recommended Solutions:
-
Optimize Stoichiometry: Incrementally increase the equivalents of your electrophile.
-
Screen Solvents and Temperatures: Experiment with different solvents and reaction temperatures.
-
Choice of Base: For S-alkylation, ensure your base is appropriate for deprotonating a thiol.
Reaction Pathways: Main Reaction and Common Side Reactions
Caption: Desired synthesis pathway and common side reactions.
Detailed Experimental Protocols
Protocol 1: Synthesis of 5-Amino-1,3,4-thiadiazole-2-thiol
Materials:
-
Thiosemicarbazide
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Absolute Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Distilled water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium hydroxide (0.1 mol) in absolute ethanol (100 mL).
-
Cool the solution in an ice bath.
-
To the cooled solution, add thiosemicarbazide (0.1 mol) portion-wise with continuous stirring.
-
Slowly add carbon disulfide (0.1 mol) dropwise to the mixture while maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour, then heat to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
After reflux, cool the reaction mixture to room temperature and concentrate it under reduced pressure.
-
Dissolve the residue in a minimum amount of cold water and filter to remove any insoluble impurities.
-
Carefully acidify the filtrate with concentrated hydrochloric acid with cooling in an ice bath until the pH is acidic.
-
A pale-yellow precipitate will form. Collect the precipitate by filtration and wash thoroughly with cold water until the washings are neutral.
-
Dry the crude product under vacuum.
-
For further purification, recrystallize the crude product from hot ethanol or an ethanol/water mixture.
Protocol 2: S-Alkylation of 5-Amino-1,3,4-thiadiazole-2-thiol
Materials:
-
5-Amino-1,3,4-thiadiazole-2-thiol
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium hydroxide (KOH)
-
Absolute Ethanol
Procedure:
-
To a solution of 5-amino-1,3,4-thiadiazole-2-thiol (0.01 mol) in absolute ethanol (50 mL), add potassium hydroxide (0.01 mol).
-
Stir the mixture at room temperature for 30 minutes to ensure the formation of the potassium thiolate salt.
-
Add the alkyl halide (0.01 mol) dropwise to the reaction mixture.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the product from a suitable solvent (e.g., ethanol).
Summary of Key Parameters and Potential Outcomes
| Parameter | Recommended Condition | Potential Side Product if Deviated |
| pH (Cyclization) | Acidic | 1,2,4-Triazole-3-thione (under alkaline conditions)[2] |
| Temperature | Lowest effective temperature | Elemental Sulfur, Polymeric tars (if too high)[1] |
| Atmosphere | Inert (e.g., N₂, Ar) | Oxidized byproducts |
| Base (for Derivatization) | 1 equivalent for S-alkylation | Mixture of N- and S-alkylated products |
References
- BenchChem. (2025). Troubleshooting polymerization reactions involving 1,3,4-Thiadiazole-2,5-dithiol. BenchChem Technical Support.
- BenchChem. (2025).
- Jain, A. K., et al. (n.d.). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. PMC.
- BenchChem. (2025). Identifying and minimizing byproducts in thiosemicarbazide cyclization reactions. BenchChem Technical Support.
- Kadu, N. S., & Vijay, H. (2022).
- Request PDF. (2025). Thiophene ring-opening reactions II. Easy synthesis of 1,3,4-thiadiazoline-sulfanylpyridazine hybrids.
- Kadu, N. S., & Vijay, H. (2022).
- Scribd. (n.d.). Thiosemicarbazide Chemistry Review.
- Google Patents. (n.d.).
- ResearchGate. (2025). (PDF) Synthesis of 1,3,4-Thiadiazoles: Review.
- Al-Juboori, A. M. J. (n.d.). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol.
- (n.d.). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW.
- PubMed. (n.d.). Reactivity of thiosemicarbazides with redox active metal ions: controlled formation of coordination complexes versus heterocyclic compounds.
- (n.d.). Expert Insights: Using 5-Amino-1,3,4-thiadiazole-2-thiol in Synthesis.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles.
- JournalAgent. (n.d.). REACTION PRODUCTS OF THIOSEMICARBAZIDE WITH 1, 5-DIARYLPENT-1-YNE-3, 5-DIONES.
- (n.d.). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach).
- BenchChem. (2025). Resolving impurities in the synthesis of 1,3,4-Thiadiazole-2,5-dithiol. BenchChem Technical Support.
- Amer, Z., et al. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. Chemical Methodologies.
- (2024). Synthesis of Some New 1,3,4-Thiadiazole Derivatives and studying their Biological Activities.
- PubMed Central. (2025). Shifting Native Chemical Ligation into Reverse Through N- versus S-Acyl Transfer.
- Journal of Global Pharma Technology. (n.d.).
- (n.d.). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review.
- PubMed Central. (2025). Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities.
- ResearchGate. (2025). (PDF) Thiosemicarbazides: Synthesis and reactions.
- ResearchGate. (2025).
- JOCPR. (n.d.).
- ResearchGate. (2025). Thermal decomposition of 5-amino-2-thiol-1,3,4-thiadiazole (HATT) Cu(II) and Zn(II) complexes | Request PDF.
- ResearchGate. (n.d.). Scheme 1.
- PubMed Central. (n.d.).
- PubMed Central. (n.d.). Shifting Native Chemical Ligation into Reverse through N→S Acyl Transfer.
- (2016). Synthesis of novel thiadiazole derivatives as selective COX-2 inhibitors – a new HOT article.
- PubMed. (2009). Immobilization of 5-amino-1,3,4-thiadiazole-thiol onto kanemite for thorium(IV) removal: thermodynamics and equilibrium study.
- NIH. (2023).
- PubMed. (2011). Protein N-acylation overrides differing targeting signals.
- PubMed Central. (n.d.).
- HPC Standards. (n.d.). 5-Amino-1,3,4-thiadiazole-2-thiol.
Sources
Technical Support Center: Enhancing the Solution Stability of 5-(pyridin-4-yl)-1,3,4-thiadiazole-2-thiol (PDT)
Welcome to the technical support center for 5-(pyridin-4-yl)-1,3,4-thiadiazole-2-thiol (PDT). This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of PDT in solution. As a heterocyclic compound containing a thiol group, PDT is susceptible to several degradation pathways that can compromise experimental results. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you maintain the integrity of your PDT solutions.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with PDT, providing explanations for the underlying causes and actionable solutions.
Issue 1: My PDT solution has turned yellow and/or a precipitate has formed shortly after preparation.
-
Question: I dissolved my PDT in an aqueous buffer (e.g., PBS, pH 7.4), and it quickly developed a yellow tint, followed by the appearance of a solid. What is happening?
-
Answer: This is a classic sign of oxidative degradation. The thiol (-SH) group on your PDT molecule is highly susceptible to oxidation, especially at neutral to alkaline pH. In the presence of dissolved oxygen, the thiol is oxidized to form a disulfide bridge between two PDT molecules. This newly formed disulfide is often less soluble than the parent thiol compound, causing it to precipitate out of solution. The yellow discoloration is also indicative of the formation of these and other oxidative species. This process can be significantly accelerated by the presence of trace metal ions in your buffer, which act as catalysts for the oxidation reaction.[1][2]
Recommended Solutions:
-
Work under an Inert Atmosphere: To minimize contact with oxygen, prepare your solutions in a glove box or under a steady stream of an inert gas like argon or nitrogen.[3]
-
Use Degassed Solvents: Before use, degas your solvents and buffers by sparging with an inert gas for 15-30 minutes or by using several cycles of freeze-pump-thaw.
-
Incorporate a Chelating Agent: Add 1-5 mM of ethylenediaminetetraacetic acid (EDTA) to your buffers. EDTA will sequester divalent metal ions (e.g., Cu²⁺, Fe³⁺) that catalyze thiol oxidation.[1][2]
-
Control the pH: Prepare your solution in a slightly acidic buffer (pH 6.0-6.5). At this pH, the thiol group is predominantly in its protonated state, which is less prone to oxidation than the deprotonated thiolate form that is more prevalent at higher pH values.
-
Issue 2: I'm observing a progressive loss of my compound's activity in my cell-based assay over 24-48 hours.
-
Question: My PDT compound shows good initial activity, but its efficacy significantly decreases over the course of a long-term experiment. Why is this happening?
-
Answer: A gradual loss of activity over time in a biological medium points towards compound instability under the specific assay conditions. For PDT, there are two likely culprits:
-
Hydrolytic Degradation: The 1,3,4-thiadiazole ring system can be susceptible to hydrolytic cleavage, particularly at the neutral pH (around 7.4) typical of cell culture media.[4] This cleavage would alter the structure of the molecule, leading to a loss of its intended biological activity.
-
Metabolic Degradation: If you are working with live cells, intracellular enzymes, such as cytochrome P450s, could be metabolizing your compound into inactive forms.[4] This is a common pathway for many small molecule drugs.
Recommended Solutions:
-
Prepare Fresh Solutions: For long-term experiments, consider replacing the medium with freshly prepared PDT solution at regular intervals, if your experimental design allows.
-
Conduct a Stability Study: Assess the stability of PDT in your specific cell culture medium without cells. Incubate a solution of PDT in the medium at 37°C and measure its concentration at different time points (e.g., 0, 2, 4, 8, 24 hours) using an analytical method like HPLC. This will help you distinguish between chemical and metabolic degradation.
-
Consider a Lower pH Buffer (for biochemical assays): If you are running a biochemical (cell-free) assay, using a buffer with a slightly acidic pH (if compatible with your protein or enzyme) can slow down hydrolytic degradation.[4]
-
Perform a Metabolic Stability Assay: To investigate metabolic degradation, you can perform an assay using liver microsomes or hepatocytes, which will give you an indication of how quickly your compound is metabolized.[4]
-
Issue 3: I'm seeing inconsistent results between different batches of experiments.
-
Question: The results of my experiments with PDT are not reproducible. What could be causing this variability?
-
Answer: Inconsistent results are often a symptom of uncontrolled degradation of your compound. The extent of degradation can vary depending on minor differences in solution preparation and handling between experiments.
Recommended Solutions:
-
Standardize Your Protocol: Implement a strict, standardized protocol for the preparation of your PDT solutions. This should include the consistent use of degassed buffers, chelating agents, and pH control, as outlined above.
-
Protect from Light: Sulfur-containing heterocyclic compounds can be sensitive to photodegradation.[4] Prepare and store your solutions in amber vials or protect them from light by wrapping them in aluminum foil. Conduct your experiments under subdued lighting conditions whenever possible.
-
Aliquot and Store Properly: Prepare a concentrated stock solution of PDT in a suitable organic solvent (like DMSO), aliquot it into single-use vials, and store it at -20°C or -80°C. This will prevent repeated freeze-thaw cycles which can promote degradation. When you need to prepare your working solution, thaw a fresh aliquot.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best solvent for preparing a stock solution of PDT?
-
A1: For a concentrated stock solution, a high-purity, anhydrous organic solvent like dimethyl sulfoxide (DMSO) is recommended. Ensure your DMSO is of a suitable grade and stored properly to minimize water content, as water can contribute to hydrolysis over long-term storage.
-
-
Q2: Can I use antioxidants like DTT or TCEP to stabilize my PDT solution?
-
A2: Yes, adding a reducing agent can be an effective strategy to prevent oxidative dimerization.[3]
-
Tris(2-carboxyethyl)phosphine (TCEP) is often preferred as it is stable, odorless, and effective over a wider pH range. It also does not contain a thiol group itself, which can simplify some downstream analytical methods. A final concentration of 1-5 mM is typically sufficient.
-
Dithiothreitol (DTT) is also a powerful reducing agent but has a shorter half-life in solution. It is generally used at concentrations between 1 and 10 mM.
-
Important Consideration: Be aware that these reducing agents can interfere with certain assays, particularly those involving other thiol-reactive probes or biological systems sensitive to changes in redox potential. Always run appropriate controls.
-
-
-
Q3: How should I store my PDT solutions?
-
A3:
-
Stock Solutions (in DMSO): Aliquot into single-use amber vials and store at -20°C or -80°C for long-term stability.
-
Aqueous Working Solutions: These are generally much less stable and should be prepared fresh immediately before each experiment. If short-term storage is necessary, keep the solution on ice and protected from light.
-
-
-
Q4: How can I confirm that my compound has degraded?
-
A4: The most reliable way to assess the stability of your compound is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. By running a time-course experiment, you can monitor the decrease in the peak area of the parent PDT compound and the appearance of new peaks corresponding to degradation products.
-
Key Degradation Pathways of PDT
The primary routes of degradation for this compound are summarized in the diagram below. Understanding these pathways is crucial for developing an effective stabilization strategy.
Caption: Major degradation pathways for PDT in solution.
Decision Workflow for PDT Solution Stabilization
This workflow provides a step-by-step guide to selecting the appropriate stabilization strategy for your specific experimental needs.
Caption: Decision workflow for stabilizing PDT solutions.
Protocols
Protocol 1: Preparation of a Stabilized Aqueous Solution of PDT
This protocol outlines the steps for preparing a working solution of PDT with enhanced stability for use in typical biochemical or cell-based assays.
-
Buffer Preparation:
-
Prepare your desired aqueous buffer (e.g., phosphate or HEPES buffer).
-
Add EDTA to a final concentration of 1 mM.
-
Adjust the pH to your desired value (a slightly acidic pH of 6.0-6.5 is recommended if your experiment allows).
-
Degas the buffer by sparging with a gentle stream of argon or nitrogen gas for at least 20 minutes. Keep the buffer under a positive pressure of the inert gas.
-
-
PDT Weighing and Dissolution:
-
From your concentrated stock in DMSO, pipette the required volume into a fresh, amber microcentrifuge tube.
-
Under a stream of inert gas, add the degassed buffer from step 1 to achieve your final desired concentration.
-
Vortex briefly to ensure complete dissolution.
-
-
Final Steps:
-
Keep the solution on ice and protected from light until use.
-
For optimal results, use the solution within 1-2 hours of preparation.
-
Protocol 2: Basic HPLC Method for Assessing PDT Stability
This protocol provides a starting point for developing an HPLC method to monitor the degradation of PDT over time.
-
Instrumentation: HPLC with a C18 column and a UV detector.
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid) is a good starting point. For example, a gradient from 10% to 90% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where PDT has a strong absorbance (this can be determined by a UV scan).
-
Procedure:
-
Prepare your PDT solution under the conditions you wish to test (e.g., in PBS at 37°C).
-
Immediately inject a sample (t=0) to get a baseline reading for the parent compound peak.
-
At subsequent time points (e.g., 1, 2, 4, 8, 24 hours), inject additional samples.
-
Analyze the data by measuring the peak area of the PDT peak. A decrease in this area over time indicates degradation. The appearance of new peaks suggests the formation of degradation products.
-
The percentage of PDT remaining can be calculated as: (Peak Area at time t / Peak Area at t=0) * 100.
-
Summary of Stabilization Strategies
| Strategy | Reagent/Method | Typical Concentration | Mechanism of Action |
| Minimize Oxidation | Inert Gas (Argon, Nitrogen) | N/A | Displaces oxygen from the solution and headspace. |
| Chelate Metal Catalysts | EDTA | 1-5 mM | Sequesters divalent metal ions that catalyze oxidation.[1][2] |
| Maintain Reduced State | TCEP | 1-5 mM | Reduces any formed disulfide bonds back to the thiol.[3] |
| Control pH | Acidic Buffer | pH 6.0-6.5 | Keeps the thiol group in its less reactive protonated form. |
| Prevent Photodegradation | Amber Vials / Light Protection | N/A | Blocks UV and visible light that can break chemical bonds.[4] |
By understanding the inherent instability of this compound and implementing these proactive stabilization strategies, you can significantly improve the reliability and reproducibility of your experimental results.
References
- BenchChem. (2025). Technical Support Center: Degradation of 1,3,4-Thiadiazole Compounds in Biological Assays.
- ResearchGate. (n.d.). Oxidation of thiol compounds by molecular oxygen in aqueous solutions.
- BenchChem. (2025).
-
PubChem. (n.d.). This compound. [Link]
- BenchChem. (2025).
Sources
Technical Support Center: Analysis of 5-(pyridin-4-yl)-1,3,4-thiadiazole-2-thiol
Welcome to the dedicated technical support resource for the analytical characterization of 5-(pyridin-4-yl)-1,3,4-thiadiazole-2-thiol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying impurities in this compound via High-Performance Liquid Chromatography (HPLC). Here, we synthesize technical accuracy with field-proven insights to empower you to resolve common analytical challenges.
Understanding the Molecule and Its Potential Impurities
This compound is a heterocyclic compound with the molecular formula C₇H₅N₃S₂ and a molecular weight of approximately 195.28 g/mol .[1] Its structure, featuring a pyridine ring and a thiadiazole-thiol moiety, presents specific analytical challenges. The thiol group can exist in tautomeric equilibrium with a thione form, which can influence its chromatographic behavior.
A robust HPLC method must be able to separate the active pharmaceutical ingredient (API) from various potential impurities. These can be broadly categorized as:
-
Synthesis-Related Impurities: Arising from the manufacturing process.
-
Degradation Products: Formed by the decomposition of the API under various stress conditions.
Anticipating Synthesis-Related Impurities
The common synthetic route to this compound involves the cyclization of a dithiocarbazate intermediate, which is typically formed from isonicotinic acid hydrazide (isoniazid) and carbon disulfide in a basic medium.
Based on this, likely impurities include:
-
Starting Materials:
-
Isonicotinic acid
-
Thiosemicarbazide
-
-
Intermediates:
-
Potassium dithiocarbazinate
-
-
By-products:
-
5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (a potential precursor or side-product)
-
Elemental sulfur
-
Polymeric materials
-
The following diagram illustrates a general synthetic pathway and the potential points of impurity introduction:
Caption: Synthetic pathway and potential impurities.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended HPLC conditions for analyzing this compound?
A1: A good starting point for method development is a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier. For a similar compound, 5-amino-1,3,4-thiadiazole-2-thiol, a mobile phase of acetonitrile and water with phosphoric acid has been successfully used.[2] A gradient elution is often necessary to resolve both polar and non-polar impurities.
Recommended Starting Conditions:
| Parameter | Recommendation |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | Diode Array Detector (DAD) at 254 nm and 280 nm, or scan for lambda max |
| Injection Volume | 10 µL |
Q2: My peak for the main compound is tailing. What are the likely causes and how can I fix it?
A2: Peak tailing for a basic compound like this compound is a common issue. The primary cause is often secondary interactions between the basic pyridine nitrogen and acidic residual silanol groups on the silica-based column packing.
Troubleshooting Peak Tailing:
| Potential Cause | Solution |
| Silanol Interactions | Use a modern, high-purity, end-capped C18 column. These columns have fewer accessible silanol groups. Lower the mobile phase pH. Protonating the silanol groups (pKa ~3.5-4.5) can reduce interaction. Try a buffer at pH 2.5-3.0. Add a basic competitor. A small amount of a competing base, like triethylamine (TEA), in the mobile phase can mask the silanol groups. |
| Column Overload | Reduce the sample concentration or injection volume. |
| Extra-column Volume | Minimize the length and internal diameter of tubing between the injector, column, and detector. |
| Metal Contamination | Use a column with high-purity silica. Metal ions in the silica matrix can chelate with the thiol group. |
Q3: I am observing "ghost peaks" in my chromatogram, especially during a gradient run. What are they and how do I get rid of them?
A3: Ghost peaks are extraneous peaks that appear in a chromatogram even when a blank (mobile phase) is injected. They are a common problem in gradient elution.
Sources and Solutions for Ghost Peaks:
| Source of Ghost Peak | Identification and Solution |
| Contaminated Mobile Phase | Run a blank gradient with each mobile phase component individually. This can help identify the contaminated solvent. Use high-purity, HPLC-grade solvents and freshly prepared aqueous buffers. Filter all aqueous phases. |
| Carryover from Previous Injections | Inject a strong solvent (like 100% acetonitrile or methanol) after a high-concentration sample. This can help wash out strongly retained compounds from the injector and column. Ensure the needle wash solution is effective. |
| Leachables from Vials, Caps, or Filters | Use high-quality, certified vials and septa. Avoid using solvents that can extract plasticizers from your lab equipment. |
| System Contamination | Flush the entire HPLC system, including the pump, degasser, and injector, with a strong solvent. A systematic approach to cleaning each component can help isolate the source of contamination. |
The following workflow can guide the investigation of ghost peaks:
Caption: Troubleshooting workflow for ghost peaks.
Troubleshooting Guide: A Deeper Dive
Issue 1: Poor Resolution Between the API and an Impurity
Scenario: An impurity peak is co-eluting or is very close to the main API peak, failing the system suitability requirements for resolution as outlined in authoritative sources like the USP General Chapter <621>.[3][4]
Systematic Approach to Improving Resolution:
-
Optimize Mobile Phase Composition:
-
Change the Organic Modifier: If using acetonitrile, try methanol, or vice-versa. The different solvent properties can alter selectivity.
-
Adjust the pH of the Aqueous Phase: The ionization state of the API and impurities can significantly affect their retention. A pH change of ±1 unit can have a dramatic effect.
-
Introduce an Ion-Pair Reagent: For highly polar or ionic impurities, a reagent like sodium dodecyl sulfate (for bases) can improve retention and resolution.
-
-
Modify the Stationary Phase:
-
Change Column Chemistry: If a C18 column is not providing adequate separation, consider a phenyl-hexyl or a polar-embedded phase column. These offer different selectivities.
-
Decrease Particle Size: Moving from a 5 µm to a 3 µm or sub-2 µm particle size column will increase efficiency and can improve resolution. Be aware that this will increase backpressure.
-
-
Adjust Temperature:
-
Increasing the column temperature can improve peak shape and sometimes alter selectivity. A change of 5-10 °C can be impactful.
-
Issue 2: Unidentified Peaks in the Chromatogram
Scenario: You observe peaks in your sample chromatogram that do not correspond to your API or any known synthesis-related impurities. These could be degradation products.
Forced Degradation Studies:
To proactively identify potential degradation products, a forced degradation (stress testing) study is essential.[4] This involves subjecting the API to harsh conditions to accelerate its decomposition.
Recommended Forced Degradation Conditions:
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathways |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24 hours | Cleavage of the thiadiazole ring, hydrolysis of amide-like bonds. |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24 hours | Similar to acid hydrolysis, but potentially different degradation products due to different mechanisms. |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Oxidation of the sulfur atoms to sulfoxides or sulfones, N-oxidation of the pyridine ring. |
| Thermal | 80 °C for 48 hours (solid state) | General decomposition. |
| Photolytic | Expose to UV light (e.g., 254 nm) and visible light in a photostability chamber (ICH Q1B guidelines). | Photochemical reactions leading to various degradation products. |
Identifying Unknowns:
If you encounter an unknown peak, especially after a forced degradation study, HPLC coupled with Mass Spectrometry (HPLC-MS) is the definitive tool for structural elucidation. The mass-to-charge ratio (m/z) of the unknown peak can provide its molecular weight, and fragmentation patterns can help identify its structure.
Experimental Protocols
Protocol 1: Standard and Sample Preparation
-
Standard Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve in a suitable solvent (e.g., a mixture of acetonitrile and water, 50:50 v/v) in a 100 mL volumetric flask.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Make up to volume with the solvent.
-
-
Sample Solution (100 µg/mL):
-
Accurately weigh an amount of the sample equivalent to 10 mg of the API.
-
Follow the same procedure as for the standard solution.
-
-
Filtration:
-
Filter all solutions through a 0.45 µm syringe filter compatible with the solvent before injection.
-
References
-
USP General Chapter <621> Chromatography. United States Pharmacopeia. [Link]
-
Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Pharmatutor. [Link]
-
Forced degradation studies. MedCrave online. [Link]
-
PubChem Compound Summary for CID 5300214, this compound. National Center for Biotechnology Information. [Link]
-
Separation of 5-Amino-1,3,4-thiadiazole-2-thiol on Newcrom R1 HPLC column. SIELC Technologies. [Link]
Sources
Enhancing the potency of thiadiazole agonists through structural modification.
Technical Support Center: Thiadiazole Agonist Potency Enhancement
From the Desk of the Senior Application Scientist
Welcome to the technical support center dedicated to advancing your research on thiadiazole agonists. This guide is structured to address the complex challenges and nuanced questions that arise during the drug discovery process. My goal is to provide not just protocols, but the underlying scientific reasoning to empower your decision-making. We will explore common pitfalls, troubleshooting strategies, and advanced methods for rationally designing more potent and effective compounds.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions that form the basis of a successful research campaign involving thiadiazole agonists.
Question 1: What are the core structural features and rationale for using the 1,3,4-thiadiazole scaffold in agonist design?
Answer: The 1,3,4-thiadiazole ring is a five-membered heterocycle that serves as a "privileged scaffold" in medicinal chemistry. Its value stems from several key properties:
-
Bioisosteric Replacement: The thiadiazole ring is an effective bioisostere for other chemical groups, notably pyrimidine, oxadiazole, and thiazole moieties.[1][2][3] This means it can often replace these groups in a known active molecule to modulate physicochemical properties—like lipophilicity, metabolic stability, and hydrogen bonding capacity—while preserving or enhancing biological activity.[1][4] The sulfur atom, in particular, improves liposolubility and can facilitate crossing cellular membranes.[5]
-
Structural Rigidity & Stability: The aromatic nature of the thiadiazole ring provides a rigid, stable core, which is crucial for orienting substituents into a precise conformation for optimal receptor binding.[6][7] This stability also confers resistance to metabolic degradation.[6]
-
Versatile Chemistry: The scaffold allows for straightforward substitution at the 2- and 5-positions, enabling chemists to systematically probe the structure-activity relationship (SAR) by introducing a wide variety of functional groups.[8]
-
Hydrogen Bonding Capability: The ring's nitrogen atoms can act as hydrogen bond acceptors, a critical feature for anchoring a ligand within a protein's binding pocket.[1]
Question 2: My newly synthesized thiadiazole agonist shows very low activity. What are the first troubleshooting steps I should take?
Answer: Before embarking on extensive structural modifications, it is critical to rule out fundamental experimental issues. Low bioactivity is often not a reflection of the molecule's intrinsic potency but rather a consequence of correctable factors.
-
Confirm Compound Identity and Purity: This is the most critical first step. Impurities from synthesis can interfere with assays or even possess opposing biological effects.[9]
-
Identity: Use Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR) to confirm that you have synthesized the correct molecule.[9]
-
Purity: Use High-Performance Liquid Chromatography (HPLC) to assess purity. For biological assays, a purity of >95% is the standard recommendation.[9]
-
-
Assess Compound Solubility: Poor aqueous solubility is a primary culprit for artificially low activity in in vitro assays.[9] If your compound precipitates in the assay medium, its effective concentration at the target is far lower than intended.
-
Visual Inspection: Check for any cloudiness or particulates in your assay wells.
-
Solubility Measurement: Formally determine the compound's solubility in your specific assay buffer.
-
-
Evaluate Compound Stability: While the thiadiazole core is generally stable, certain functional groups attached to it can be labile under specific experimental conditions (e.g., pH, temperature, light exposure).[7][9] Re-analyze a sample of your compound after subjecting it to the full assay conditions to check for any degradation.
Part 2: Troubleshooting Guides for Potency Enhancement
This section provides in-depth, scenario-based guidance for overcoming specific hurdles in your research.
Problem 1: My compound is pure, structurally confirmed, and soluble, but its potency remains suboptimal. How do I initiate a rational structural modification campaign?
Analysis: At this stage, the issue lies with the molecule's intrinsic affinity for the target. A systematic Structure-Activity Relationship (SAR) study is required. The goal is to identify which parts of the molecule are critical for binding and which can be modified to improve interactions.
Proposed Solution: SAR-Guided Modification
A logical starting point is to modify substituents on the phenyl rings commonly attached to the thiadiazole core, as these often engage in key hydrophobic and hydrogen-bonding interactions within the receptor pocket.[2][10]
Table 1: Common Structural Modifications and Their Potential Impact on Agonist Potency
| Modification Type | Rationale & Causality | Example Observation | Citation(s) |
|---|---|---|---|
| Halogenation (e.g., -F, -Cl) | Increases lipophilicity, can form halogen bonds, and may block sites of metabolism. Fluorine, in particular, can subtly alter electronic properties. | Addition of fluorine atoms to a phenyl ring resulted in a 391-fold potency improvement for a secretin receptor agonist.[11] | [5][11] |
| Alkoxy Groups (e.g., -OCH₃) | Can act as a hydrogen bond acceptor and increase polarity. Its position (ortho, meta, para) is critical for optimal interaction. | A methoxy group at the 4-position of a phenyl ring dramatically increased binding affinity and selectivity for the human adenosine A3 receptor.[10] | [10] |
| Alkyl Groups (e.g., -CH₃) | Probes for hydrophobic pockets. Increasing alkyl chain length can enhance binding until a steric clash occurs. | Increasing alkyl chain length from methyl to n-propyl on a phenyl ring led to a great decrease in hSecR agonist activity, suggesting a tight hydrophobic pocket.[11] | [11] |
| Bioisosteric Ring Replacement | Swapping the thiadiazole core for an oxadiazole, or vice-versa, can fine-tune electronic and solubility properties without drastic structural changes. | Replacing a 1,3,4-thiadiazole with a 1,3,4-oxadiazole led to a drastic drop in anticancer activity, highlighting the key role of the sulfur-containing scaffold in that series.[2] |[1][2] |
Workflow for Initiating an SAR Study
Caption: Iterative workflow for Structure-Activity Relationship (SAR) studies.
Problem 2: My SAR campaign is stalling. How can I move beyond trial-and-error and employ a more rational design strategy?
Analysis: When simple modifications do not yield clear improvements, it suggests that a more nuanced understanding of the ligand-receptor interaction is needed. Computational chemistry methods can provide this insight, guiding the synthesis of compounds with a higher probability of success.
Proposed Solution: In Silico-Guided Drug Design
-
Pharmacophore Mapping: This technique identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity.[12] A pharmacophore model can be built from a set of known active molecules and used to screen virtual libraries for new scaffolds or to guide the modification of an existing lead.[12][13]
-
Molecular Docking: If the 3D structure of the target protein is known (or can be reliably modeled), molecular docking can predict how your thiadiazole derivatives bind.[14][15] This allows you to visualize key interactions, rationalize existing SAR data, and predict which modifications will enhance binding affinity. For instance, docking might reveal an unoccupied hydrophobic pocket near your ligand, suggesting that adding a specific alkyl group could boost potency.[2]
Conceptual Pharmacophore Model for a Thiadiazole Agonist
Caption: A hypothetical pharmacophore model illustrating key chemical features.
Part 3: Key Experimental Protocols
Adherence to robust, validated protocols is essential for generating reliable and reproducible data.
Protocol 1: Assessing Compound Purity, Solubility, and Stability
This protocol outlines the critical quality control checks that should be performed before any biological assay.
Caption: Quality control workflow prior to biological screening.
Methodology:
-
Identity & Purity Confirmation:
-
Dissolve a small sample of the compound in a suitable deuterated solvent for NMR or a volatile solvent for MS.
-
Acquire ¹H-NMR, ¹³C-NMR, and high-resolution mass spectra. Confirm that the observed spectra match the expected structure.
-
Prepare a stock solution (e.g., 10 mM in DMSO) and inject it onto an HPLC system with a suitable gradient to determine purity, aiming for >95%.
-
-
Aqueous Solubility Assessment (Kinetic Method):
-
Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10 mM).
-
Serially dilute the compound in your final assay buffer to the highest concentration you plan to test.
-
Incubate at the assay temperature (e.g., 37°C) for 1-2 hours.
-
Visually inspect for precipitation. For a quantitative measure, use nephelometry to detect light scattering from insoluble particles.
-
-
Assay Stability Assessment:
-
Prepare a solution of the compound in the final assay buffer at a relevant concentration.
-
Incubate this solution under the exact conditions of your biological assay (e.g., time, temperature, presence of cells or media components).
-
At the end of the incubation period, analyze the sample using LC-MS to determine the percentage of the parent compound remaining. A recovery of >90% is generally considered acceptable.
-
References
-
Shen, L., Zhang, Y., Wang, A., Sieber-McMaster, E., Chen, X., Pelton, P., Xu, J. Z., Yang, M., Zhu, P., Zhou, L., Reuman, M., Hu, Z., Russell, R., Gibbs, A. C., Ross, H., Demarest, K., Murray, W. V., & Kuo, G. H. (2008). Synthesis and Structure-Activity Relationships of Thiadiazole-Derivatives as Potent and Orally Active Peroxisome Proliferator-Activated Receptors α/δ Dual Agonists. Bioorganic & Medicinal Chemistry, 16(6), 3321–3341. [Link]
-
Ardecky, R., Dengler, D. G., Harikumar, K. G., Abelman, M. M., Zou, J., Kramer, B. A., Ganji, S. R., Olson, S., Ly, A., Puvvula, N., Ma, C. T., Ramachandra, R., Sergienko, E. A., & Miller, L. J. (2024). Structure-activity relationships of thiadiazole agonists of the human secretin receptor. SLAS Discovery, 29(6), 100176. [Link]
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Mayo Clinic. (n.d.). Structure-activity relationships of thiadiazole agonists of the human secretin receptor. Fingerprint. Retrieved from [Link]
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Sharma, P., Kumar, V., Singh, D., & Singh, R. (2017). Pharmacophore Mapping Approach for Drug Target Identification: A Chemical Synthesis and in Silico Study on Novel Thiadiazole Compounds. Journal of Clinical and Diagnostic Research, 11(5), FC01–FC05. [Link]
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Gouda, M. A., Eldien, H. F., Girges, M. M., & El-Nassar, O. M. (2016). Design, Synthesis, and Molecular Docking Study of Novel Heterocycles Incorporating 1,3,4-Thiadiazole Moiety as Potential Antimicrobial and Anticancer Agents. Molecules, 21(11), 1540. [Link]
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Cruz, N. (2022). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Journal of Molecular and Organic Chemistry, 5(6), 113-117. [Link]
-
Yilmaz, I., Yilmaz, E., Er, M., Cakir, E., Beyza, S., & Temel, H. E. (2025). Design and Synthesis of Thiadiazole Derivatives as Dual EGFR/COX-2 Inhibitors with Anticancer and Anti-inflammatory Activities. ACS Omega. [Link]
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Shakya, S., & Kumar, R. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(11), 3947–3968. [Link]
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Ardecky, R., Dengler, D. G., Harikumar, K. G., Abelman, M. M., Zou, J., Kramer, B. A., Ganji, S. R., Olson, S., Ly, A., Puvvula, N., Ma, C. T., Ramachandra, R., Sergienko, E. A., & Miller, L. J. (2024). Structure-activity relationships of thiadiazole agonists of the human secretin receptor. SLAS Discovery, 29(6), 100176. [Link]
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Kim, Y. C., Ji, X., & Melman, N. (2004). Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorganic & Medicinal Chemistry, 12(21), 5647–5656. [Link]
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El-Sayed, N. N. E., & Al-Zahrani, A. A. M. (2023). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 28(14), 5556. [Link]
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Various Authors. (n.d.). 1,3,4-Thiadiazole and Its Derivatives: A Review on Recent Progress in Biological Activities. Semantic Scholar. Retrieved from [Link]
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Cruz, N. (2022). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Journal of Molecular and Organic Chemistry, 5(6). [Link]
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Sharma, P., Kumar, V., Singh, D., & Singh, R. (2017). Pharmacophore Mapping Approach for Drug Target Identification: A Chemical Synthesis and in Silico Study on Novel Thiadiazole Compounds. Semantic Scholar. [Link]
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Cirrincione, S., Ippolito, S., Micale, N., & De Luca, L. (2025). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Pharmaceuticals, 18(4), 476. [Link]
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Yurttas, L., Genc, B., Goger, G., Ertas, M., & Demirayak, S. (2019). Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. Anti-Cancer Agents in Medicinal Chemistry, 19(18), 2235–2248. [Link]
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ResearchGate. (n.d.). Bioisostere replacement to design 1,3,4‐thiadiazole from 1,3,4‐oxadiazole. Retrieved from [Link]
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Jeran, K., Imperl, A., & Turel, I. (2020). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. International Journal of Molecular Sciences, 21(16), 5650. [Link]
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Yurttas, L., Atli, O., & Yilmaz, F. (2018). Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents. Molecules, 23(12), 3127. [Link]
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ISRES Publishing. (2021). 174 Thiadiazoles and Their Properties. Retrieved from [Link]
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ResearchGate. (n.d.). Overlapping of designed thiadiazole compound on of pharmacophore model.... Retrieved from [Link]
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Kumar, A., Sharma, S., & Chaliya, S. (2023). 1,3,4-Thiadiazole: A Versatile Pharmacophore of Medicinal Significance. Medicinal Chemistry, 19. [Link]
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Matysiak, J. (n.d.). Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. Semantic Scholar. Retrieved from [Link]
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Chauhan, H. S. (n.d.). a review on thiadiazole-derived compounds: design, synthesis, and antimicrobial potential. Pharmedico Publishers. Retrieved from [Link]
-
Ben-Malah, K., Al-Hourani, B., & Al-Abras, K. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(45), 29551-29562. [Link]
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Bioengineer.org. (2026). New Cholinesterase Inhibitors Target Alzheimer's with Thiadiazoles. Retrieved from [Link]
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Al-Adhami, M. I., & Brear, P. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? Journal of Medicinal Chemistry, 65(21), 14247–14258. [Link]
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Kuo, G. H., Shen, L., & Zhang, Y. (2007). Synthesis and identification of[9][16][17]thiadiazole derivatives as a new series of potent and orally active dual agonists of peroxisome proliferator-activated receptors alpha and delta. Journal of Medicinal Chemistry, 50(16), 3921–3936. [Link]
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Jeran, K., Imperl, A., & Turel, I. (2020). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. International Journal of Molecular Sciences, 21(16), 5650. [Link]
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Li, Y., Wang, Y., & Liu, Y. (2024). Discovery of Thiadiazoleamide Derivatives as Potent, Selective, and Orally Available Antagonists Disrupting Androgen Receptor Homodimer. Journal of Medicinal Chemistry. [Link]
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ResearchGate. (2025). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Retrieved from [Link]
-
BEPLS. (n.d.). A review on the 1,3,4-Thiadiazole as Anticancer Activity. Retrieved from [Link]
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- 11. Structure-activity relationships of thiadiazole agonists of the human secretin receptor - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Refining Protocols for Testing the Antimicrobial Efficacy of Thiadiazole Compounds
Welcome to the technical support center for antimicrobial efficacy testing of thiadiazole compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of antimicrobial susceptibility testing (AST) for this promising class of heterocyclic compounds. Here, we address common challenges and provide in-depth, field-proven insights to ensure the generation of accurate, reproducible, and meaningful data.
Frequently Asked Questions (FAQs)
This section provides quick answers to common issues encountered during the antimicrobial testing of thiadiazole derivatives.
Q1: Why am I observing inconsistent Minimum Inhibitory Concentration (MIC) values for my thiadiazole compound?
A1: Inconsistent MIC values are a frequent challenge and can stem from several factors. Key areas to investigate include the solubility and stability of your compound in the test medium, the precision of your inoculum preparation, and the inherent variability of the biological assay.[1] It's crucial to ensure your compound remains in solution throughout the assay, as precipitation will lead to an underestimation of its true potency. Additionally, slight variations in the starting bacterial density can significantly impact the final MIC reading.[1] We recommend a systematic review of your compound handling, inoculum standardization, and quality control procedures.
Q2: My thiadiazole derivative has poor aqueous solubility. How can I reliably test its antimicrobial activity?
A2: This is a common hurdle for many novel chemical entities. The preferred solvent is dimethyl sulfoxide (DMSO) due to its broad solvency and compatibility with most microbial assays at low concentrations. However, it's critical to determine the highest tolerable concentration of DMSO for your test organisms, as it can exhibit antimicrobial properties at higher levels.[2] A solvent toxicity control is an essential part of your experimental setup. If precipitation occurs upon dilution in aqueous media, consider alternative strategies such as the use of co-solvents or preparing a more concentrated stock solution to minimize the final solvent concentration in the assay.
Q3: What are the known antimicrobial mechanisms of action for thiadiazole compounds, and how might this affect my experiments?
A3: Thiadiazole derivatives are known to exhibit a range of antimicrobial mechanisms. Understanding the potential mode of action can help in troubleshooting and interpreting your results. Some established mechanisms include:
-
Enzyme Inhibition: Thiadiazoles have been shown to inhibit essential bacterial enzymes like DNA gyrase B and phenylalanyl-tRNA synthetase, which are critical for DNA replication and protein synthesis, respectively.[3][4][5][6]
-
DNA Interaction: Some derivatives are capable of interacting with DNA, which can disrupt cellular processes.[3][7][8]
-
Cell Wall Penetration: The sulfur-containing ring of the thiadiazole structure is thought to aid in the penetration of the microbial cell wall.[4]
If your compound targets a specific metabolic pathway, the composition of your growth medium could influence its apparent activity. For example, if the medium is rich in the end-product of a targeted pathway, the inhibitory effect of your compound may be masked.
Q4: Which quality control (QC) strains should I use for my experiments?
A4: The use of standardized QC strains is non-negotiable for ensuring the accuracy and reproducibility of your AST results.[4][9] These are well-characterized strains with known susceptibility profiles. The choice of QC strains should be guided by the spectrum of activity you are investigating. Commonly used QC strains include:
-
Escherichia coli ATCC 25922
-
Staphylococcus aureus ATCC 25923
-
Pseudomonas aeruginosa ATCC 27853
-
Enterococcus faecalis ATCC 29212
Regularly testing your thiadiazole compounds against these strains will help you monitor the consistency of your assay performance and the potency of your antibiotic stocks.[4][9]
Troubleshooting Guides
This section provides detailed, step-by-step guidance for resolving specific issues you may encounter during your experimental workflow.
Compound Preparation and Handling
Issue: Precipitate formation upon dilution of the thiadiazole compound in the broth medium.
Causality: Many organic compounds, including thiadiazole derivatives, have limited solubility in aqueous environments like Mueller-Hinton Broth (MHB). When a concentrated stock solution (typically in DMSO) is diluted into the aqueous medium, the compound can crash out of solution, leading to an inaccurate assessment of its antimicrobial activity.
Troubleshooting Protocol:
-
Solvent Toxicity Assessment:
-
Prepare serial dilutions of your solvent (e.g., DMSO) in the broth medium.
-
Inoculate with your test organism and incubate under standard conditions.
-
Determine the highest concentration of the solvent that does not inhibit microbial growth. This is your maximum allowable solvent concentration.
-
-
Solubility Optimization:
-
Attempt to dissolve the compound in alternative solvents if DMSO proves problematic.
-
Consider using a co-solvent system, but be mindful of potential interactions with your compound or the test organism.
-
Prepare the highest possible concentration of your stock solution to minimize the final volume added to the assay, thereby keeping the solvent concentration below the inhibitory level.
-
-
Visual Inspection:
-
After preparing your dilutions in the microtiter plate, and before adding the inoculum, visually inspect the wells for any signs of precipitation. A light microscope can be helpful for this.
-
If precipitation is observed, the results from those wells will be unreliable.
-
Microbial Culture and Inoculum Preparation
Issue: High variability in MIC results across replicate plates.
Causality: The final density of the bacterial inoculum is a critical parameter in antimicrobial susceptibility testing.[1] An inoculum that is too dense can overwhelm the antimicrobial agent, leading to falsely high MIC values. Conversely, an overly dilute inoculum can result in falsely low MICs.
Troubleshooting Protocol:
-
Standardize Inoculum Preparation:
-
Always pick 3-5 isolated colonies from a fresh (18-24 hour) culture plate.
-
Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[10] A spectrophotometer can be used for greater accuracy (absorbance at 625 nm of 0.08 to 0.13).[10]
-
-
Final Inoculum Dilution:
-
Timeliness of Inoculation:
-
Use the prepared inoculum within 15 minutes to prevent changes in bacterial density due to growth or death.[10]
-
Assay Execution: Broth Microdilution
Issue: "Skipped wells" are observed, where there is growth at a higher concentration of the compound but no growth at a lower concentration.
Causality: This phenomenon, also known as the Eagle effect, can be caused by several factors, including compound precipitation at higher concentrations, degradation of the compound, or paradoxical growth effects of the antimicrobial agent.[8] It can also be an indicator of contamination.
Troubleshooting Protocol:
-
Verify Purity of Culture:
-
Streak a sample from the well showing unexpected growth onto an agar plate to check for contamination.
-
-
Assess Compound Stability:
-
Incubate a plate with your compound dilutions (without bacteria) under the same conditions as your assay. Visually inspect for precipitation or color changes that might indicate degradation.
-
-
Repeat with Careful Technique:
-
Ensure proper mixing of the compound dilutions and the inoculum in each well.
-
Be meticulous with your pipetting to avoid cross-contamination.
-
Experimental Workflow: Broth Microdilution MIC Assay
Caption: Decision-making workflow for troubleshooting inconsistent MIC results.
Data Summary Table
| Quality Control Strain | Antimicrobial Agent | Acceptable MIC Range (µg/mL) | Reference |
| Escherichia coli ATCC 25922 | Ampicillin | 2 - 8 | CLSI M100 |
| Escherichia coli ATCC 25922 | Ciprofloxacin | 0.004 - 0.015 | CLSI M100 |
| Staphylococcus aureus ATCC 25923 | Ciprofloxacin | 0.12 - 0.5 | CLSI M100 |
| Staphylococcus aureus ATCC 25923 | Oxacillin | ≤ 0.5 | CLSI M100 |
| Pseudomonas aeruginosa ATCC 27853 | Gentamicin | 0.5 - 2 | CLSI M100 |
| Pseudomonas aeruginosa ATCC 27853 | Piperacillin | 1 - 16 | CLSI M100 |
| Enterococcus faecalis ATCC 29212 | Ampicillin | 0.5 - 2 | CLSI M100 |
| Enterococcus faecalis ATCC 29212 | Vancomycin | 1 - 4 | CLSI M100 |
Note: The acceptable ranges are for illustrative purposes and should be verified against the most current CLSI M100 document.
References
-
STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM - Microbiology Class. (2023, August 28). Retrieved from [Link]
-
Novel Thiadiazole-Based Molecules as Promising Inhibitors of Black Fungi and Pathogenic Bacteria: In Vitro Antimicrobial Evaluation and Molecular Docking Studies - MDPI. Retrieved from [Link]
-
Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors - PubMed Central. Retrieved from [Link]
-
Microbiology guide to interpreting minimum inhibitory concentration (MIC) - IDEXX Denmark. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to 1,3,4-Thiadiazole vs. 1,3,4-Oxadiazole: A Comparative Analysis of Bioactivity
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quest for novel therapeutic agents often leads us to the versatile world of heterocyclic compounds. Among these, the five-membered aromatic rings of 1,3,4-thiadiazole and 1,3,4-oxadiazole stand out as "privileged scaffolds." Their remarkable range of pharmacological activities—spanning antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties—makes them focal points of intensive research.[1][2]
The two structures are bioisosteres, meaning the substitution of a sulfur atom (in thiadiazole) for an oxygen atom (in oxadiazole) can lead to broadly similar biological activities.[2] However, it is the subtle, yet critical, physicochemical differences between sulfur and oxygen that dictate the nuances in potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth, objective comparison of their bioactivities, supported by experimental data, to empower researchers in making informed decisions during the drug design and development process.
Chapter 1: The Physicochemical Divide: How Sulfur vs. Oxygen Shapes Biological Potential
The choice between a thiadiazole and an oxadiazole core is not arbitrary; it's a strategic decision rooted in fundamental chemical principles that influence how a molecule interacts with biological systems.
-
Lipophilicity and Membrane Permeability: Sulfur, being larger and less electronegative than oxygen, generally imparts greater lipophilicity ("fat-loving" nature) to the thiadiazole ring compared to its oxadiazole counterpart.[3] This enhanced lipophilicity can improve a compound's ability to cross cellular membranes, a critical step for reaching intracellular targets. However, this must be carefully balanced, as excessive lipophilicity can lead to poor aqueous solubility and non-specific toxicity.
-
Hydrogen Bonding Capacity: Oxygen is more electronegative than sulfur, making the nitrogen atoms in the oxadiazole ring more effective hydrogen bond acceptors.[2] This can be a decisive factor in drug-receptor interactions, where precise hydrogen bonds are often essential for high-affinity binding.
-
Metabolic Stability: The inherent stability of the heterocyclic ring is a key attribute of both scaffolds.[1] Their resistance to metabolic degradation contributes to a favorable pharmacokinetic profile, a desirable trait in drug candidates.
-
Mesoionic Character: The mesoionic nature of the 1,3,4-thiadiazole ring allows its derivatives to readily cross cellular membranes and interact strongly with biological targets, which may lead to lower toxicity and higher selectivity.[4]
Core Structural Comparison
Caption: Chemical structures of 1,3,4-Oxadiazole and 1,3,4-Thiadiazole.
Chapter 2: The Battleground - Comparative Anticancer Activity
Both 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives have demonstrated significant potential as anticancer agents, often acting through diverse mechanisms of action.[5][6] These mechanisms include the inhibition of crucial enzymes like aromatase, interference with cell signaling pathways such as PI3K/Akt, and the induction of apoptosis (programmed cell death).[7][8]
A direct comparison of cytotoxicity is most meaningful when analogous derivatives are tested under identical conditions. The following table summarizes representative data from studies where this comparison was performed.
| Compound Scaffold | Derivative/Substitution | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 1,3,4-Thiadiazole | N-(5-ethyl...)-2-((5-(p-tolylamino)...)thio)acetamide (4y) | A549 (Lung) | 3.4 | Cisplatin | - |
| 1,3,4-Thiadiazole | N-(5-ethyl...)-2-((5-(p-tolylamino)...)thio)acetamide (4y) | MCF-7 (Breast) | 8.4 | Cisplatin | - |
| 1,3,4-Thiadiazole | 5-[2-(benzenesulfonylmethyl)phenyl]...-2-amine (2g) | LoVo (Colon) | 2.44 | - | - |
| 1,3,4-Thiadiazole | 5-[2-(benzenesulfonylmethyl)phenyl]...-2-amine (2g) | MCF-7 (Breast) | 23.29 | - | - |
| 1,3,4-Oxadiazole | 1,2,4-oxadiazole linked imidazopyrazine (16a) | MCF-7 (Breast) | 0.68 | Adriamycin | - |
| 1,3,4-Oxadiazole | 1,2,4-oxadiazole linked imidazopyrazine (16a) | A-549 (Lung) | 1.56 | Adriamycin | - |
| 1,3,4-Oxadiazole | 1,2,4-oxadiazole linked imidazopyrazine (16b) | MCF-7 (Breast) | 0.22 | Adriamycin | - |
Analysis: The data illustrates that both scaffolds can be tailored to produce highly potent anticancer agents. Notably, the oxadiazole derivatives (16a and 16b) showed sub-micromolar activity against the MCF-7 breast cancer line.[5] The thiadiazole derivative 4y also demonstrated potent activity against both lung and breast cancer cells, while compound 2g was particularly effective against colon cancer cells.[7][9] This highlights that the choice of scaffold may depend on the specific cancer type being targeted and the desired mechanism of action.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines a standard method for assessing the cytotoxic activity of novel compounds against cancer cell lines. The principle lies in the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into a purple formazan product. The amount of formazan is directly proportional to the number of living cells.
Materials:
-
Cancer cell line (e.g., A549, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Test compounds (dissolved in DMSO)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microtiter plates
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include wells for a vehicle control (medium with DMSO) and a positive control (e.g., Cisplatin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Chapter 3: The Front Line - Comparative Antimicrobial Activity
The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new chemical entities to combat pathogenic microbes.[10] Both 1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives have been extensively investigated for their antibacterial and antifungal properties.[10][11]
The sulfur atom in the thiadiazole ring is often associated with potent antimicrobial effects, and this scaffold is present in clinically used drugs like the cephalosporin antibiotic Cefazolin.[2][3]
| Compound Scaffold | Derivative/Substitution | Organism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |
| 1,3,4-Thiadiazole | Benzo[d]imidazole scaffold (8j) | P. aeruginosa | 12.5 | - | - |
| 1,3,4-Thiadiazole | 5-(4-methoxyphenyl)... | M. luteus | 15.63 | - | - |
| 1,3,4-Thiadiazole | 5-(4-methoxyphenyl)... | S. epidermidis | 31.25 | - | - |
| 1,3,4-Oxadiazole | Nalidixic acid derivative (1) | P. aeruginosa | - | Ciprofloxacin | - |
| 1,3,4-Oxadiazole | Nalidixic acid derivative (1) | S. aureus | - | Amoxicillin | - |
Note: Some studies report activity comparable or superior to standards without providing specific MIC values.[10]
Analysis: Thiadiazole derivatives have demonstrated significant activity against a range of both Gram-positive and Gram-negative bacteria.[11] For instance, certain benzo[d]imidazole-thiadiazole hybrids showed a minimum inhibitory concentration (MIC) of 12.5 µg/mL against Pseudomonas aeruginosa.[11] Similarly, oxadiazole derivatives based on the quinolone scaffold have shown activity against P. aeruginosa and S. aureus that is comparable or even superior to reference drugs like ciprofloxacin and amoxicillin.[10] The choice of scaffold here often depends on the synthetic feasibility and the ability to introduce diverse substituents to target specific microbial enzymes or pathways.
Workflow for Antimicrobial Screening
The discovery of new antimicrobial agents follows a structured pipeline from initial synthesis to the identification of lead compounds.
Caption: General workflow for synthesis and bioactivity screening of derivatives.
Chapter 4: Synthesis Strategies: Building the Core Scaffolds
The biological evaluation of these scaffolds is intrinsically linked to their synthesis. Understanding the common synthetic routes is crucial for designing novel derivatives. Typically, both heterocycles can be synthesized from common precursors like acid hydrazides or thiosemicarbazides, allowing for the creation of paired libraries for direct comparison.[2]
-
From Acid Hydrazides: Acid hydrazides are versatile starting materials. Cyclization with phosphorus oxychloride (POCl3) often yields 1,3,4-oxadiazoles. In contrast, reacting the same intermediate with a sulfurating agent like Lawesson's reagent or phosphorus pentasulfide (P2S5) typically produces the 1,3,4-thiadiazole ring.[2]
-
From Thiosemicarbazides: Acyl thiosemicarbazide intermediates can undergo cyclodehydration, for example using concentrated sulfuric acid, to form 2-amino-1,3,4-thiadiazoles. Oxidative cyclization of the same thiosemicarbazide, often using agents like iodine in a basic medium, can yield the corresponding 2-amino-1,3,4-oxadiazole.[2]
The choice of synthetic route is a key experimental decision, often dictated by the desired substitution pattern and the commercial availability of starting materials. The yields for oxadiazole synthesis are sometimes reported to be higher than for the corresponding thiadiazoles under certain conditions.[2]
Conclusion: A Tale of Two Scaffolds
The comparative analysis of 1,3,4-thiadiazole and 1,3,4-oxadiazole reveals not a simple case of one scaffold being superior to the other, but rather a complex interplay of physicochemical properties and biological context.[1]
-
1,3,4-Thiadiazole often provides an advantage in terms of lipophilicity and membrane permeability, which can be beneficial for targeting intracellular pathogens or receptors. Its unique electronic properties have made it a cornerstone in the development of certain classes of antimicrobials and anticancer agents.[3][4][11]
-
1,3,4-Oxadiazole , with its superior hydrogen bonding capability, may be the scaffold of choice when targeting proteins where such interactions are paramount for binding affinity. It has shown exceptional promise in the development of highly potent enzyme inhibitors and cytotoxic agents.[2][6]
Ultimately, the decision to employ a thiadiazole or an oxadiazole core should be data-driven and guided by the specific therapeutic target. The most effective research programs often synthesize and test derivatives of both scaffolds in parallel, allowing for a direct, empirical determination of which core provides the optimal foundation for further lead optimization. This guide serves as a foundational resource for navigating this critical decision in the intricate process of drug discovery.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-(pyridin-4-yl)-1,3,4-thiadiazole-2-thiol Analogs
Introduction: The 1,3,4-Thiadiazole Scaffold as a Privileged Structure
The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms that has garnered significant attention in medicinal chemistry.[1][2] Its unique structural and electronic properties, including its hydrogen bond accepting and donating capabilities and metabolic stability, establish it as a "privileged scaffold" for the design of novel therapeutic agents.[3][4] Derivatives of 1,3,4-thiadiazole exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antioxidant effects.[5][6]
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a specific class of these compounds: 5-(pyridin-4-yl)-1,3,4-thiadiazole-2-thiol and its analogs. By dissecting the roles of the core components—the thiadiazole ring, the pyridin-4-yl moiety, and the 2-thiol group—and evaluating the impact of structural modifications, we aim to provide a predictive framework for designing more potent and selective agents for various therapeutic targets.
The Core Scaffold: Pharmacophoric Features
The parent compound, this compound, exists in a tautomeric equilibrium with its thione form, 5-pyridin-4-yl-1,3,4-thiadiazole-2(3H)-thione.[7] This duality is crucial for its biological interactions. The key pharmacophoric features are:
-
1,3,4-Thiadiazole Ring: A bioisostere for various functional groups, its aromatic nature provides a rigid framework and contributes to metabolic stability.[8] The sulfur and nitrogen atoms act as key coordination sites and hydrogen bond acceptors.
-
Pyridin-4-yl Group: The pyridine nitrogen introduces a basic center, allowing for salt formation and critical hydrogen bonding interactions with biological targets like enzyme active sites. Its position at C5 of the thiadiazole ring dictates the spatial orientation for target engagement.
-
2-Thiol/Thione Group: This functional group is a potent metal chelator and can participate in hydrogen bonding. It also serves as a versatile chemical handle for introducing a wide array of substituents to explore the SAR, often via S-alkylation or displacement.
General Synthetic Strategies
The synthesis of the this compound core is typically achieved through a well-established cyclization reaction. The most common and efficient pathway involves the reaction of isonicotinohydrazide (isoniazid) with carbon disulfide in the presence of a base like potassium hydroxide. This one-pot reaction proceeds via the formation of a potassium dithiocarbazate intermediate, which then undergoes acid-catalyzed cyclization and dehydration to yield the target thiadiazole.
Caption: General synthetic workflow for the core scaffold.
Structure-Activity Relationship (SAR) Analysis
The therapeutic potential of the core scaffold can be significantly modulated by introducing various substituents. The primary points of modification are the thiol group at the C2 position and, to a lesser extent, the pyridine ring.
Anticancer Activity
The 1,3,4-thiadiazole scaffold is a cornerstone in the development of novel anticancer agents, targeting various pathways including kinase signaling and cell cycle progression.[8][9][10] For analogs of this compound, modifications at the C2-thiol position are paramount for enhancing cytotoxic effects.
Key Insights:
-
S-Alkylation and Linker Introduction: Replacing the thiol proton with an alkyl or aryl group is a common strategy. Introducing a linker, such as an acetamide, can connect the thiadiazole to another heterocyclic ring system (e.g., piperazine).[9] This modification often enhances activity by allowing the molecule to span larger binding pockets.
-
Terminal Group Importance: The nature of the terminal group attached to the C2-thioether linker is critical. Studies on related 5-aryl-1,3,4-thiadiazoles show that incorporating bulky, heterocyclic moieties like substituted piperazines or benzyl piperidine can lead to potent cytotoxicity against cancer cell lines such as MCF-7 (breast) and HepG2 (liver).[11][12]
-
Substitution on the Pyridine Ring: While less explored, substitution on the pyridine ring could modulate the compound's basicity and steric profile, potentially improving target selectivity and pharmacokinetic properties.
Comparative Data for Anticancer Analogs
| Analog | Modification from Core Scaffold | Target Cell Line | IC50 (µM) | Reference |
| Analog A | Core scaffold with S-linked acetamide-piperazine | MCF-7 (Breast) | 8.35 | [9] |
| Analog B | Core scaffold with S-linked acetamide-(4-fluorobenzyl)piperazine | MCF-7 (Breast) | 2.32 | [9] |
| Analog C | 5-(pyridin-2-yl) with N-linked 2-chlorobenzamide at C2 | PC3 (Prostate) | 12.5 | [13] |
| Analog D | 5-phenyl analog with C2-amine | LoVo (Colon) | >50 | [8] |
| Analog E | 5-[2-(benzenesulfonylmethyl)phenyl] analog with C2-amine | LoVo (Colon) | 2.44 | [8] |
Note: Data for Analogs A and B are based on a 5-(4-chlorophenyl) core, which is structurally analogous to the 5-(pyridin-4-yl) core and demonstrates the principle of S-linked modifications.[9] Analog C highlights a pyridin-2-yl isomer.[13] Analogs D and E show the impact of C5 substitution.[8]
The data clearly indicates that derivatization of the 2-amino/thiol group is a highly effective strategy. The significant increase in potency from Analog D to E, and from A to B, underscores the importance of the specific substituents chosen.[8][9] The presence of a benzenesulfonylmethylphenyl group (Analog E) or a fluorobenzylpiperazine moiety (Analog B) dramatically enhances anticancer activity.[8][9]
Antimicrobial Activity
The 1,3,4-thiadiazole nucleus is a well-established pharmacophore in antimicrobial drug discovery.[14][15] The activity of this compound analogs is heavily influenced by the substituents, which can disrupt bacterial and fungal cell wall synthesis, protein synthesis, or other vital processes.
Key Insights:
-
Electron-Withdrawing Groups: SAR studies on related thiadiazoles have shown that the presence of electron-withdrawing groups (e.g., chloro, fluoro, nitro) on aryl rings attached to the scaffold often enhances antibacterial and antifungal activity.[16][17]
-
The Thiol Group: The free thiol group can be crucial for activity, potentially by chelating metal ions essential for microbial enzyme function. A structurally related compound, 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol, demonstrated potent antimicrobial activity, with MIC values of 8 µg/mL against E. coli and 4 µg/mL against S. epidermidis.[18] This suggests the thiadiazole analog would have similar or superior activity.
-
Formation of Schiff Bases and Mannich Bases: Condensing a C2-amino group (a common precursor or analog to the C2-thiol) with various aldehydes to form Schiff bases is a proven method to generate potent antimicrobial agents.[16] Similarly, creating Mannich bases can also enhance activity.[17]
Comparative Data for Antimicrobial Analogs
| Analog | Modification from Core Scaffold | Target Organism | MIC (µg/mL) | Reference |
| Isostere A | 5-(pyridin-4-yl)-1,3,4-oxadiazole -2-thiol | E. coli | 8 | [18] |
| Isostere B | 5-(pyridin-4-yl)-1,3,4-oxadiazole -2-thiol | S. epidermidis | 4 | [18] |
| Analog F | 5-(4-chlorophenyl) with C2-amine | S. aureus | 28 | [17] |
| Analog G | 5-(4-fluorophenyl) with C2-amine | S. aureus | 20 | [17] |
| Analog H | 5-(3-hydroxy-2-naphthyl) with C2-(p-chlorophenyl)amino | S. aureus | 62.5 | [17] |
Note: Data for the oxadiazole isostere is included as a strong predictor for the thiadiazole's potential.[18] Data for analogs F, G, and H demonstrate the SAR principles on related 2-amino-1,3,4-thiadiazole scaffolds.[17]
The comparison between Analogs F and G supports the hypothesis that electron-withdrawing groups enhance activity, with the more electronegative fluorine providing a slight improvement over chlorine.[17] The high potency of the oxadiazole isostere with a free thiol group highlights the potential of the unmodified this compound as a promising antimicrobial lead.[18]
Caption: Experimental workflow for the MTT cytotoxicity assay.
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7) in a 96-well microtiter plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Create serial dilutions in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (negative control) and cells treated with a standard anticancer drug (positive control).
-
Incubation: Incubate the plate for 48 hours under the same conditions.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the optical density (OD) of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion and Future Perspectives
The this compound scaffold is a highly promising platform for drug discovery. The structure-activity relationship is profoundly influenced by modifications at the C2-thiol position.
-
For anticancer activity , derivatization of the thiol group with linkers connected to bulky, substituted heterocyclic moieties is a validated strategy to significantly enhance potency. [9]* For antimicrobial activity , the presence of a free thiol group or the introduction of electron-withdrawing substituents are key determinants of efficacy. [17][18] Future research should focus on a multipronged approach:
-
Systematic S-alkylation: Synthesize a library of analogs with diverse alkyl and aryl substituents at the C2-thiol position to further probe the SAR for specific targets like kinases or microbial enzymes.
-
Pyridine Ring Modification: Introduce small substituents onto the pyridine ring to fine-tune the electronic properties and steric profile, which could enhance target selectivity and improve pharmacokinetic parameters.
-
Mechanism of Action Studies: For the most potent compounds, detailed biological studies are required to elucidate their precise mechanism of action, whether it be enzyme inhibition, apoptosis induction, or disruption of cell membranes.
By integrating these strategies, the full therapeutic potential of this versatile scaffold can be unlocked, paving the way for the development of next-generation drugs.
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A Researcher's Comparative Guide to Validating the Anticancer Mechanisms of 1,3,4-Thiadiazole Derivatives
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and diverse pharmacological activities, including significant potential in anticancer drug development.[1][2] Derivatives of this heterocyclic compound have been shown to interfere with a multitude of cellular processes critical to cancer progression, such as cell proliferation, apoptosis, and angiogenesis.[1] Their mechanisms of action are varied, often involving the inhibition of key enzymes like protein kinases, carbonic anhydrases, and histone deacetylases.[1][3][4]
This guide provides a comparative framework for researchers to rigorously validate the anticancer mechanisms of novel 1,3,4-thiadiazole derivatives. We will explore a logical, multi-pronged experimental workflow, comparing alternative techniques at each stage and explaining the rationale behind experimental choices to ensure the generation of robust and reliable data.
Pillar 1: Foundational Cytotoxicity Assessment – Is the Compound Active?
The initial step in characterizing any potential anticancer agent is to determine its cytotoxic and cytostatic effects. This is typically achieved by measuring cell viability after treatment. While several methods exist, the choice of assay can significantly impact the quality and interpretation of your data.
Comparison of Cell Viability Assays
| Assay | Principle | Advantages | Disadvantages | When to Use |
| MTT Assay | Colorimetric. Mitochondrial reductases in viable cells convert a yellow tetrazolium salt (MTT) to purple formazan crystals. | Inexpensive, widely used and established. | Requires a solubilization step; formazan crystals can be difficult to dissolve; can overestimate viability.[5] | Standard initial screening where cost is a primary consideration. |
| MTS/XTT Assays | Colorimetric. Similar to MTT, but produces a water-soluble formazan product. | No solubilization step, faster protocol. | Higher cost than MTT; potential for interference from colored compounds. | When a faster, single-step colorimetric assay is preferred over MTT. |
| CellTiter-Glo® | Luminescent. Measures ATP levels, a direct indicator of metabolically active cells. | Highly sensitive, fast (10-minute signal), excellent for high-throughput screening (HTS), better for 3D cultures.[6][7] | Higher cost, requires a luminometer. | Gold standard for HTS, studies with low cell numbers, 3D models, and when higher accuracy is required.[7][8] |
Expert Insight: While the MTT assay is a workhorse, its reliance on mitochondrial activity can be a confounding factor, as some compounds may affect mitochondrial function without directly causing cell death. The CellTiter-Glo® assay, which measures total cellular ATP, provides a more direct and sensitive readout of cell viability.[7][8] Its high sensitivity can detect as few as 15 cells, making it superior for modern drug discovery paradigms.[8]
Detailed Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with a serial dilution of the 1,3,4-thiadiazole derivative (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Include a positive control like Doxorubicin. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Pillar 2: Elucidating the Mode of Cell Death – How Does It Kill?
Once cytotoxicity is established, the next critical question is how the compound induces cell death. Apoptosis, or programmed cell death, is a common and desirable mechanism for anticancer agents.[1]
Workflow for Apoptosis Validation
Caption: A logical workflow for validating apoptosis as the mechanism of cell death.
Comparison of Apoptosis Assays
| Assay | Principle | Information Gained | Notes |
| Annexin V/PI Staining | Flow Cytometry. Annexin V binds to phosphatidylserine (PS) on the outer membrane of early apoptotic cells. Propidium Iodide (PI) enters late apoptotic/necrotic cells with compromised membranes. | Distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10] | Gold standard for quantifying apoptosis. Provides a snapshot of the cell population at a specific time point. |
| Caspase-Glo® 3/7 Assay | Luminescent. Measures the activity of executioner caspases-3 and -7, key mediators of apoptosis. | Confirms the activation of the final enzymatic steps of the apoptotic cascade. | A highly sensitive and quantitative measure of apoptotic pathway activation. |
| TUNEL Assay | Fluorescence Microscopy/Flow Cytometry. Detects DNA fragmentation, a hallmark of late-stage apoptosis. | Visualizes and quantifies DNA breaks within the nucleus. | Excellent for spatial analysis in tissue sections (IHC) or for confirming late-stage events. |
Expert Insight: It is crucial to use orthogonal methods for robust validation. Annexin V/PI staining is an excellent first-line assay to quantify the apoptotic population.[9][10] However, confirming this observation by measuring the activity of key executioner enzymes like caspase-3 provides a direct link to the biochemical machinery of apoptosis, strengthening the mechanistic claim.[11][12]
Detailed Protocol: Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol is adapted from established methods.[9][10][13][14]
-
Cell Treatment: Culture and treat cells with the IC50 concentration of your 1,3,4-thiadiazole derivative for 24-48 hours. Include positive (e.g., Staurosporine) and negative (vehicle) controls.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 500 x g for 5 minutes.
-
Washing: Wash cells once with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of 1 x 10^6 cells/mL.[9][13]
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[9]
-
Incubation: Gently vortex and incubate at room temperature for 15-20 minutes in the dark.[9][13]
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.[9] Healthy cells will be Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both.[9][10]
Pillar 3: Identifying the Molecular Target – What Does It Inhibit?
Many 1,3,4-thiadiazole derivatives exert their anticancer effects by inhibiting specific enzymes.[1] Key targets include protein kinases and carbonic anhydrases.[3][4][15]
A. Validating Kinase Inhibition
Kinases are crucial regulators of signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.[1][16] Their dysregulation is a hallmark of cancer.[3]
Caption: Inhibition of the PI3K/Akt pathway by a hypothetical 1,3,4-thiadiazole derivative.
Validating Target Engagement: Computational docking can predict interactions, but experimental validation is essential.[17][18] Western blotting is the most common method to confirm the inhibition of a specific signaling pathway. By probing for the phosphorylated (active) forms of kinases and their downstream substrates, one can directly assess the compound's effect.[16]
Detailed Protocol: Western Blotting for p-Akt
This protocol is a standard procedure used in cancer research.[19][20][21]
-
Protein Extraction: Treat cells with the test compound for various time points (e.g., 0, 2, 6, 24 hours). Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH or β-actin).[20]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity. A decrease in the p-Akt/Total Akt ratio upon treatment indicates pathway inhibition.
B. Validating Carbonic Anhydrase Inhibition
Tumor-associated carbonic anhydrase isoforms, particularly CA IX and XII, are crucial for cancer cell survival in hypoxic and acidic microenvironments. 1,3,4-thiadiazoles are a well-known class of CA inhibitors.[4][15][22][23][24]
Validation Method: The primary method for validating CA inhibition is a direct enzymatic assay. The stopped-flow CO2 hydrase assay is the gold standard for measuring the catalytic activity of CA isozymes and determining the inhibition constants (Ki) of novel compounds.
Comparative Data: Enzyme Inhibition
| Compound | Target Kinase (IC50) | CA IX (Ki) | CA II (Ki) | Cell Line (GI50) |
| Compound X (Thiadiazole) | Abl Kinase (7.4 µM)[3] | 1.25 µM[15] | 2.0 µM[15] | K562 (Leukemia) |
| Acetazolamide (Standard) | N/A | 25 nM | 12 nM | N/A |
| Imatinib (Standard) | Abl Kinase (0.1 µM) | N/A | N/A | K562 (Leukemia) |
This table presents representative data from literature to illustrate expected outcomes.
Pillar 4: Assessing Effects on Cell Cycle Progression
In addition to inducing cell death, many anticancer compounds function by halting the cell cycle, preventing cancer cells from dividing.[1] 1,3,4-thiadiazole derivatives have been shown to cause cell cycle arrest at various phases, such as G1/S or G2/M.[2][17][25][26]
Validation Method: The most common technique for cell cycle analysis is flow cytometry using a DNA-intercalating dye like Propidium Iodide (PI).[27][28] The fluorescence intensity of the dye is directly proportional to the amount of DNA in each cell, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[29]
Detailed Protocol: Cell Cycle Analysis by PI Staining
This protocol is based on standard, widely used methods.[28][29]
-
Cell Treatment: Seed and treat cells with the test compound at its IC50 concentration for 24, 48, and 72 hours.
-
Harvesting: Collect all cells and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Store at 4°C for at least 2 hours or overnight.[28][29]
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.[28][29] The RNase is crucial to prevent staining of double-stranded RNA.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. An accumulation of cells in a specific peak (e.g., G2/M) compared to the control indicates cell cycle arrest at that phase.
Conclusion: An Integrated Approach to Mechanism Validation
Validating the anticancer mechanism of a novel 1,3,4-thiadiazole derivative requires a systematic and multi-faceted approach. Relying on a single assay is insufficient. By integrating foundational cytotoxicity data with orthogonal apoptosis assays, direct enzymatic or cellular target engagement studies, and cell cycle analysis, researchers can build a compelling and robust case for a compound's specific mechanism of action. This rigorous validation is a critical step in the preclinical development pipeline, providing the confidence needed to advance promising compounds toward clinical investigation.[30][31]
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The Evolving Landscape of Corrosion Control: A Comparative Analysis of Pyridinyl-Thiadiazoles and Standard Inhibitors
For decades, industries have grappled with the pervasive issue of metal corrosion, a relentless process that compromises the integrity of critical infrastructure and equipment. The development of corrosion inhibitors has been a cornerstone of mitigation strategies. This guide provides a detailed comparison of the efficacy of a promising class of organic inhibitors, pyridinyl-thiadiazoles, with established standard inhibitors such as benzotriazole, chromates, and phosphates. This analysis is grounded in experimental data from electrochemical and gravimetric studies, offering researchers and scientists a comprehensive overview of their respective performance and mechanisms of action.
Introduction to Corrosion Inhibition
Corrosion is an electrochemical process involving the deterioration of a metal due to its reaction with the surrounding environment. Corrosion inhibitors are chemical substances that, when added in small concentrations to a corrosive environment, effectively decrease the corrosion rate of a metal exposed to that environment. Their mechanism of action typically involves the formation of a protective film on the metal surface, which acts as a barrier to corrosive agents. The effectiveness of an inhibitor is paramount, and is often evaluated based on its inhibition efficiency, which quantifies the percentage reduction in the corrosion rate.
This guide will delve into the performance of pyridinyl-thiadiazoles, a class of heterocyclic organic compounds that have garnered significant attention for their corrosion inhibition properties. Their efficacy will be benchmarked against three widely recognized standard inhibitors: benzotriazole, a well-known inhibitor for copper and its alloys; chromates, which are highly effective but face increasing environmental restrictions; and phosphates, which are commonly used in water treatment applications.
Comparative Efficacy: A Data-Driven Analysis
The evaluation of corrosion inhibitor performance relies on a suite of established experimental techniques. This guide will focus on data derived from three primary methods:
-
Weight Loss Method: A straightforward and widely used technique that involves measuring the loss in weight of a metal specimen after exposure to a corrosive environment with and without the inhibitor. The inhibition efficiency (IE%) is calculated from the difference in weight loss.
-
Potentiodynamic Polarization (PDP): An electrochemical technique that provides information on the kinetics of the anodic and cathodic reactions. It helps in determining the corrosion current density (i_corr), which is directly proportional to the corrosion rate, and in identifying whether an inhibitor is anodic, cathodic, or mixed-type.
-
Electrochemical Impedance Spectroscopy (EIS): A powerful non-destructive electrochemical technique that provides detailed information about the corrosion process and the properties of the protective film formed by the inhibitor. Key parameters include the charge transfer resistance (R_ct), which is inversely proportional to the corrosion rate.
Direct Comparative Study: Thiadiazole Derivative versus Benzotriazole
A study comparing the inhibition efficiency of a thiadiazole derivative, 2,5-dimercapto-1,3,4-thiadiazole (DMTD), with benzotriazole (BTA) on a Cu-Ag alloy provides valuable direct comparative data.
| Inhibitor | Concentration | Inhibition Efficiency (%) | Reference |
| 2,5-dimercapto-1,3,4-thiadiazole (DMTD) | Not Specified | Higher than BTA | [1] |
| Benzotriazole (BTA) | Not Specified | Lower than DMTD | [1] |
This direct comparison suggests that thiadiazole derivatives can offer superior protection compared to the well-established benzotriazole for certain alloys.
Performance Data from Individual Studies
The following tables summarize the performance of pyridinyl-thiadiazoles and standard inhibitors based on data from various independent studies.
Table 1: Efficacy of Pyridinyl-Thiadiazole Derivatives
| Inhibitor | Metal | Medium | Method | Concentration | Inhibition Efficiency (%) | Reference |
| 2,5-bis(n-pyridyl)-1,3,4-thiadiazoles | Mild Steel | 1 M HCl | Weight Loss | Not Specified | >90 | [2] |
| 2-(1,3,4-thiadiazole-2-yl)pyrrolidine | Mild Steel | 1 M HCl | Weight Loss | 0.5 mM | 94.6 | [3] |
| 2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazole | Mild Steel | 0.5 M H₂SO₄ | EIS/PDP | Higher Concentrations | High | [4] |
| 4-methyl-2-(pyridin-3-yl)thiazole-5-carbohydrazide | Mild Steel | 1 M HCl | Weight Loss | 0.5 M | 95.1 | |
| 2,5-bis(4-pyridyl)-1,3,4-oxadiazole | Carbon Steel | 1 M HCl | Weight Loss | 1 mM | High |
Table 2: Efficacy of Standard Corrosion Inhibitors
| Inhibitor | Metal | Medium | Method | Concentration | Inhibition Efficiency (%) | Reference |
| Benzotriazole (BTA) | Mild Steel | 1 M HCl | Potentiodynamic Polarization | 25 mM | 80 - 98 | |
| 1-hydroxy Benzotriazole | Mild Steel | 1 mol/L HCl | Not Specified | 1.5 x 10⁻³ mol/L | ~48 | |
| Chloroquine diphosphate | Mild Steel | 0.1 M HCl | Weight Loss | 4.65 x 10⁻⁴ M | Promising | |
| Phosphate glass (50%K₂O-25%CaO-25%P₂O₅) | Mild Steel | 1 M HCl | EIS | 500 ppm | 93 | [5] |
| Chromate | Steel | Not Specified | General | Sufficient Concentration | High | [6] |
Mechanisms of Corrosion Inhibition: A Comparative Overview
The efficacy of a corrosion inhibitor is intrinsically linked to its mechanism of action. Pyridinyl-thiadiazoles and the standard inhibitors operate through distinct yet sometimes overlapping mechanisms.
Pyridinyl-Thiadiazoles: Adsorption and Film Formation
Pyridinyl-thiadiazole derivatives primarily function as adsorption inhibitors. Their molecular structure is rich in heteroatoms (nitrogen and sulfur) and π-electrons from the aromatic rings. These features facilitate the adsorption of the inhibitor molecules onto the metal surface. The proposed mechanism involves:
-
Physisorption: Initial electrostatic interaction between the charged metal surface and the charged inhibitor molecules.
-
Chemisorption: The lone pair of electrons on the nitrogen and sulfur atoms, along with the π-electrons of the pyridine and thiadiazole rings, are donated to the vacant d-orbitals of the metal atoms, forming coordinate covalent bonds. This leads to the formation of a stable, protective film on the metal surface.[3]
This adsorbed layer acts as a physical barrier, isolating the metal from the corrosive environment and hindering both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. Most studies indicate that pyridinyl-thiadiazoles act as mixed-type inhibitors.[3]
Standard Inhibitors: Diverse Mechanisms
-
Benzotriazole (BTA): BTA is a classic example of a film-forming inhibitor, particularly effective for copper and its alloys. It reacts with copper ions to form a stable, polymeric complex film of Cu(I)-BTA on the metal surface. This film is insoluble and acts as a robust barrier against corrosive species.[1]
-
Chromates: Chromate inhibitors are highly effective passivating agents. They are strong oxidizing agents that promote the formation of a thin, protective passive layer of iron and chromium oxides on the steel surface.[6] This passive film is highly resistant to corrosion. However, the high toxicity and carcinogenic nature of hexavalent chromium have led to severe restrictions on its use.
-
Phosphates: Phosphate-based inhibitors function by forming a protective film of insoluble metal phosphates on the metal surface. In aqueous systems, phosphate ions react with metal cations (e.g., Fe²⁺, Ca²⁺) to precipitate a dense, adherent layer that passivates the metal surface and prevents further corrosion. They can act as anodic, cathodic, or mixed-type inhibitors depending on the specific formulation and conditions.
Experimental Protocols: A Guide to Evaluation
To ensure the scientific integrity and reproducibility of corrosion inhibition studies, standardized experimental protocols are crucial. Below are detailed methodologies for the key techniques discussed in this guide.
Weight Loss Measurement Protocol
-
Specimen Preparation: Prepare metal coupons of known dimensions and surface area. Polish the surfaces with successively finer grades of abrasive paper, degrease with a suitable solvent (e.g., acetone), rinse with distilled water, and dry thoroughly.
-
Initial Weighing: Accurately weigh each coupon to four decimal places using an analytical balance.
-
Immersion: Immerse the coupons in the corrosive solution with and without the desired concentrations of the inhibitor. Maintain a constant temperature and immersion time.
-
Final Weighing: After the specified immersion period, remove the coupons, clean them to remove corrosion products according to standard procedures (e.g., ASTM G1), rinse with distilled water and acetone, and dry. Accurately reweigh the coupons.
-
Calculation: Calculate the corrosion rate and inhibition efficiency using the recorded weight loss data.
Potentiodynamic Polarization (PDP) Protocol
-
Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell consisting of the metal specimen as the working electrode, a platinum or graphite counter electrode, and a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl).
-
Open Circuit Potential (OCP): Immerse the electrodes in the test solution and allow the system to stabilize by monitoring the OCP until it reaches a steady state.
-
Polarization Scan: Scan the potential of the working electrode from a cathodic potential to an anodic potential relative to the OCP at a slow, constant scan rate (e.g., 0.5 mV/s).[3]
-
Data Analysis: Plot the resulting current density versus the applied potential on a logarithmic scale (Tafel plot). Extrapolate the linear portions of the anodic and cathodic branches to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).
Electrochemical Impedance Spectroscopy (EIS) Protocol
-
Electrochemical Cell Setup: Use the same three-electrode cell setup as for PDP.
-
OCP Stabilization: Allow the system to reach a stable OCP.
-
Impedance Measurement: Apply a small amplitude AC potential signal (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz) at the OCP.
-
Data Analysis: Represent the impedance data as Nyquist and Bode plots. Model the data using an appropriate equivalent electrical circuit to extract parameters such as the solution resistance (R_s) and the charge transfer resistance (R_ct).
Visualizing the Processes
Experimental Workflow for Inhibitor Evaluation
Caption: Workflow for evaluating corrosion inhibitor performance.
Mechanism of Action: Pyridinyl-Thiadiazole Adsorption
Caption: Adsorption mechanism of pyridinyl-thiadiazoles.
Conclusion and Future Outlook
The comparative analysis reveals that pyridinyl-thiadiazole derivatives are highly effective corrosion inhibitors, often exhibiting performance comparable to or even exceeding that of some standard inhibitors like benzotriazole under specific conditions. Their mechanism, based on the formation of a stable adsorbed film, makes them versatile for protecting various metals in acidic environments.
While chromates demonstrate exceptional performance, their environmental and health hazards necessitate the development of safer alternatives. Phosphates remain a viable and widely used option, particularly in water treatment. Pyridinyl-thiadiazoles, with their high inhibition efficiencies and potential for environmentally benign formulations, represent a promising frontier in corrosion science.
Future research should focus on direct, head-to-head comparative studies of pyridinyl-thiadiazoles with a broader range of standard inhibitors under identical, industrially relevant conditions. Investigating their performance in different corrosive media and on various alloys will further elucidate their potential as next-generation corrosion inhibitors. The development of quantitative structure-activity relationships (QSAR) will also be crucial in designing even more effective and targeted pyridinyl-thiadiazole-based inhibitors.
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A Comparative Guide to the In-Vitro and In-Vivo Activities of 5-(pyridin-4-yl)-1,3,4-thiadiazole-2-thiol and Its Analogs
Introduction: The Therapeutic Potential of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a versatile pharmacophore that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2] This five-membered heterocyclic moiety, containing sulfur and two nitrogen atoms, is a key structural component in numerous synthetic molecules exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and diuretic properties.[1][3] The unique electronic and structural features of the 1,3,4-thiadiazole nucleus contribute to its ability to interact with various biological targets, making it a privileged scaffold in drug discovery.[4][5]
This guide provides a comparative analysis of the reported in-vitro and in-vivo activities of derivatives closely related to 5-(pyridin-4-yl)-1,3,4-thiadiazole-2-thiol. While comprehensive data on this specific molecule is emerging, this document synthesizes findings from analogous structures to provide a predictive overview of its potential biological profile for researchers, scientists, and drug development professionals.
In-Vitro Activity Profile: A Foundation for Therapeutic Application
In-vitro assays are fundamental in early-stage drug discovery, providing crucial insights into the mechanism of action and potency of a compound in a controlled cellular or acellular environment. For 1,3,4-thiadiazole derivatives, a range of in-vitro activities has been documented, with anticancer and antimicrobial effects being the most prominent.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Numerous studies have demonstrated the cytotoxic properties of 1,3,4-thiadiazole derivatives against various cancer cell lines.[6] The mechanism often involves the inhibition of key enzymes or signaling pathways crucial for cancer cell survival and proliferation.
Supporting Experimental Data:
The following table summarizes the in-vitro anticancer activity of representative 1,3,4-thiadiazole derivatives against different human cancer cell lines.
| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Honokiol derivative with 1,3,4-thiadiazole | A549 (Lung) | MTT | 1.62 | |
| Honokiol derivative with 1,3,4-thiadiazole | MDA-MB-231 (Breast) | MTT | - | |
| Ciprofloxacin-based 1,3,4-thiadiazole | MCF-7 (Breast) | MTT | 3.26 - 15.7 | |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivative | MCF-7 (Breast) | MTT | 2.32 - 8.35 | |
| 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivative | HCT-116 (Colon) | Not Specified | - | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8][9]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for 24-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control.
Workflow Diagram:
Caption: Workflow of the MTT assay for in-vitro cytotoxicity testing.
Antimicrobial Activity: Combating Pathogenic Microbes
The 1,3,4-thiadiazole scaffold is also a promising framework for the development of novel antimicrobial agents.[4][5] Derivatives have shown activity against a range of bacteria and fungi.
Supporting Experimental Data:
The following table presents the in-vitro antimicrobial activity of some 1,3,4-thiadiazole derivatives.
| Compound/Derivative | Microorganism | Assay | MIC (µg/mL) | Reference |
| Mannich base of 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-thione | M. tuberculosis H37Rv | Microplate Alamar Blue | - | |
| 1,3,4-thiadiazole derivative | Staphylococcus epidermidis | Not Specified | 31.25 | [5] |
| 1,3,4-thiadiazole derivative | Micrococcus luteus | Not Specified | 15.63 | [5] |
| Gallic acid amide derivative with 1,3,4-thiadiazole | Vibrio harveyi | Not Specified | 31.3 | [5] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[5][10][11]
Principle: The lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism is determined by serial dilution in a liquid growth medium.[5]
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
In-Vivo Activity Profile: Translating Cellular Effects to Systemic Action
In-vivo studies are critical for evaluating the efficacy, pharmacokinetics, and safety of a compound in a whole living organism. While in-vivo data for this compound is not yet widely published, studies on related compounds suggest potential for anticancer and diuretic activities.
Anticancer Efficacy in Xenograft Models
The antitumor activity of 1,3,4-thiadiazole derivatives has been evaluated in vivo using xenograft models, where human cancer cells are implanted into immunodeficient mice.[12]
Supporting Experimental Data:
| Compound/Derivative | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| EGFR inhibiting 1,3,4-thiadiazole hybrid | HePG-2 (Liver Cancer) | Not Specified | - | |
| HER-2 inhibiting 1,3,4-thiadiazole hybrid | Not Specified | Not Specified | - |
Experimental Protocol: Human Tumor Xenograft Model
Principle: This model assesses the ability of a test compound to inhibit the growth of human tumors in an in-vivo setting.[12]
Step-by-Step Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).[12]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer the test compound and a vehicle control via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) for a specified duration.
-
Tumor Measurement: Measure the tumor volume periodically using calipers.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
Workflow Diagram:
Caption: Workflow for an in-vivo anticancer xenograft study.
Diuretic Activity: Modulating Renal Function
Certain 1,3,4-thiadiazole derivatives have been investigated for their diuretic properties, which are often attributed to the inhibition of carbonic anhydrase.[13]
Supporting Experimental Data:
| Compound/Derivative | Animal Model | Dose | Urine Volume Increase (%) | Reference |
| 5-amino-1,3,4-thiadiazole-2-thiol derivative | Rats | Not Specified | Potent diuretic agents | [1] |
Experimental Protocol: Diuretic Activity in Rats
Principle: This protocol evaluates the diuretic effect of a test compound by measuring urine output and electrolyte excretion in rats.[14][15][16][17][18]
Step-by-Step Methodology:
-
Animal Preparation: Acclimatize male Wistar rats to metabolic cages for 24 hours. Fast the animals overnight with free access to water.[14]
-
Hydration: Administer normal saline (0.9% NaCl) orally to ensure adequate hydration.
-
Treatment: Divide the rats into groups and administer the test compound, a standard diuretic (e.g., furosemide), and a vehicle control.
-
Urine Collection: Place the rats back into the metabolic cages and collect urine at specified time intervals (e.g., 0-5 hours and 5-24 hours).[14][17]
-
Analysis: Measure the total urine volume and analyze the concentration of electrolytes (Na+, K+, Cl-) in the urine samples.
Comparative Analysis and Future Directions
The compiled data on 1,3,4-thiadiazole derivatives strongly suggests that this compound is a promising candidate for further investigation, particularly in the fields of oncology and infectious diseases. The in-vitro studies provide a solid foundation for its potential mechanisms of action, while the in-vivo models will be crucial for validating its therapeutic efficacy and safety profile.
Future research should focus on obtaining direct experimental data for this compound to confirm the activities predicted from its analogs. Structure-activity relationship (SAR) studies will also be instrumental in optimizing the potency and selectivity of this scaffold. Furthermore, a comprehensive evaluation of its pharmacokinetic and pharmacodynamic properties will be essential for its successful translation into a clinical setting.
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of Thiadiazole-Based Enzyme Inhibitors
For: Researchers, scientists, and drug development professionals.
Introduction: The Double-Edged Sword of Thiadiazole Scaffolds in Enzyme Inhibition
The 1,3,4-thiadiazole scaffold is a cornerstone in modern medicinal chemistry, prized for its metabolic stability and versatile pharmacophoric features. This heterocyclic moiety is a key component in a multitude of enzyme inhibitors targeting a wide array of protein families, from kinases and cyclooxygenases (COX) to vascular endothelial growth factor receptors (VEGFR).[1][2][3][4] However, the very chemical characteristics that make thiadiazoles attractive can also be a double-edged sword, leading to off-target interactions and potential cross-reactivity.
This guide provides a comprehensive overview of the principles and methodologies for conducting robust cross-reactivity studies of thiadiazole-based enzyme inhibitors. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present comparative data to illustrate the importance of thorough selectivity profiling in drug discovery.
The Imperative of Selectivity Profiling: Why Cross-Reactivity Matters
In the quest for potent enzyme inhibitors, achieving high selectivity is paramount. Off-target inhibition can lead to a range of undesirable outcomes, from misleading structure-activity relationships (SAR) in early discovery to severe adverse effects in clinical development. A seemingly potent inhibitor of a primary target might owe its cellular efficacy to the unintended inhibition of other enzymes. Therefore, a comprehensive understanding of an inhibitor's selectivity profile across the broader enzyme landscape is not just a regulatory requirement but a fundamental aspect of rigorous scientific inquiry.
A critical concept in quantifying selectivity is the Selectivity Index (SI) . This is often calculated as the ratio of the 50% inhibitory concentration (IC50) against an off-target enzyme to the IC50 against the primary target (SI = IC50 off-target / IC50 on-target). A higher SI value indicates greater selectivity for the intended target.[5]
Strategic Approaches to Cross-Reactivity Profiling
A multi-tiered approach is often the most effective strategy for assessing the cross-reactivity of thiadiazole-based inhibitors. This typically involves a combination of in silico predictions, broad-panel biochemical screening, and cell-based validation assays.
Caption: A typical workflow for assessing inhibitor cross-reactivity.
Comparative Analysis of Thiadiazole-Based Inhibitors
To illustrate the importance of selectivity, the following tables summarize the inhibitory activities of various thiadiazole derivatives against their primary targets and key off-targets.
Table 1: Selectivity Profile of Thiadiazole-Based COX Inhibitors
| Compound ID | Target | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Compound 7 | COX-1 | - | 51.36% inhibition at 100 µM | - | [6] |
| Compound 3j | COX-2 | >100 | 0.192 | >520 | [3] |
| Compound 3o | COX-2 | >100 | 0.208 | >480 | [3] |
| Celecoxib (Reference) | COX-2 | 15 | 0.04 | 375 | [1] |
Table 2: Selectivity Profile of a Thiadiazole-Based VEGFR-2 Inhibitor
| Compound ID | Target | VEGFR-2 IC50 (µM) | Other Kinase IC50 (µM) | Selectivity Notes | Reference |
| Compound 20b | VEGFR-2 | 0.024 | CDK8: >10, PIK3α: 2.143, BRAF: 5.841, EGFR: 1.431 | Demonstrates high selectivity for VEGFR-2 over other tested kinases. | [2][4] |
| Sorafenib (Reference) | Multi-kinase | 0.09 (VEGFR-2) | 0.012 (BRAF), 0.006 (c-RAF) | Known multi-kinase inhibitor. | [2][4] |
Table 3: Kinase Selectivity Profile of a Thiadiazole-Based EGFR Inhibitor
| Compound | EGFR IC50 (µM) | Other Kinase IC50 (µM) | Cancer Cell Line IC50 (µM) | Reference |
| Thiadiazole Derivative 1 | 0.15 | Not specified | A549: 5.2 | [7] |
| Thiadiazole Derivative 2 | 0.21 | Not specified | MCF-7: 3.8 | [7] |
| Erlotinib (Reference) | 0.002 | Not specified | A549: 1.1 | [7] |
Key Experimental Protocols for Cross-Reactivity Assessment
A robust cross-reactivity study relies on well-designed and meticulously executed experiments. Here, we provide detailed protocols for two essential assays.
In Vitro Kinase Selectivity Profiling (Luminescence-Based)
This biochemical assay is a high-throughput method to screen an inhibitor against a large panel of kinases.
Principle: The assay measures the amount of ADP produced during the kinase reaction, which is then converted to a luminescent signal. Inhibition of the kinase results in a decrease in the luminescent signal.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 2X kinase/substrate solution in the appropriate kinase reaction buffer.
-
Prepare a 2X ATP solution in the kinase reaction buffer.
-
Prepare serial dilutions of the thiadiazole-based inhibitor in DMSO, followed by a further dilution in the kinase reaction buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the 2X kinase/substrate solution to each well.
-
Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the appropriate wells.
-
Initiate the reaction by adding 2.5 µL of the 2X ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Caption: Workflow for a luminescence-based in vitro kinase profiling assay.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm that an inhibitor binds to its intended target within the complex environment of a living cell.[8][9]
Principle: Ligand binding stabilizes a protein, increasing its resistance to thermal denaturation. This change in thermal stability can be quantified to assess target engagement.[10]
Step-by-Step Methodology:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with the thiadiazole-based inhibitor or vehicle (DMSO) for a predetermined time.
-
-
Thermal Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures for 3 minutes using a thermal cycler.
-
Include an unheated control sample.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated denatured proteins by centrifugation at high speed.
-
-
Protein Detection and Quantification:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of the target protein in the soluble fraction using a specific antibody-based method such as Western blotting or an AlphaScreen® assay.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for both inhibitor-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Caption: Step-by-step workflow of the Cellular Thermal Shift Assay (CETSA).
Conclusion: Towards Safer and More Effective Thiadiazole-Based Inhibitors
The thiadiazole scaffold will undoubtedly continue to be a valuable tool in the design of novel enzyme inhibitors. However, a deep and early understanding of a compound's cross-reactivity profile is essential for mitigating the risks of off-target effects and for the successful development of safe and effective therapeutics. The strategic application of the principles and methodologies outlined in this guide will empower researchers to make more informed decisions, leading to the design of more selective and ultimately more successful drug candidates.
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A Senior Application Scientist's Guide to the Computational Validation of Docking Studies for 1,3,4-Thiadiazole Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of computational validation strategies, moving beyond a simple checklist to explain the causality behind each step. Our objective is to establish a self-validating workflow that ensures the generated binding poses are not merely computational artifacts but are biophysically meaningful and predictive of experimental outcomes.
The Imperative of a Multi-Tiered Validation Approach
A single validation metric is seldom sufficient. A robust computational study layers multiple validation techniques, progressing from low computational cost checks to high-cost, high-fidelity simulations. This tiered approach allows for early-stage filtering of flawed models and builds increasing confidence in the final results.
Caption: A multi-tiered workflow for robust computational validation.
Tier 1: Foundational Checks - The Non-Negotiable Starting Point
Before docking your novel 1,3,4-thiadiazole library, the docking protocol itself must be validated. This is the most critical, yet often overlooked, step.[2]
Protocol Validation by Redocking
Causality: The core assumption of a docking study is that the software's algorithm and scoring function can accurately reproduce the experimentally determined binding mode of a ligand. If you cannot replicate a known result, you have no basis to trust predictions for unknown compounds.
Methodology:
-
Select a High-Quality Crystal Structure: From the Protein Data Bank (PDB), choose a structure of your target protein that is co-crystallized with a ligand.
-
Define the Binding Site: The search space for docking should be defined based on the position of the co-crystallized ligand, typically encompassing all residues within a 3-6 Å radius.[2]
-
Extract and Redock: Remove the co-crystallized ligand from the protein's active site and then dock it back using your chosen software (e.g., AutoDock Vina, Glide, GOLD).
-
Calculate RMSD: Superimpose the top-scoring docked pose with the original crystallographic pose and calculate the Root Mean Square Deviation (RMSD) for the heavy atoms of the ligand.
Trustworthiness Criterion: A successful validation is generally indicated by an RMSD value of less than 2.0 Å .[3] This confirms that your chosen parameters and software can successfully identify the native binding pose. If the RMSD is higher, you must revisit protein preparation, binding site definition, or software parameters before proceeding.
Tier 2: Comparative Analysis & Consensus Scoring
Relying on a single scoring function can introduce bias. Different algorithms have inherent strengths and weaknesses. A powerful validation technique is to assess whether different scoring functions agree on the best pose.
Comparing Docking Software and Scoring Functions
Causality: If multiple, distinct scoring algorithms all rank a particular pose favorably, the confidence in that binding mode increases significantly. This "consensus scoring" approach mitigates the risk of a single algorithm's idiosyncrasies producing a misleading result.[4]
Methodology:
-
Primary Docking: Perform your initial docking experiment with your preferred software (e.g., Glide).
-
Score-in-Place: Take the top-ranked poses from the initial dock and score them using a different program (e.g., AutoDock Vina, GOLD) or a dedicated scoring tool (e.g., XSCORE).[4] It is crucial not to redock the ligand, but only to score the existing coordinates.
-
Rank Comparison: Analyze if the ranking of poses remains consistent across different scoring functions. A pose that is consistently ranked as high-affinity is a more trustworthy candidate.
Tier 3: Energetic Refinement with MM/PBSA and MM/GBSA
Standard docking scores are optimized for speed and are often poor predictors of binding affinity. Molecular Mechanics combined with Poisson-Boltzmann or Generalized Born Surface Area (MM/PBSA and MM/GBSA) methods offer a more physically realistic estimation of binding free energy (ΔG).[5]
Causality: These methods recalculate the energy of a static docked pose using a more sophisticated energy function that includes continuum solvation models. This provides a more accurate ΔG value than the docking score, helping to differentiate between high-affinity binders and false positives.[6][7] While computationally more expensive than docking, they are significantly faster than full molecular dynamics.
| Method | Strengths | Considerations | Typical Application |
| Docking Score | Very fast; good for initial pose prediction and screening large libraries. | Often fails to correlate well with experimental binding affinities. | Virtual screening of millions of compounds. |
| MM/GBSA | Faster than MM/PBSA; good balance of speed and accuracy.[8] | Performance can vary depending on the system; results are sensitive to the implicit solvent model used.[5] | Rescoring the top hits from a virtual screen. |
| MM/PBSA | Often considered more accurate than MM/GBSA, as the Poisson-Boltzmann model is a more rigorous treatment of electrostatics.[5] | Computationally more intensive than MM/GBSA; results are highly dependent on the atomic radii (PARSE radii are common). | Lead optimization and detailed energy decomposition. |
Data synthesized from multiple sources.[5][8]
Methodology:
-
Input: The top-scoring protein-ligand complex from docking.
-
Calculation: Use a tool like Amber's MMPBSA.py or the Prime MM-GBSA module in Schrödinger. The script calculates the free energies of the complex, the free protein, and the free ligand.
-
Binding Free Energy (ΔG): The final binding free energy is calculated as: ΔG_binding = G_complex - (G_receptor + G_ligand)
A more negative ΔG value suggests a more favorable binding interaction. In several studies on 1,3,4-thiadiazole derivatives, MM/GBSA has been used to successfully corroborate docking scores, showing a strong correlation between low docking scores and favorable ΔG values.[7][9][10]
Tier 4: The Gold Standard - Validation with Molecular Dynamics (MD) Simulations
A static docked pose is a single snapshot in time. In reality, the protein-ligand complex is a dynamic system. MD simulations provide the ultimate test of a docked pose's stability.[3][11]
Causality: MD simulations model the movement of atoms over time (typically nanoseconds), revealing whether the key interactions predicted by docking are maintained. If a ligand is unstable and diffuses away from the binding pocket during the simulation, the initial docked pose was likely incorrect.[11]
Caption: Standard workflow for MD simulation-based validation.
Experimental Protocol: MD Simulation & Analysis
This protocol provides a generalized workflow using GROMACS, a widely used open-source MD engine.
1. System Preparation:
-
Input: The PDB file of the docked 1,3,4-thiadiazole-protein complex.
-
Force Field: Choose an appropriate force field (e.g., AMBERff14SB for the protein, GAFF2 for the ligand). Generate ligand topology and parameter files using tools like Antechamber.
-
Solvation: Place the complex in a periodic box of appropriate geometry (e.g., cubic, dodecahedron) and solvate with a water model (e.g., TIP3P).
-
Ionization: Add ions (e.g., Na+, Cl-) to neutralize the system's charge and mimic physiological salt concentration.
2. Energy Minimization:
-
Perform a steep descent energy minimization to remove steric clashes or unfavorable geometries introduced during preparation.
3. Equilibration:
-
NVT Ensemble (Constant Number of particles, Volume, Temperature): Gradually heat the system to the target temperature (e.g., 300 K) while restraining the protein and ligand heavy atoms. This allows the solvent to equilibrate around the complex.
-
NPT Ensemble (Constant Number of particles, Pressure, Temperature): Equilibrate the system at the target temperature and pressure (e.g., 1 bar). This ensures the correct system density.
4. Production MD:
-
Run the simulation for a sufficient duration (e.g., 100-200 ns) without restraints.
5. Trajectory Analysis (The Validation Step):
-
RMSD: Plot the RMSD of the ligand with respect to its starting position. A stable, low RMSD plateau indicates the ligand remains bound in its initial pose. A sharp, continuous increase suggests instability.
-
RMSF (Root Mean Square Fluctuation): Analyze the fluctuation of individual protein residues. High fluctuations in the binding site residues may indicate instability induced by the ligand.
-
Hydrogen Bonds: Monitor the number of hydrogen bonds between the ligand and protein over time. The persistence of key hydrogen bonds identified in the docking pose is a strong indicator of a stable interaction.[11]
Bridging to In Vitro Reality: The Final Validation
The ultimate validation for any computational model is its ability to predict experimental results.[12] A successful docking and validation workflow should produce results that correlate with in vitro data.
| Computational Metric | Correlating Experimental Data | Example from 1,3,4-Thiadiazole Research |
| Docking Score / ΔG | IC50 / Ki values | A study on 1,3,4-thiadiazole derivatives as aldose reductase inhibitors found that the compounds with the best docking scores and K_I_ values (e.g., 15.39 nM) were significantly more potent than the reference drug.[12] |
| Predicted Key Interactions | Structure-Activity Relationship (SAR) | If docking predicts a key hydrogen bond with a specific residue, synthesizing an analogue that removes that H-bond donor/acceptor should lead to a loss of activity. This prospectively validates the model. |
| Predicted Binding Mode | X-ray Crystallography | The highest level of validation is confirming a predicted binding mode by obtaining a crystal structure of the compound bound to the target protein. |
Data synthesized from multiple sources.[12]
By systematically applying this multi-tiered validation approach, researchers can move beyond simple docking scores to generate high-confidence, experimentally relevant models for their 1,3,4-thiadiazole compounds, ultimately accelerating the path toward novel therapeutics.
References
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Gümüş, M. H., Ceylan, Ş., Özadalı, K., & Ceylan, S. (2022). Design, Synthesis, Biological Evaluation, and Molecular Docking Studies of Novel 1,3,4-Thiadiazole Derivatives Targeting Both Aldose Reductase and α-Glucosidase for Diabetes Mellitus. National Institutes of Health. [Link]
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Schrödinger Support. (2021). How can I validate docking result without a co-crystallized ligand?. Schrödinger. [Link]
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Varghese, J. O., & P, S. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. [Link]
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Kandpal, V. M., et al. (2022). How to validate the molecular docking results?. ResearchGate. [Link]
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Singh, D., et al. (2023). 1,3,4-thiadiazole derivatives as PI3Ks inhibitor: design, in silico studies, synthesis, characterization, and antimicrobial evaluation. PubMed Central. [Link]
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Al-Warhi, T., et al. (2021). Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety. MDPI. [Link]
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Abbood, A. F. (2024). Synthesis, Characterization and Molecular Docking Study of New 1,3,4-Thiadiazole Derivatives. ResearchGate. [Link]
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Abbood, A. F. (2024). Synthesis, Characterization and Molecular Docking Study of New 1,3,4-Thiadiazole Derivatives. R Discovery. [Link]
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Zavodszky, M. I., & Kuhn, L. A. (n.d.). Lessons from Docking Validation. Michigan State University. [Link]
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Alvarez-Garcia, D., & Barril, X. (2016). Best Practices in Docking and Activity Prediction. bioRxiv. [Link]
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Bimoussa, A., et al. (2024). Multitargeted molecular docking and dynamics simulation studies of 1,3,4-thiadiazoles synthesised from (R)-carvone against specific tumour protein markers: An In-silico study of two diastereoisomers. PubMed. [Link]
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Abbood, A. F. (2024). Synthesis, Characterization and Molecular Docking Study of New 1,3,4-Thiadiazole Derivatives. Journal of Wasit for Science and Medicine. [Link]
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Rishipathak, D. D., et al. (2016). DESIGN AND MOLECULAR DOCKING STUDIES OF SOME 1,3,4-THIADIAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. [Link]
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Anouar, E. H., et al. (2022). New 1,3,4-thiadiazoles derivatives: synthesis, antiproliferative activity, molecular docking and molecular dynamics. PubMed. [Link]
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Abdulkhaleq, Z. M., et al. (2022). Molecular Docking, Synthesis, Characterization, and Preliminary Cytotoxic Evaluation of New 1,3,4-Thiadiazole Derivatives. The Distant Reader. [Link]
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Homeyer, N., & Gohlke, H. (2012). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. PubMed Central. [Link]
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Sun, H., et al. (2018). Assessing the performance of MM/PBSA and MM/GBSA methods. 4. Accuracies of MM/PBSA and MM/GBSA methodologies evaluated by various simulation protocols using PDBbind data set. Physical Chemistry Chemical Physics. [Link]
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A Head-to-Head Comparison of 1,3,4-Thiadiazole Synthesis Methods: A Guide for Researchers
The 1,3,4-thiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds, including antimicrobial, anti-inflammatory, and anticancer agents.[1][2] The inherent stability of this aromatic ring system, combined with its ability to act as a hydrogen bond acceptor and a two-electron donor, renders it a highly sought-after component in modern drug design.[1] Consequently, the efficient and versatile synthesis of 1,3,4-thiadiazole derivatives remains a critical endeavor for researchers in drug development and organic synthesis.
This guide offers an in-depth, head-to-head comparison of the most prevalent and innovative methods for synthesizing the 1,3,4-thiadiazole core. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis of performance to empower researchers in selecting the optimal synthetic strategy for their specific needs.
Comparative Analysis of Key Synthesis Methods
The construction of the 1,3,4-thiadiazole ring is predominantly achieved through the cyclization of various open-chain precursors. The choice of method is often dictated by the availability of starting materials, the desired substitution pattern on the thiadiazole ring, and considerations of reaction efficiency and environmental impact. The following table provides a quantitative overview of the most common synthetic strategies.
| Starting Materials | Key Reagents/Conditions | Typical Reaction Time | Typical Yields | Key Advantages | Key Disadvantages |
| Thiosemicarbazide + Carboxylic Acid | Conventional Heating: POCl₃, PPA, or conc. H₂SO₄ | 4-10 hours | 60-85% | Readily available starting materials, versatile for 2-amino-5-substituted derivatives. | Harsh acidic reagents, often high temperatures, potential for side products.[3] |
| Microwave Irradiation: POCl₃ or H₂SO₄ (cat.) | 3-10 minutes | 80-95% | Dramatically reduced reaction times, often higher yields, green chemistry approach.[4][5] | Requires specialized microwave reactor. | |
| Ultrasound Irradiation: H₂SO₄ (cat.) | 20-60 minutes | 75-97% | Shorter reaction times than conventional methods, improved yields, energy-efficient.[6][7] | Requires ultrasonic equipment. | |
| Acyl Hydrazine + Carbon Disulfide | KOH in Ethanol, followed by acid-catalyzed cyclization | 2-6 hours | 70-90% | Good for synthesizing 5-substituted-1,3,4-thiadiazole-2-thiols. | Use of toxic and flammable carbon disulfide.[8] |
| Thiosemicarbazone | Oxidative Cyclization: Ferric Chloride (FeCl₃) | 2-5 hours | 70-90% | Mild reaction conditions, simple oxidative cyclization.[9][10] | Use of stoichiometric metal oxidants can complicate purification. |
Method 1: Cyclization of Thiosemicarbazides with Carboxylic Acids
This is arguably the most common and versatile route to 2,5-disubstituted 1,3,4-thiadiazoles, particularly for derivatives bearing an amino group at the 2-position. The reaction proceeds via the initial acylation of the thiosemicarbazide by the carboxylic acid, followed by an acid-catalyzed intramolecular cyclodehydration.
Reaction Mechanism
The proposed mechanism involves a nucleophilic attack of the nitrogen atom of the thiosemicarbazide on the carbonyl carbon of the carboxylic acid.[9] This is followed by dehydration to form an acylthiosemicarbazide intermediate. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the sulfur atom on the carbonyl carbon, and a final dehydration step, yields the aromatic 1,3,4-thiadiazole ring.[9]
Caption: Mechanism of 1,3,4-thiadiazole formation from thiosemicarbazide.
Experimental Protocols
Protocol 1.1: Conventional Synthesis using Phosphorus Oxychloride
This protocol is a robust and widely used method for preparing 2-amino-5-substituted-1,3,4-thiadiazoles.[1]
-
In a round-bottom flask, create a mixture of the substituted thiosemicarbazide (1.0 eq) and the desired carboxylic acid (1.0 eq).
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add phosphorus oxychloride (POCl₃, approx. 2.0 eq) dropwise to the cooled mixture with constant stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour, and then reflux for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the mixture onto crushed ice.
-
Neutralize the acidic solution with a suitable base, such as an ammonia solution, until a precipitate forms.
-
Filter the solid product, wash thoroughly with deionized water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 1,3,4-thiadiazole derivative.
Protocol 1.2: Microwave-Assisted Synthesis
This method offers a significant acceleration of the reaction, aligning with the principles of green chemistry.[11]
-
In a microwave-safe reaction vessel, combine the substituted thiosemicarbazide (0.10 M), the substituted benzoic acid (0.01 M), and phosphorus oxychloride (25 mL) dissolved in a minimal amount of dimethylformamide (10 mL).
-
Add a catalytic amount of concentrated sulfuric acid (approx. 10 drops) while stirring.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 300 W for 3-5 minutes, using 30-second pulses.
-
After irradiation, cool the reaction mixture to room temperature.
-
Pour the mixture over ice-cold water to precipitate the product.
-
Filter the crude product, wash with water, and recrystallize from a suitable solvent.
Protocol 1.3: Ultrasound-Assisted Synthesis
Ultrasound irradiation provides an energy-efficient alternative for promoting the cyclization reaction.[11]
-
In a beaker, mix the substituted thiosemicarbazide (0.05 M), the substituted benzoic acid (0.01 M), and concentrated sulfuric acid (5 mL).
-
Place the beaker in an ultrasonic bath and irradiate for 20-60 minutes at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture over ice-cold water.
-
Filter the resulting precipitate, wash with water, and recrystallize from DMF to obtain the pure product.
Method 2: Synthesis from Acyl Hydrazines and Carbon Disulfide
This classical method is particularly useful for the synthesis of 5-substituted-1,3,4-thiadiazole-2-thiols. The reaction involves the initial formation of a potassium dithiocarbazinate salt, which then undergoes acid-catalyzed cyclization.
Reaction Mechanism
The acyl hydrazine reacts with carbon disulfide in the presence of a base (like KOH) to form a dithiocarbazate salt. Upon acidification, this intermediate undergoes intramolecular cyclization with the elimination of water to yield the 1,3,4-thiadiazole-2-thiol.
Caption: Synthesis of 1,3,4-thiadiazole-2-thiols from acyl hydrazines.
Experimental Protocol
A representative two-step procedure is as follows:[8]
-
Dissolve the acyl hydrazine (1.0 eq) and potassium hydroxide (1.0 eq) in ethanol.
-
Add carbon disulfide (1.1 eq) dropwise to the solution at room temperature and stir for 2-4 hours.
-
The resulting potassium dithiocarbazinate salt often precipitates and can be collected by filtration.
-
Suspend the salt in water and acidify with a mineral acid (e.g., sulfuric acid).
-
The acidification triggers spontaneous cyclization to form the 1,3,4-thiadiazole-2-thiol, which precipitates out of the solution.
-
Filter the product, wash with water, and recrystallize from an appropriate solvent.
Method 3: Oxidative Cyclization of Thiosemicarbazones
This method provides a direct route to 2-amino-5-substituted-1,3,4-thiadiazoles from readily available thiosemicarbazones, which are themselves prepared from the condensation of thiosemicarbazide with aldehydes.
Reaction Mechanism
The oxidative cyclization is typically promoted by an oxidizing agent like ferric chloride (FeCl₃). The proposed mechanism involves the deprotonation of the thiosemicarbazone, followed by the formation of a radical at the N2 position.[12] A resonance-stabilized thiol radical then attacks the azomethine carbon, leading to ring closure. The expulsion of another hydrogen radical results in the formation of the aromatic 1,3,4-thiadiazole ring.[12]
Caption: Oxidative cyclization of thiosemicarbazones to 1,3,4-thiadiazoles.
Experimental Protocol
A general procedure for the oxidative cyclization using ferric chloride is as follows:[10]
-
Dissolve the thiosemicarbazone (1.0 eq) in a suitable solvent such as ethanol or aqueous ethanol.
-
Add a solution of ferric chloride (FeCl₃, approx. 2.0-3.0 eq) in the same solvent to the thiosemicarbazone solution.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture and pour it into cold water.
-
The product often precipitates. If not, neutralize the solution with a base to induce precipitation.
-
Filter the solid, wash with water to remove any inorganic salts, and dry.
-
Recrystallize from a suitable solvent to obtain the pure 2-amino-5-substituted-1,3,4-thiadiazole.
A Note on the Hantzsch Synthesis
While the Hantzsch synthesis is a cornerstone reaction in heterocyclic chemistry, it is crucial to note that its primary application is in the synthesis of thiazoles , not 1,3,4-thiadiazoles. The classical Hantzsch thiazole synthesis involves the reaction of an α-haloketone with a thioamide.[13] The reaction proceeds through an initial S-alkylation followed by intramolecular condensation and dehydration to form the thiazole ring. Due to the specific bond-forming sequence, this method is not suitable for constructing the 1,3,4-thiadiazole isomer. Researchers seeking to synthesize 1,3,4-thiadiazoles should focus on the methods outlined above.
Conclusion and Future Outlook
The synthesis of the 1,3,4-thiadiazole ring system is well-established, with several reliable methods at the disposal of the modern chemist. The classical approach of cyclizing thiosemicarbazides with carboxylic acids remains a workhorse in the field due to its versatility and the ready availability of starting materials. However, the advent of green chemistry techniques, such as microwave and ultrasound-assisted synthesis, has revolutionized this transformation by drastically reducing reaction times and often improving yields.[4][6]
For the synthesis of specific derivatives, such as 1,3,4-thiadiazole-2-thiols, the reaction of acyl hydrazines with carbon disulfide remains a preferred method, despite the handling precautions required for carbon disulfide. The oxidative cyclization of thiosemicarbazones offers a mild and efficient alternative for accessing 2-amino-substituted 1,3,4-thiadiazoles.
The choice of the optimal synthetic route will ultimately depend on a careful consideration of the desired substitution pattern, the scale of the reaction, the available laboratory equipment, and the growing importance of environmentally benign protocols. As the demand for novel bioactive molecules containing the 1,3,4-thiadiazole scaffold continues to grow, the development of even more efficient, sustainable, and atom-economical synthetic methodologies will undoubtedly remain an active and important area of research.
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- 4 Introduction 1,3,4-Thiadiazole and its derivatives continue to be of a great interest to a large number of researchers owing t. El-emam, A. A., Al-Deeb, O. A., Al-Omar, M., & Lehmann, J. (2004). Synthesis, antimicrobial, and anti-HIV-1 activity of certain 5-(1-adamantyl)-2-substituted-thio-1, 3, 4-oxadiazoles and 5-(1-adamantyl)-3-substituted-aminomethyl-1, 3, 4-oxadiazoline-2-thiones. Bioorganic & medicinal chemistry, 12(19), 5107-5113.
- Microwave-Assisted Synthesis and Biological Activity of 2,5-disubstituted-1,3,4-thiadiazole. Asian Journal of Chemistry.
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- Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química.
- Synthesis of 1,3,4-thiadiazole Derivative Using Appropriate Reaction Conditions. International Journal for Research in Applied Science and Engineering Technology.
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- Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Advances.
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- Synthesis of 1,3,4-Thiadiazole, 1,3,4-Thiadiazine, 1,3,6-Thia-diazepane and Quinoxaline Derivatives from Symmetrical Dithiobiureas and Thioureidoethylthiourea Deriv
- (PDF) Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents.
- Synthesis, characterization and antimicrobial activity of new 2,5-disubstituted-1,3,4-thiadiazole derivatives.
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- (PDF) One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity.
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A Comparative Analysis of Novel Thiadiazole Derivatives Against Clinically Relevant Antibiotics
An In-Depth Guide to Benchmarking Antimicrobial Efficacy
Executive Summary
The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel antibacterial agents.[1] Heterocyclic compounds, particularly those containing the 1,3,4-thiadiazole scaffold, have emerged as a promising class of antimicrobials due to their diverse biological activities and structural versatility.[2][3] This guide provides a comprehensive framework for benchmarking new thiadiazole derivatives against established, clinically used antibiotics. We present a detailed, scientifically-grounded methodology, explain the causality behind experimental choices, and offer a template for data interpretation. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the primary evaluation of new chemical entities as potential anti-infective agents.
Introduction: The Imperative for New Antibacterials
The relentless evolution of multi-drug resistant (MDR) bacteria poses a significant threat to global health. The chemical scaffold of a potential drug is critical, and the five-membered heterocyclic ring of thiadiazole offers a unique combination of properties. Its mesoionic character, hydrogen bonding capacity, and balanced lipophilicity can enhance membrane permeability and interaction with biological targets.[2][4] Many thiadiazole derivatives have demonstrated potent in-vitro activity against a wide spectrum of both Gram-positive and Gram-negative bacteria, making them a focal point of modern medicinal chemistry.[1][5]
This guide will benchmark two hypothetical novel 1,3,4-thiadiazole derivatives, TDZ-001 and TDZ-002 , against three standard-of-care antibiotics:
-
Ciprofloxacin (CIP): A broad-spectrum fluoroquinolone that inhibits DNA gyrase and topoisomerase IV.
-
Vancomycin (VAN): A glycopeptide antibiotic primarily used against Gram-positive bacteria, which inhibits cell wall synthesis.
-
Meropenem (MEM): A broad-spectrum carbapenem antibiotic that inhibits peptidoglycan synthesis, effective against many MDR bacteria.
The objective is to provide a clear, reproducible, and scientifically rigorous methodology for assessing the potential of these new derivatives in a manner that is directly comparable to current clinical options.
Putative Mechanism of Action: Thiadiazole Derivatives
While the exact mechanism can vary based on substituent groups, thiadiazole derivatives are thought to exert their antibacterial effects through several potential pathways.[1] A primary hypothesis is the inhibition of essential bacterial enzymes. The toxophoric N-C-S moiety present in the thiadiazole ring is crucial for this activity, potentially coordinating with metal ions in enzyme active sites or interfering with key metabolic pathways.[4] Some studies also suggest that these compounds can disrupt the bacterial cell membrane integrity or interfere with biofilm formation.[1]
Benchmarking Methodology: A Validating System
To ensure a robust and unbiased comparison, a standardized antimicrobial susceptibility testing (AST) protocol is paramount. We will utilize the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of each compound.
Why Broth Microdilution? This method is considered a gold standard for quantitative AST. Unlike qualitative methods like disk diffusion, it provides a precise concentration value (the MIC) at which bacterial growth is inhibited. This quantitative data is essential for direct and accurate comparison of potency between different compounds and for establishing structure-activity relationships (SAR).[6] The protocol is standardized by bodies such as the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility.
Selection of Bacterial Strains
The choice of bacterial strains is critical for evaluating the spectrum of activity. The panel must include representatives from both Gram-positive and Gram-negative bacteria, as well as strains with known resistance profiles.
-
Gram-Positive:
-
Staphylococcus aureus (ATCC 25923): A common cause of skin and soft tissue infections.
-
Methicillin-resistant Staphylococcus aureus (MRSA, ATCC 43300): A clinically important drug-resistant strain.
-
-
Gram-Negative:
-
Escherichia coli (ATCC 25922): A frequent cause of urinary tract and gastrointestinal infections.
-
Pseudomonas aeruginosa (ATCC 27853): An opportunistic pathogen known for its intrinsic and acquired resistance.
-
Klebsiella pneumoniae (ATCC 700603): A carbapenem-resistant Enterobacteriaceae (CRE) strain.
-
Experimental Workflow
The overall workflow is designed to ensure consistency and minimize variability. It follows a logical progression from preparation to data analysis.
Experimental Protocols: Step-by-Step Guide
This section provides a detailed protocol for determining the MIC values.
Materials
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates (U-bottom)
-
Spectrophotometer
-
0.5 McFarland turbidity standard
-
Test compounds (TDZ-001, TDZ-002) and reference antibiotics (CIP, VAN, MEM) dissolved in DMSO.
-
Bacterial strains (as listed in 3.1)
Protocol
-
Preparation of Inoculum: a. Aseptically pick 3-5 isolated colonies of the test organism from an agar plate culture. b. Transfer colonies into a tube containing sterile saline. c. Vortex thoroughly to create a smooth suspension. d. Adjust the turbidity of the suspension with saline to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). e. Dilute this adjusted suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Microtiter Plates: a. Add 100 µL of CAMHB to all wells of a 96-well plate. b. Prepare stock solutions of all test and reference compounds at 1280 µg/mL in DMSO. c. Add 2 µL of the stock solution to the first well of each test row, resulting in an initial concentration of 256 µg/mL. d. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This creates a concentration range from 128 µg/mL to 0.125 µg/mL. e. Include a positive control (no compound, only inoculum) and a negative control (no compound, no inoculum) for each plate.
-
Inoculation and Incubation: a. Add 100 µL of the standardized bacterial inoculum (from step 1e) to each well (except the negative control). The final volume in each well will be 200 µL. b. Cover the plates and incubate at 37°C for 18-24 hours under ambient atmospheric conditions.
-
Determination of MIC: a. Following incubation, visually inspect the plates for turbidity. b. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Results: A Comparative Data Summary
The following table presents hypothetical MIC data obtained from the described protocol. This data is for illustrative purposes to demonstrate how results should be structured for clear comparison.
| Compound | MIC (µg/mL) | ||||
| S. aureus | MRSA | E. coli | P. aeruginosa | K. pneumoniae (CRE) | |
| Thiadiazole Derivatives | |||||
| TDZ-001 | 4 | 8 | 16 | 64 | 32 |
| TDZ-002 | 2 | 4 | 8 | 32 | 16 |
| Clinical Antibiotics | |||||
| Ciprofloxacin (CIP) | 0.5 | 8 | 0.25 | 1 | >128 |
| Vancomycin (VAN) | 1 | 2 | >128 | >128 | >128 |
| Meropenem (MEM) | 0.25 | 0.5 | 0.125 | 2 | 64 |
Discussion and Interpretation
-
Spectrum of Activity: Both TDZ-001 and TDZ-002 demonstrate broad-spectrum activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria. This is a highly desirable characteristic for a novel antibiotic scaffold. In contrast, Vancomycin shows a narrow spectrum, which is expected.
-
Potency Comparison:
-
Against Gram-positive strains (S. aureus and MRSA), TDZ-002 (MIC 2-4 µg/mL) is more potent than TDZ-001 (MIC 4-8 µg/mL). However, both are less potent than the clinical standards Vancomycin (MIC 1-2 µg/mL) and Meropenem (MIC 0.25-0.5 µg/mL).
-
Against Gram-negative strains, the thiadiazole derivatives show moderate activity. TDZ-002 is consistently more potent than TDZ-001. Notably, their activity against the CRE strain of K. pneumoniae (MIC 16-32 µg/mL) is superior to Ciprofloxacin (>128 µg/mL) and comparable in potency to Meropenem (64 µg/mL), suggesting a potential role against highly resistant pathogens.
-
-
Structure-Activity Relationship (SAR): The superior performance of TDZ-002 over TDZ-001 implies that the structural differences between the two molecules are critical for antibacterial efficacy. Further studies would be required to elucidate the specific functional groups responsible for this enhanced activity.
-
Potential for Development: TDZ-002 shows particular promise. While its raw potency against susceptible strains may not exceed that of Meropenem, its effectiveness against resistant strains like MRSA and CRE warrants further investigation. This profile suggests it may operate via a mechanism of action that is distinct from existing drug classes and less susceptible to current resistance mechanisms.
Conclusion and Future Directions
This guide outlines a systematic and scientifically rigorous approach to benchmarking novel thiadiazole derivatives against clinically relevant antibiotics. The presented methodology, centered on standardized broth microdilution, provides the quantitative data necessary for a direct and objective comparison.
The hypothetical derivatives, TDZ-001 and TDZ-002, demonstrate the potential of the thiadiazole scaffold as a source of new broad-spectrum antibacterial agents.[1][2] Specifically, the promising activity against drug-resistant strains like MRSA and CRE highlights the value of this chemical class in addressing the AMR crisis.
Future work should focus on:
-
Elucidating the precise mechanism of action of these derivatives.
-
Conducting cytotoxicity assays to determine their selectivity for bacterial over mammalian cells.
-
Performing in-vivo efficacy studies in animal infection models to validate the in-vitro findings.
By following a structured and self-validating benchmarking process, researchers can effectively identify and advance the most promising candidates from discovery to preclinical development.
References
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Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (n.d.). MDPI. Available at: [Link]
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Exploring The Antibacterial Efficacy Of Thiadiazole Derivatives: A Systematic Review. (2024). Educational Administration: Theory and Practice, 30(5), 1989-1999. Available at: [Link]
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Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022). RSC Advances. Available at: [Link]
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a review on thiadiazole-derived compounds: design, synthesis, and antimicrobial potential. (n.d.). Pharmedico Publishers. Available at: [Link]
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Synthesis And Antimicrobial Activity Of Some New Thiadiazole Derivatives. (2015). International Archives of Applied Sciences and Technology, 6(1), 37-40. Available at: [Link]
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Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives. (n.d.). MDPI. Available at: [Link]
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Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022). RSC Advances. Available at: [Link]
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Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry. Available at: [Link]
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Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel 1,3,4-Thiadiazole Derivatives Containing an Amide Moiety. (2021). Journal of Agricultural and Food Chemistry. Available at: [Link]
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Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Semantic Scholar. Available at: [Link]
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2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. (2014). Future Medicinal Chemistry. Available at: [Link]
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A Review on Biological Activity of Thiadiazole Moiety and Its Derivatives. (n.d.). JETIR. Available at: [Link]
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Benchmarking of antibiotic usage: An adjustment to reflect antibiotic stewardship program outcome in a hospital in Saudi Arabia. (2017). Journal of Infection and Public Health. Available at: [Link]
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Use of benchmarking techniques to justify the evolution of antibiotic management programs in healthcare systems. (2000). Formulary. Available at: [Link]
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Benchmarking broad-spectrum antibiotic use in older adult pneumonia inpatients: a risk-adjusted smoothed observed-to-expected ratio approach. (2021). BMC Infectious Diseases. Available at: [Link]
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A Senior Application Scientist's Guide to the Synthesis and Bioactivity of 5-(pyridin-4-yl)-1,3,4-thiadiazole-2-thiol: A Comparative Analysis
For researchers and professionals in drug development, the reproducibility of published findings is the bedrock of scientific progress. This guide provides an in-depth, practical comparison of the synthesis and bioactivity of 5-(pyridin-4-yl)-1,3,4-thiadiazole-2-thiol, a heterocyclic compound of significant interest due to the broad pharmacological potential of the 1,3,4-thiadiazole scaffold.[1][2][3] We will dissect a well-established published synthetic protocol, present a replicated and optimized methodology, and compare their outcomes. Furthermore, we will delve into the evaluation of its bioactivity, offering a template for robust and reliable screening.
Part 1: Synthesis of this compound
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including antimicrobial, anticancer, and antifungal properties.[1][2][3] The target of our investigation, this compound, incorporates a pyridine moiety, a common feature in pharmacologically active molecules, suggesting its potential for biological activity.
Published Synthesis Protocol: A Two-Step Approach
A common and well-documented method for the synthesis of 5-substituted-1,3,4-thiadiazole-2-thiols involves a two-step process starting from the corresponding acid hydrazide.[4][5] This approach is favored for its reliability and the ready availability of starting materials.
Step 1: Formation of Potassium Dithiocarbazinate
The first step involves the reaction of isonicotinic acid hydrazide with carbon disulfide in the presence of a base, typically potassium hydroxide, to form the potassium dithiocarbazinate salt. This reaction is a classic method for the preparation of dithiocarbazates.[4]
Step 2: Cyclization to the 1,3,4-Thiadiazole Ring
The formed potassium dithiocarbazinate is then cyclized by heating in the presence of a dehydrating agent, such as concentrated sulfuric acid, to yield the desired this compound.[5]
Replicated and Optimized Synthesis Protocol
As Senior Application Scientists, our goal is not just to replicate but to refine and enhance published methods for efficiency and robustness. The following protocol incorporates minor modifications for improved yield and purity.
Step-by-Step Methodology
Step 1: Synthesis of Potassium 3-isonicotinoyldithiocarbazate
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve potassium hydroxide (0.1 mol, 5.6 g) in absolute ethanol (100 mL).
-
Cool the solution to 0-5 °C in an ice bath.
-
To this cooled solution, add isonicotinic acid hydrazide (0.1 mol, 13.7 g) portion-wise with continuous stirring.
-
After complete addition of the hydrazide, add carbon disulfide (0.12 mol, 7.6 mL) dropwise over 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 12-16 hours.
-
The precipitated potassium salt is then filtered, washed with cold diethyl ether (2 x 50 mL), and dried under vacuum.
Causality Behind Experimental Choices: The use of absolute ethanol is crucial to prevent the hydrolysis of the dithiocarbazinate salt. Maintaining a low temperature during the addition of carbon disulfide minimizes the formation of side products.
Step 2: Cyclization to this compound
-
To a 250 mL round-bottom flask, cautiously add concentrated sulfuric acid (50 mL).
-
Cool the acid to 0-5 °C in an ice bath.
-
Slowly add the dried potassium 3-isonicotinoyldithiocarbazate (0.08 mol) in small portions to the cold sulfuric acid with vigorous stirring. The rate of addition should be controlled to maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice (200 g) with stirring.
-
The resulting precipitate is filtered, washed thoroughly with cold water until the washings are neutral to litmus paper, and then dried.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Causality Behind Experimental Choices: The slow addition of the dithiocarbazate to concentrated sulfuric acid is a critical safety measure to control the exothermic reaction. Pouring the reaction mixture onto ice facilitates the precipitation of the product, which is sparingly soluble in water.
Visualizing the Synthetic Workflow
Caption: Workflow for the broth microdilution antifungal susceptibility test.
Comparative Bioactivity Data (Hypothetical)
| Fungal Strain | Published MIC (Analogous Compounds) (µg/mL) | Replicated MIC (this compound) (µg/mL) | Fluconazole (Standard) MIC (µg/mL) |
| Candida albicans | 8 - 64 | 16 | 1 |
| Candida glabrata | 16 - 128 | 32 | 8 |
| Aspergillus fumigatus | 32 - 256 | 64 | 2 |
Note: The "Published MIC" values are representative of the range reported for similar 1,3,4-thiadiazole derivatives against the indicated fungal species. The "Replicated MIC" values are hypothetical results from the proposed assay.
Conclusion
This guide provides a comprehensive framework for the synthesis and bioactivity evaluation of this compound. By presenting a detailed, optimized synthetic protocol alongside a standardized bioassay, we aim to facilitate the reproducible and reliable investigation of this promising compound. The provided methodologies, grounded in established chemical principles and best practices in microbiology, offer a solid foundation for further research and development in the quest for new therapeutic agents.
References
-
Jadhav, S. D., et al. (2021). 1,3,4-Thiadiazole as a Privileged Scaffold in Medicinal Chemistry. Journal of Heterocyclic Chemistry, 58(3), 585-613. [Link]
-
Hussein, M. A. (2018). Synthesis and Spectral Identification of N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl] benzenesulfonamide. Iraqi National Journal of Chemistry, 18(2), 13-20. [Link]
-
Kareem, H. S., et al. (2020). Synthesis, characterization and antifungal activity of some new 1, 3, 4-thiadiazole derivatives. Systematic Reviews in Pharmacy, 11(1), 470-476. [Link]
-
Young, R. W., & Wood, K. H. (1956). The Synthesis of 1,3,4-Thiadiazoles from Dithiocarbazinates. Journal of the American Chemical Society, 78(18), 4649-4653. [Link]
-
Hoggarth, E. (1949). The chemistry of the 1: 3: 4-thiadiazoles. Part I. The preparation of 2-amino-1: 3: 4-thiadiazoles. Journal of the Chemical Society (Resumed), 1160-1163. [Link]
Sources
- 1. Synthesis of new -1,3,4-Thiadiazoles Substituted with Oxazepine and Benzoxazepine Moieties – Oriental Journal of Chemistry [orientjchem.org]
- 2. chemmethod.com [chemmethod.com]
- 3. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-(Pyridin-4-yl)-1,3,4-thiadiazole-2-thiol
Welcome, colleagues. In our work developing novel therapeutics and chemical entities, our responsibility extends beyond discovery and synthesis to the entire lifecycle of a compound, culminating in its safe and compliant disposal. This guide provides a comprehensive, technically grounded protocol for the disposal of 5-(Pyridin-4-yl)-1,3,4-thiadiazole-2-thiol. The procedures outlined here are designed to protect you, your colleagues, and the environment by adhering to the highest standards of laboratory safety and regulatory compliance. We will move beyond a simple checklist to explain the chemical reasoning behind these essential procedures.
Foundational Principle: Hazard-Informed Waste Management
The disposal protocol for any chemical is dictated by its inherent hazards. The structure of this compound contains three key functional groups that determine its risk profile and, consequently, its disposal pathway.
-
The Pyridine Moiety : Pyridine and its derivatives are known for their potential toxicity and environmental persistence.[1] Pyridine itself is a flammable, toxic liquid.[2] As such, any waste containing this heterocyclic amine must be considered hazardous and managed accordingly to prevent release into the environment.[1]
-
The 1,3,4-Thiadiazole Core : This heterocyclic ring is a common scaffold in medicinally active compounds due to its wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5][6] This inherent bioactivity is a crucial reason to prevent its uncontrolled release, as it could have unintended ecological effects.
-
The Thiol (-SH) Group : Thiols are notorious for their potent and unpleasant odors. More importantly from a safety perspective, they can be irritants and participate in various chemical reactions. The thiol group in this molecule exists in tautomeric equilibrium with its thione form (C=S). Safety data for structurally analogous compounds, such as 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol, confirm that this class of chemicals should be handled as irritants.[7][8]
Based on this structural analysis, the core directive is unequivocal: All waste streams containing this compound must be treated as hazardous chemical waste. Disposal via sanitary sewer (sink) or in standard municipal trash is strictly prohibited.[2][9]
Table 1: Hazard Profile Summary (Based on Analog Compound Data)
| Hazard Classification | GHS Category | Precautionary Statement Reference |
| Skin Irritation | Category 2 | H315: Causes skin irritation.[7][8] |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation.[7][8] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation.[7][8] |
The Disposal Protocol: A Step-by-Step Operational Guide
This protocol ensures that all waste is handled safely from the point of generation to its final collection by certified professionals. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines, as local regulations may add further requirements.[10]
Step 1: Don Appropriate Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing:
-
Safety Goggles: To protect against splashes.
-
Chemical-Resistant Gloves: Nitrile gloves are standard, but check your institution's glove compatibility chart for prolonged handling.
-
Laboratory Coat: To protect skin and clothing.
Step 2: Identify and Segregate Waste Streams
Proper segregation is the cornerstone of safe and efficient waste disposal.[11] Never mix incompatible waste streams. Use the following table to correctly categorize your waste.
Table 2: Waste Stream Categorization
| Waste Type | Description | Collection Container |
| Solid Waste | Unused or expired solid this compound, contaminated filter paper, weighing paper, or absorbent materials from a spill cleanup. | A clearly labeled, sealable container (e.g., a wide-mouth plastic jar) designated for solid hazardous waste.[12] |
| Liquid Waste | Solutions containing the compound (e.g., from reaction workups, chromatography fractions, or rinsate from container decontamination). | A sturdy, leak-proof, chemically compatible container (glass or polyethylene) with a screw-top cap.[12][13] The original solvent bottle is often a suitable choice. |
| Contaminated Labware | Disposable items like pipette tips, syringes (without needles), and vials that have come into direct contact with the compound. | A designated "Contaminated Solid Waste" pail or box, often lined with a clear plastic bag.[12] |
| Sharps | Needles or razor blades contaminated with the compound. | A designated, puncture-proof sharps container. |
Step 3: Container Selection and Labeling
All hazardous waste containers must be in good condition, compatible with the waste, and correctly labeled from the moment the first drop of waste is added.[11]
-
Select a Container: Use a container that is sturdy, leak-proof, and has a secure, tight-fitting lid.[13] For liquids, never fill a container more than 90% full to allow for expansion.
-
Apply a Hazardous Waste Label: Your institution's EHS department will provide official "HAZARDOUS WASTE" labels.[11]
-
Complete the Label: Clearly write the full, unabbreviated chemical name: "This compound ". List all other components of the mixture (e.g., "Methanol," "Water") with their approximate percentages.
Step 4: Accumulation and Storage
Store sealed waste containers in a designated Satellite Accumulation Area (SAA) within your laboratory.[9] This area must be at or near the point of waste generation.
-
Keep Containers Closed: Containers must be sealed at all times except when actively adding waste.[11][13]
-
Use Secondary Containment: Place liquid waste containers in a larger, chemically resistant tray or tub to contain any potential leaks.
Step 5: Requesting Final Disposal
When your waste container is full or you have finished the project, arrange for its removal.
-
Contact EHS: Follow your institution's procedure to submit a chemical waste pickup request, often through an online portal or by contacting the EHS office directly.[9][11]
Emergency Protocol: Managing Spills
Even with careful handling, spills can occur. Swift and correct action is critical.
-
Alert Personnel: Notify others in the immediate area.
-
Ensure Ventilation: If not already working in one, ensure the area is well-ventilated, preferably within a chemical fume hood.[2]
-
Contain the Spill: For small solid or liquid spills, use an inert absorbent material like vermiculite, sand, or a commercial chemical spill kit.[2][14]
-
Collect the Waste: Carefully sweep or scoop the absorbent material into a designated solid hazardous waste container.
-
Clean the Area: Wipe the spill area with a suitable solvent (e.g., ethanol), collecting the cleaning materials as hazardous waste.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department as per your institutional policy.
Visualization: Disposal Decision Workflow
The following diagram illustrates the logical flow for managing waste containing this compound.
Sources
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 3. mdpi.com [mdpi.com]
- 4. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. 5-(4-吡啶基)-1,3,4-噁二唑-2-硫醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. engineering.purdue.edu [engineering.purdue.edu]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
